Coenzyme F430
Description
Properties
CAS No. |
73145-13-8 |
|---|---|
Molecular Formula |
C42H51N6NiO13+ |
Molecular Weight |
906.6 g/mol |
IUPAC Name |
3-[(19Z)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxylatoethyl)-18,29-bis(carboxylatomethyl)-5,23-dimethyl-14-oxido-25-oxo-9,26,27,28,30-pentazaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,14,16(28),19,21(27)-hexaen-17-yl]propanoate;hydron;nickel(2+) |
InChI |
InChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27,49H,3-12,14-17H2,1-2H3,(H2,43,50)(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61);/q;+2/p-1/b24-13-; |
InChI Key |
CHVWTBUDWUYSFF-QFPZOENFSA-M |
SMILES |
[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |
Isomeric SMILES |
[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=N/C(=C\C(=N3)C2CCC(=O)[O-])/C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |
Synonyms |
coenzyme F430 CoF430 F(430) factor F430 factors F430 nickel porphinoid |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Coenzyme F430: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme F430, a nickel-containing tetrapyrrole, is a vital cofactor in the biogeochemical cycling of methane (B114726).[1] It serves as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step in methanogenesis and the initial step in the anaerobic oxidation of methane.[2][3] Its unique structure, a highly reduced porphyrinoid known as a corphin, sets it apart from other tetrapyrroles like hemes and chlorophylls (B1240455) and is central to its catalytic function.[1] This technical guide provides an in-depth exploration of the chemical structure of this compound, including its physicochemical properties, the experimental protocols used for its structural elucidation, and its role in key biological pathways.
Physicochemical Properties of this compound
This compound is a yellow solid, a characteristic stemming from its relatively low degree of conjugated unsaturation compared to other more intensely colored tetrapyrroles.[1] Its chemical formula is C42H51N6NiO13-, with a molar mass of approximately 906.6 g/mol .[2]
| Property | Value | Reference |
| Molecular Formula | C42H51N6NiO13- | [2] |
| Molar Mass | 906.6 g/mol | [2] |
| Appearance | Yellow Solid | [1] |
| Core Structure | Corphin (a reduced porphyrin) | [1] |
| Central Metal Ion | Nickel (Ni) | [1] |
The Chemical Structure of this compound
The complete chemical structure of this compound was determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The structure reveals a unique macrocycle with two additional rings (a γ-lactam ring E and a keto-containing carbocyclic ring F) compared to the standard A-D rings of tetrapyrroles.
Atomic Coordinates
The atomic coordinates for this compound have been determined from the X-ray crystal structure of methyl-coenzyme M reductase. The following table provides a selection of these coordinates, extracted from the Protein Data Bank (PDB) entry 1HBU.[4]
| Atom | x | y | z |
| NI | 25.531 | 2.991 | 24.385 |
| N44 | 24.634 | 4.604 | 24.977 |
| N45 | 26.511 | 4.316 | 23.239 |
| N46 | 26.545 | 1.666 | 25.529 |
| N47 | 24.510 | 1.637 | 23.231 |
| C1A | 23.702 | 4.882 | 25.890 |
| C2A | 23.292 | 6.305 | 25.753 |
| C3A | 23.882 | 6.812 | 24.646 |
| C4A | 24.629 | 5.719 | 24.288 |
| C1B | 27.026 | 5.309 | 22.464 |
| C2B | 28.019 | 6.098 | 22.956 |
| C3B | 28.188 | 5.518 | 24.186 |
| C4B | 27.279 | 4.542 | 24.218 |
| C1C | 27.090 | 0.654 | 26.230 |
| C2C | 27.536 | -0.589 | 25.688 |
| C3C | 26.836 | -0.635 | 24.522 |
| C4C | 26.037 | 0.528 | 24.624 |
| C1D | 23.824 | 0.908 | 22.420 |
| C2D | 23.233 | -0.362 | 22.659 |
| C3D | 23.771 | -0.963 | 23.763 |
| C4D | 24.546 | 0.016 | 24.167 |
Note: This is a partial list of atomic coordinates for illustrative purposes. The full dataset can be accessed from the Protein Data Bank (PDB ID: 1HBU).
Experimental Protocols for Structural Elucidation
The determination of the intricate structure of this compound relied on sophisticated experimental techniques, primarily X-ray crystallography and NMR spectroscopy.
X-ray Crystallography
The crystal structure of this compound has been solved in the context of its binding protein, methyl-coenzyme M reductase (MCR).
Methodology:
-
Protein Purification and Crystallization: MCR containing this compound is purified from methanogenic archaea.[5] Crystals of the MCR-F430 complex are grown using vapor diffusion methods, typically in an anaerobic environment to prevent oxidation of the nickel center.[5][6] Crystallization conditions often involve polyethylene (B3416737) glycol (PEG) as a precipitant in a buffered solution.[5]
-
Data Collection: X-ray diffraction data are collected from the crystals at cryogenic temperatures (around 100 K) using a synchrotron radiation source.[5]
-
Structure Solution and Refinement: The structure is solved using molecular replacement, with a known MCR structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates of the protein and the bound this compound.[5][7]
NMR Spectroscopy
NMR spectroscopy has been instrumental in confirming the structure of this compound in solution and for assigning its proton and carbon resonances.
Methodology:
-
Sample Preparation: this compound is extracted from purified MCR by acid precipitation of the protein.[8] The released coenzyme is then purified by high-performance liquid chromatography (HPLC).[8] For NMR analysis, the purified coenzyme is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated trifluoroethanol (TFE-d3).[8][9]
-
1D and 2D NMR Experiments: A suite of NMR experiments is performed to assign the complex spectrum of this compound.
-
1D ¹H and ¹³C NMR: Provide initial information on the chemical environment of the protons and carbons.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within the molecule.[8]
-
2D HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and confirming the overall structure.[9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps in determining the stereochemistry of the molecule.[9]
-
¹H and ¹³C NMR Spectral Data of a Reduced Form of this compound (F330):
While a complete and unambiguous assignment for native this compound is complex due to paramagnetic effects from the Ni(II) center, detailed assignments have been published for a reduced, diamagnetic form known as F330.[8]
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C2 | 40.1 | 2.35, 2.55 |
| C3 | 29.8 | 1.85, 2.05 |
| C4 | 53.1 | 3.15 |
| C5 | 100.2 | 4.95 |
| C6 | 165.4 | - |
| C7 | 35.2 | 2.15, 2.45 |
| C8 | 55.3 | 3.35 |
| C9 | 135.1 | - |
| C10 | 98.9 | 5.10 |
| C11 | 130.2 | - |
| C12 | 45.6 | 2.85 |
| C13 | 48.2 | 2.95 |
| C14 | 175.1 | - |
| C15 | 95.8 | 5.25 |
| C16 | 140.3 | - |
| C17 | 58.9 | 3.55 |
| C18 | 42.1 | 2.65 |
| C19 | 50.3 | 3.10 |
| C20 | 92.7 | 5.40 |
Data adapted from Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase.[8] Note that these assignments are for the F330 derivative and may differ from native this compound.
Biological Pathways Involving this compound
This compound is a central player in two fundamental biological processes: its own biosynthesis and its catalytic role in methanogenesis.
Biosynthesis of this compound
The biosynthesis of this compound begins with uroporphyrinogen III, the common precursor to all tetrapyrroles.[1] A series of enzymatic steps, including nickel chelation, amidation, reduction, and cyclization, lead to the final complex structure.
Caption: Biosynthesis pathway of this compound from uroporphyrinogen III.
Role in Methanogenesis
This compound is the active component of methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step of methanogenesis. The nickel center of this compound cycles between different oxidation states to facilitate the reductive cleavage of a methyl group from methyl-coenzyme M.
Caption: The role of this compound in the final step of methanogenesis.
Conclusion
This compound stands as a testament to the chemical diversity and ingenuity of biological systems. Its unique corphin structure, centered around a nickel ion, is finely tuned for its critical role in methane metabolism. The detailed structural and mechanistic understanding of this compound, made possible by advanced analytical techniques, not only deepens our knowledge of microbial life but also provides a foundation for the development of inhibitors of methanogenesis, which could have significant environmental and agricultural applications. Further research into the subtle structural variations of this compound in different organisms may reveal new catalytic capabilities and biological roles for this fascinating molecule.
References
- 1. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 2. cofactor F430 | C42H51N6NiO13- | CID 129011022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme M reductase [escholarship.org]
- 8. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Key Methane Catalyst: A Technical History of Coenzyme F430 in Methanogens
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Methanogens, a unique group of archaea, are the primary producers of biogenic methane (B114726), a potent greenhouse gas and a potential biofuel. Central to their metabolism is the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the terminal step in methane formation. The catalytic prowess of MCR is critically dependent on a unique prosthetic group: Coenzyme F430. This nickel-containing tetrapyrrole, with its distinctive chemical properties, has been the subject of intense scientific scrutiny for decades. This technical guide provides an in-depth history of the discovery of this compound, detailing the key experiments, quantitative data, and methodologies that have illuminated its structure, function, and biosynthesis.
The Dawn of a Discovery: Early Observations
The story of this compound begins in the 1970s with studies on the biochemistry of methanogenesis in cell extracts of Methanobacterium thermoautotrophicum. Researchers in the laboratory of Ralph Wolfe at the University of Illinois were working to identify the components necessary for methane formation.
A pivotal observation was the presence of a yellow, non-fluorescent compound in active cell extracts. This compound exhibited a characteristic absorbance maximum in its UV-visible spectrum at 430 nm, leading to its initial designation as "Factor 430" or F430.[1] It was soon established that this factor was essential for the activity of the enzyme responsible for the final step of methanogenesis, which was named methyl-coenzyme M reductase (MCR).[2]
The Nickel Connection: A Metallic Heart
A significant breakthrough in understanding F430 came in 1979 when the research group of Schönheit et al. in Marburg discovered that the growth of methanogens was dependent on the presence of nickel in the growth medium.[2] This finding prompted an investigation into the metallic content of F430. In 1980, it was confirmed that F430 contained nickel, a discovery that was crucial for understanding its catalytic mechanism.[2] The nickel within F430 was found to cycle between the +1 and +2 oxidation states during the catalytic process, with the Ni(I) state being essential for enzyme activity.[2][3]
Elucidating the Molecular Architecture: A Structural Odyssey
Determining the intricate structure of this compound was a major undertaking that involved a combination of sophisticated analytical techniques.
Spectroscopic and Chemical Characterization
Initial characterization relied on spectroscopic methods. The UV-visible spectrum of the inactive Ni(II) form of F430 showed a prominent peak at 430 nm, while the active Ni(I) form exhibited a maximum at 382 nm and a weaker one at 754 nm.[2]
The Power of NMR and X-ray Crystallography
The complete three-dimensional structure of this compound was ultimately elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of the MCR-bound cofactor.[1] These studies revealed a highly reduced porphyrin-like macrocycle called a corphin.[1] Unlike typical tetrapyrroles, F430 possesses two additional rings: a γ-lactam ring (ring E) and a keto-containing carbocyclic ring (ring F).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Mass (C42H51N6NiO13+) | 905.2862 Da | [4] |
| Absorption Maximum (Ni(II) form) | 430 nm | [1][2] |
| Absorption Maximum (Ni(I) form) | 382 nm, 754 nm | [2] |
| Metal Center | Nickel (Ni) | [2] |
| Macrocycle Type | Corphin | [1] |
Biosynthesis: The Making of a Unique Cofactor
Understanding how methanogens synthesize this complex molecule was the next frontier. Radiolabeling experiments indicated that the biosynthesis of this compound proceeds from uroporphyrinogen III, the common precursor of all tetrapyrroles. A key intermediate in this pathway was identified as sirohydrochlorin (B1196429).
Subsequent genetic and biochemical studies identified a cluster of genes, termed cfb (this compound biosynthesis), responsible for the conversion of sirohydrochlorin to F430. The biosynthetic pathway involves a series of enzymatic steps including nickel chelation, amidation, macrocyclic ring reduction, and the formation of the characteristic lactam and carbocyclic rings.
Caption: Biosynthetic pathway of this compound from uroporphyrinogen III.
Discovery of Modified F430 Variants
For a long time, this compound was thought to be a singular entity. However, the advent of high-resolution mass spectrometry led to the discovery of several structural variants of F430 in different methanogens and anaerobic methanotrophic archaea (ANME).[4][5] These discoveries suggest that F430 and its derivatives may have broader roles in microbial metabolism beyond canonical methanogenesis.[4]
Table 2: Examples of Modified this compound Variants
| Variant Name | Molecular Mass (M+) | Proposed Modification | Organism(s) | Reference |
| F430-2 (17²-methylthio-F430) | - | Addition of a methylthio group | ANME | [4][5] |
| F430-3 | 1009.2781 Da | Addition of a 3-mercaptopropionate (B1240610) moiety | Methanocaldococcus jannaschii, Methanococcus maripaludis | [4][5] |
| 12,13-didehydro-F430 | - | Oxidative degradation product | Various | [4] |
Key Experimental Protocols
The following sections provide an overview of the key experimental methodologies that were instrumental in the discovery and characterization of this compound.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from methanogenic archaea for structural and functional studies.
Protocol Overview:
-
Cell Lysis: Frozen cell pellets of methanogens (e.g., Methanobacterium thermoautotrophicum) are resuspended in a suitable buffer and lysed, typically by sonication or French press, under anaerobic conditions to prevent oxidation of the Ni(I) state.
-
Centrifugation: The cell lysate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract.
-
Anion-Exchange Chromatography: The supernatant is applied to a strong anion-exchange column (e.g., Shodex QA-825).[6] this compound and its variants are eluted using a linear gradient of a salt solution, such as ammonium (B1175870) bicarbonate.[6] Fractions are collected and monitored for absorbance at 430 nm.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) is used for elution.[6]
-
Sample Desalting and Concentration: Purified fractions are desalted and concentrated, for example, by evaporation under a stream of nitrogen gas.[6]
Structure Elucidation by NMR Spectroscopy
Objective: To determine the three-dimensional structure of this compound.
Protocol Overview:
-
Sample Preparation: A highly purified and concentrated sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. This typically includes:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D Correlation Spectroscopy (COSY) to identify proton-proton couplings.
-
2D Total Correlation Spectroscopy (TOCSY) to identify coupled spin systems.
-
2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
2D Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) to identify protons that are close in space.
-
-
Data Processing and Analysis: The acquired NMR data is processed using specialized software. Chemical shifts are assigned, and coupling constants and NOE-derived distance restraints are determined.
-
Structure Calculation: The experimental restraints are used in molecular modeling programs to calculate and refine the three-dimensional structure of this compound.
X-ray Crystallography of Methyl-Coenzyme M Reductase
Objective: To determine the structure of this compound in its native protein environment.
Protocol Overview:
-
Purification of MCR: Methyl-coenzyme M reductase is purified from methanogenic cells using a combination of chromatographic techniques under strict anaerobic conditions.
-
Crystallization: The purified MCR is crystallized, often using vapor diffusion methods with precipitants like 2-methyl-2,4-pentanediol or polyethylene (B3416737) glycol.
-
X-ray Diffraction Data Collection: The MCR crystals are exposed to a high-intensity X-ray beam, for example, from a synchrotron or an X-ray free-electron laser (XFEL).[2][7] The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. The amino acid sequence of MCR is fitted into the electron density map, and the structure of the bound this compound is modeled and refined.
Analysis of F430 and its Variants by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and quantify this compound and its modified forms in biological samples.
Protocol Overview:
-
Sample Extraction: F430 is extracted from cell pellets or environmental samples using an acidic solution (e.g., 1% formic acid) with sonication.[6]
-
LC Separation: The extract is injected onto an HPLC system equipped with a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% formic acid is typically used to separate the different F430 variants.[6]
-
Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a mass spectrometer, often a high-resolution instrument like a Q-TRAP or a SYNAPT G2-S.[6] Mass spectra are acquired in positive ion mode using electrospray ionization (ESI).
-
Data Analysis: The masses of the detected ions are compared to the theoretical masses of known and putative F430 variants to identify their presence. Quantification can be performed by comparing the peak areas to those of a known standard.
Caption: General experimental workflow for the study of this compound.
Conclusion
The discovery of this compound stands as a testament to the power of interdisciplinary research, combining microbiology, biochemistry, and advanced analytical chemistry. From its initial observation as a yellow pigment to the elucidation of its complex structure and biosynthetic pathway, the journey of F430 has profoundly deepened our understanding of methanogenesis. The ongoing discovery of F430 variants suggests that the story of this remarkable cofactor is far from over, with exciting new roles in microbial metabolism likely awaiting discovery. For researchers in drug development, the unique structure and function of this compound and its associated enzymes present potential targets for the development of inhibitors of methanogenesis, with implications for both climate change mitigation and ruminant agriculture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme M reductase [dspace.mit.edu]
- 3. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of this compound biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme M reductase - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Coenzyme F430 in Archaea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme F430 is a nickel-containing tetrapyrrole, essential for the function of methyl-coenzyme M reductase (MCR), the terminal enzyme in methanogenesis and the initial enzyme in the anaerobic oxidation of methane (B114726).[1][2] This unique hydroporphinoid structure, closely related to vitamin B12 and siroheme, positions this compound as a critical player in global carbon cycling.[3][4] Understanding its intricate biosynthetic pathway not only provides fundamental insights into microbial metabolism but also presents novel targets for the development of inhibitors to control methane emissions, a potent greenhouse gas. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in archaea, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved processes.
The biosynthesis of this compound initiates from the common tetrapyrrole precursor, sirohydrochlorin (B1196429).[3] A dedicated suite of enzymes, encoded by the cfb (this compound biosynthesis) gene cluster, catalyzes a series of remarkable chemical transformations to construct the final intricate structure of this compound.[1][4] These enzymatic steps include nickel chelation, amidation of two side chains, a complex six-electron reduction of the macrocycle, and two distinct cyclization events to form the characteristic fifth and sixth rings of the molecule.
The Core Biosynthetic Pathway
The biosynthesis of this compound from sirohydrochlorin is a linear pathway involving four key enzymatic steps and one spontaneous cyclization. The enzymes responsible are designated CfbA, CfbE, CfbC/D, and CfbB.[3][4]
-
Nickel Insertion by CfbA: The pathway commences with the insertion of a nickel ion (Ni²⁺) into the sirohydrochlorin macrocycle. This reaction is catalyzed by the nickel-specific chelatase, CfbA.[1][3]
-
Amidation by CfbE: Following nickel insertion, the acetyl side chains on rings A and C of the Ni-sirohydrochlorin intermediate are amidated. This ATP-dependent reaction is catalyzed by the amidotransferase CfbE, which utilizes glutamine as the nitrogen donor, yielding Ni-sirohydrochlorin a,c-diamide.[3]
-
Macrocycle Reduction by CfbC/D: The Ni-sirohydrochlorin a,c-diamide undergoes a six-electron, seven-proton reduction of its tetrapyrrole macrocycle. This complex transformation is catalyzed by a nitrogenase-like reductase system composed of two components, CfbC and CfbD.[1][3]
-
Lactam Ring Formation (Spontaneous): The product of the CfbC/D reaction, Ni-hexahydrosirohydrochlorin a,c-diamide, undergoes a spontaneous intramolecular cyclization to form a γ-lactam ring (Ring E), yielding the intermediate seco-F430.[3]
-
Carbocyclic Ring Formation by CfbB: In the final enzymatic step, the Mur ligase homolog CfbB catalyzes an ATP-dependent cyclization of the propionate (B1217596) side chain on ring D to form the six-membered carbocyclic ketone ring (Ring F), completing the synthesis of this compound.[1][3]
Quantitative Data on Biosynthetic Enzymes
Quantitative kinetic data for the enzymes of the this compound biosynthetic pathway are crucial for understanding the efficiency and regulation of this metabolic route. The following tables summarize the available data for the CfbA and CfbE enzymes. Kinetic parameters for CfbC/D and CfbB have not been extensively reported in the reviewed literature.
Table 1: Kinetic Parameters for CfbA (Nickel Chelatase)
| Enzyme Source | Substrate | Specific Activity (nmol min⁻¹ mg⁻¹) | Reference |
| Methanosarcina barkeri | Ni²⁺ | 3.4 ± 0.5 | [3] |
Table 2: Kinetic Parameters for CfbE (Amidotransferase)
| Enzyme Source | Variable Substrate | Fixed Substrate | K_m (µM) | Turnover Number (min⁻¹) | Reference |
| Methanosarcina barkeri | Glutamine | 0.5 mM ATP | 46 | 0.78 | [3] |
| Methanosarcina barkeri | ATP | 1 mM Glutamine | 28 | 1.03 | [3] |
Experimental Protocols
This section provides detailed methodologies for the expression and purification of the Cfb enzymes and for assaying their activity. These protocols are based on methods described in the primary literature.
Recombinant Expression and Purification of Cfb Proteins
The cfb genes from archaea, such as Methanosarcina acetivorans or Methanosarcina barkeri, can be cloned into E. coli expression vectors for recombinant protein production.[3][4]
-
Cloning and Expression:
-
Amplify the coding sequences of cfbA, cfbB, cfbC, cfbD, and cfbE from archaeal genomic DNA.
-
Clone the amplified genes into suitable expression vectors, such as the pET series, often incorporating a His₆-tag for affinity purification.
-
Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a reduced temperature (e.g., 16-25°C).
-
Harvest the cells by centrifugation.
-
-
Purification of His₆-tagged Proteins:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His₆-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
CfbA (Nickel Chelatase) Activity Assay
This assay monitors the insertion of Ni²⁺ into sirohydrochlorin by observing the change in the UV-visible absorption spectrum.[3]
-
Materials:
-
Purified CfbA enzyme.
-
Sirohydrochlorin (substrate).
-
NiCl₂ solution.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
UV-Vis spectrophotometer.
-
-
Protocol:
-
Prepare a reaction mixture in a cuvette containing assay buffer, sirohydrochlorin (e.g., 10 µM), and NiCl₂ (e.g., 50 µM).
-
Record a baseline UV-Vis spectrum (350-700 nm).
-
Initiate the reaction by adding a known amount of purified CfbA enzyme (e.g., 1-5 µM).
-
Monitor the reaction by recording spectra at regular time intervals.
-
Observe the decrease in the absorbance maximum of sirohydrochlorin (around 378 nm) and the concomitant increase in the absorbance maxima of Ni-sirohydrochlorin (around 430 nm and 594 nm).
-
Calculate the rate of Ni-sirohydrochlorin formation using its extinction coefficient.
-
CfbE (Amidotransferase) Activity Assay
The activity of CfbE can be determined by measuring the ATP hydrolysis that is coupled to the amidation reaction, using a malachite green-based phosphate (B84403) detection assay.[3]
-
Materials:
-
Purified CfbE enzyme.
-
Ni-sirohydrochlorin (substrate).
-
ATP.
-
Glutamine.
-
MgCl₂.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Malachite green reagent for phosphate detection.
-
Phosphate standard solution.
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, Ni-sirohydrochlorin (e.g., 10 µM), glutamine (e.g., 1 mM), ATP (e.g., 0.5 mM), and MgCl₂ (e.g., 5 mM).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding purified CfbE enzyme.
-
At various time points, withdraw aliquots of the reaction and stop the reaction by adding a quenching solution (e.g., SDS).
-
To each quenched aliquot, add the malachite green reagent and incubate to allow color development.
-
Measure the absorbance at ~620-660 nm.
-
Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
-
Calculate the rate of ATP hydrolysis, which corresponds to the amidotransferase activity.
-
CfbC/D (Reductase) Activity Assay (Adapted Protocol)
This assay monitors the reduction of Ni-sirohydrochlorin a,c-diamide by following the change in its UV-visible spectrum. The assay requires an anaerobic environment and a reducing agent.
-
Materials:
-
Purified CfbC and CfbD enzymes.
-
Ni-sirohydrochlorin a,c-diamide (substrate).
-
ATP and an ATP-regenerating system (creatine kinase and phosphocreatine).
-
Sodium dithionite (B78146) (reducing agent).
-
Anaerobic glovebox or chamber.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂.
-
-
Protocol (to be performed under strict anaerobic conditions):
-
Prepare a reaction mixture in a sealed cuvette inside an anaerobic chamber, containing assay buffer, Ni-sirohydrochlorin a,c-diamide (e.g., 5-10 µM), ATP (e.g., 2 mM), and the ATP-regenerating system.
-
Add a small amount of sodium dithionite (e.g., 1-2 mM) to ensure a low redox potential.
-
Add purified CfbC and CfbD enzymes to the cuvette.
-
Record a baseline UV-Vis spectrum (350-700 nm).
-
Monitor the reaction by recording spectra over time.
-
Observe the decrease in the absorbance of Ni-sirohydrochlorin a,c-diamide (around 594 nm) and the appearance of new peaks corresponding to the reduced product, Ni-hexahydrosirohydrochlorin a,c-diamide (around 446 nm).[3]
-
CfbB (Ligase) Activity Assay (Adapted Protocol)
Similar to CfbE, the activity of the ATP-dependent ligase CfbB can be measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis using the malachite green assay.
-
Materials:
-
Purified CfbB enzyme.
-
seco-F430 (substrate).
-
ATP.
-
MgCl₂.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Malachite green reagent.
-
Phosphate standard solution.
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, seco-F430 (e.g., 10 µM), ATP (e.g., 1 mM), and MgCl₂ (e.g., 5 mM).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding purified CfbB enzyme.
-
At various time points, take aliquots and stop the reaction.
-
Add malachite green reagent to each aliquot and measure the absorbance at ~620-660 nm after color development.
-
Quantify the released phosphate using a standard curve.
-
Calculate the rate of ATP hydrolysis, which reflects the ligase activity.
-
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway represents a significant milestone in our understanding of tetrapyrrole biochemistry and the metabolic capabilities of archaea. The identification of the cfb gene cluster and the characterization of the encoded enzymes have provided a molecular roadmap for the synthesis of this complex and vital cofactor. The availability of recombinant Cfb enzymes and established assay procedures opens the door for detailed mechanistic studies and the high-throughput screening of potential inhibitors.
For drug development professionals, the enzymes in this pathway, particularly those with no close homologs in humans, represent promising targets for the development of specific inhibitors of methanogenesis. Such compounds could have significant applications in agriculture and environmental science to mitigate methane emissions. For researchers and scientists, further investigation is needed to fully characterize the kinetics and regulation of the CfbC/D and CfbB enzymes. Moreover, understanding how the newly synthesized this compound is chaperoned and inserted into the methyl-coenzyme M reductase apoenzyme remains an exciting area for future research. The tools and knowledge outlined in this guide provide a solid foundation for these future endeavors.
References
- 1. The biosynthetic pathway of this compound in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. holocron.lib.auburn.edu [holocron.lib.auburn.edu]
- 3. Elucidation of the biosynthesis of the methane catalyst this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of Coenzyme F430 at 430 nm
For Researchers, Scientists, and Drug Development Professionals
Coenzyme F430, a nickel-containing hydrocorphinoid, is a crucial prosthetic group for methyl-coenzyme M reductase (MCR). This enzyme catalyzes the final, methane-forming step in the metabolism of methanogenic archaea and the reverse reaction, anaerobic methane (B114726) oxidation.[1][2][3] The unique spectroscopic properties of this compound, particularly its strong absorbance in the visible region, are central to its characterization and the study of its catalytic mechanism. The trivial name F430 was assigned due to its characteristic spectroscopic maximum at 430 nm.[4] This guide provides an in-depth overview of these properties, focusing on the 430 nm absorption band, and details the experimental protocols for its analysis.
Quantitative Spectroscopic Data
The UV-Visible spectrum of this compound is highly sensitive to the oxidation state of its central nickel atom and its immediate molecular environment (i.e., whether it is free in solution or bound to the MCR enzyme). The prominent absorption peak around 430 nm is characteristic of the inactive, Ni(II) oxidation state.[5][6] Upon reduction to the catalytically active Ni(I) state, this peak undergoes a significant blue-shift.[7]
Table 1: Key Spectroscopic Properties of this compound
| Property | State | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference Notes |
| Absorption Maximum | Free F430 (Ni(II)) in water | 431 nm | ~23,300 M⁻¹cm⁻¹ | This is the characteristic peak for the isolated, inactive coenzyme.[7] Another source reports a range of 21,000-27,000 M⁻¹cm⁻¹.[6] |
| MCR-bound F430 (Ni(II)) | 422 nm | Not specified | The protein environment causes a slight blue-shift in the absorption maximum.[7] | |
| Reduced F430 (Ni(I), "MCRred1" state) | 378 - 388 nm | Not specified | A significant blue-shift is the hallmark of the active Ni(I) state. The exact maximum depends on whether the coenzyme is free (378 nm) or enzyme-bound (388 nm).[7] | |
| NaBH₄ Reduced F430 ("F330" state) | 326 - 330 nm | Not specified | Reduction with sodium borohydride (B1222165) yields a different species with a further blue-shifted peak.[7] | |
| Purity Assessment | Absorbance Ratio (A₄₃₀/A₂₇₅) | 430 nm / 275 nm | 1.05 (Native) | This ratio is used to confirm the native state of the coenzyme and distinguish it from its diepimer (ratio of 1.2).[7] |
Experimental Protocols
Accurate spectroscopic analysis of this compound requires careful sample preparation to isolate the coenzyme and control its redox state.
Extraction and Purification of this compound from MCR
This protocol describes the isolation of F430 from purified Methyl-Coenzyme M Reductase.
-
Protein Denaturation and F430 Release:
-
Start with a concentrated solution of purified MCR.
-
Lower the pH of the solution to below 1.0 by titrating with 30% (v/v) hydrochloric acid (HCl). This process precipitates the protein subunits, releasing the F430 coenzyme into the acidic solution.[7]
-
Separate the precipitated protein from the F430-containing supernatant by centrifugation.
-
-
HPLC Purification:
-
The F430 content in the supernatant can be initially estimated using the extinction coefficient at 430 nm (ε₄₃₀ = 23,300 M⁻¹cm⁻¹).[7]
-
Purify the F430 using a High-Performance Liquid Chromatography (HPLC) system. A common method involves a reverse-phase C18 column (e.g., Waters C18 μBondapak, 7.8 mm × 30 cm).[7]
-
Equilibrate the column with 100% water.
-
Elute the coenzyme using a linear gradient from 100% water to 40% methanol (B129727) over 50 minutes, at a flow rate of approximately 2 mL/min.[7]
-
Monitor the column eluate at 430 nm to detect the Ni(II) form of F430. Additional monitoring at other wavelengths (e.g., 420 nm and 560 nm) can also be performed.[7]
-
Collect the fractions corresponding to the F430 peak anaerobically in sealed vials. The purified F430 can be lyophilized and stored at -20 °C.[7]
-
Preparation of Different F430 Redox States
The spectroscopic properties of F430 are dependent on its redox state. The following protocols are used to generate specific reduced forms for analysis. All procedures should be conducted under strict anaerobic conditions.
-
Preparation of Ni(I)-F430 (F380 form):
-
Dissolve purified F430 in a suitable buffer at pH 10.0.
-
Chemically reduce the Ni(II) center to Ni(I) by adding Ti(III) citrate.[7]
-
Confirm the formation of the reduced species by monitoring the UV-Vis spectrum for the disappearance of the 430 nm peak and the appearance of a new maximum around 376-378 nm.[7]
-
-
Preparation of F330 form:
UV-Visible Spectroscopic Measurement
-
Instrumentation: A dual-beam UV-Visible spectrophotometer (e.g., Thermo Scientific Evolution One Plus, Jasco J-715) is required.[7][8] For anaerobic samples, measurements can be performed inside an anaerobic chamber using a fiber optic spectrometer.[7]
-
Procedure:
-
Use a 1.0 cm pathlength quartz cuvette for all measurements.[8]
-
Record a baseline spectrum using the same buffer or solvent as the sample.
-
Measure the absorbance spectrum of the F430 sample over a relevant wavelength range (e.g., 250-800 nm).[8]
-
For quantitative analysis, ensure the absorbance at λmax is within the linear range of the instrument (typically < 2.0).
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the pathlength.
-
Visualizations: Pathways and Workflows
Biochemical Pathway
This compound is the active cofactor in the final step of methanogenesis, where MCR catalyzes the formation of methane. The nickel center cycles between the Ni(I) and Ni(II) (and potentially Ni(III)) oxidation states during catalysis.
Caption: Final catalytic step of methanogenesis mediated by this compound in MCR.
Experimental Workflow
The following diagram outlines the standard workflow for the extraction, purification, and spectroscopic characterization of this compound.
Caption: Experimental workflow for F430 isolation and spectroscopic analysis.
References
- 1. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 5. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Coenzyme F430 as a prosthetic group of methyl-coenzyme M reductase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme F430, a unique nickel-containing tetrapyrrole, serves as the prosthetic group for methyl-coenzyme M reductase (MCR), the central enzyme in methanogenesis and anaerobic methane (B114726) oxidation. This guide provides a comprehensive overview of the structure, biosynthesis, and catalytic function of this compound within MCR. It details the intricate catalytic cycle, summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of critical pathways and workflows to facilitate a deeper understanding of this vital coenzyme. This document is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development seeking to explore the nuances of methane metabolism and potential avenues for its inhibition.
Introduction
The biological production and consumption of methane, a potent greenhouse gas and a potential biofuel, are governed by the enzyme methyl-coenzyme M reductase (MCR).[1][2][3] At the heart of MCR's active site lies this compound, a fascinating and essential prosthetic group.[1][4][5] This nickel-containing hydrocorphinoid is the most reduced tetrapyrrole found in nature and is exclusively utilized by MCR.[6][7] Its unique structure and the redox activity of its central nickel ion are paramount to the enzyme's ability to catalyze the challenging chemistry of methane formation and oxidation.[8][9][10] Understanding the intricate details of this compound is crucial for developing inhibitors of methanogenesis to mitigate climate change and for harnessing the power of methanotrophs for biotechnological applications.
Structure of this compound
The structure of this compound was first elucidated in the late 1970s and early 1980s through spectroscopic and crystallographic studies.[11][12][13] It is a tetrahydrocorphin, meaning its macrocycle is more reduced than that of porphyrins.[6] Key structural features include a central nickel atom, a γ-lactam ring (ring E), and a carbocyclic ring (ring F).[11] This unique structure imparts specific electronic properties to the nickel center, tuning its redox potential for catalysis.[14][15]
Several modified forms of this compound have been discovered, such as the 17²-methylthio-F430 (mtF430) found in anaerobic methanotrophs (ANME), suggesting adaptations to different metabolic needs.[1][16]
Biosynthesis of this compound
The biosynthesis of this compound is a complex pathway that begins with uroporphyrinogen III, the common precursor to all tetrapyrroles.[11][17] The pathway involves a series of enzymatic steps, including chelation of nickel, amidation, macrocyclic ring reduction, lactamization, and carbocyclic ring formation.[2][17] The key enzymes involved are designated as CfbA through CfbE.[2][17]
The biosynthesis proceeds via sirohydrochlorin, the metal-free precursor of siroheme.[17][18] A nickel-specific chelatase inserts Ni²⁺ into sirohydrochlorin.[2] Subsequent enzymatic modifications, including a six-electron reduction and γ-lactamization, lead to the final structure of this compound.[2]
Role in Methyl-Coenzyme M Reductase (MCR)
MCR catalyzes the reversible reaction: CH₃-S-CoM + HS-CoB ⇌ CH₄ + CoM-S-S-CoB[1]
The active form of the enzyme contains this compound with nickel in the +1 oxidation state (Ni(I)).[9] The catalytic cycle is a subject of ongoing research, with the currently favored mechanism involving radical intermediates.[1][3][9]
The proposed catalytic cycle involves:
-
Homolytic Cleavage: The Ni(I) center of F430 induces the homolytic cleavage of the C-S bond in methyl-coenzyme M (CH₃-S-CoM), generating a methyl radical (CH₃•) and a Ni(II)-thiolate intermediate.[1][16]
-
Methane Formation: The methyl radical abstracts a hydrogen atom from coenzyme B (HS-CoB) to form methane and a coenzyme B thiyl radical (•S-CoB).[16]
-
Heterodisulfide Formation: The thiyl radical reacts with the Ni(II)-bound coenzyme M to form a disulfide radical anion.
-
Regeneration of Ni(I): An intramolecular electron transfer from the disulfide radical anion to Ni(II) releases the heterodisulfide product (CoM-S-S-CoB) and regenerates the active Ni(I) state of this compound.[16]
Quantitative Data
The unique chemical environment of this compound within MCR fine-tunes its physicochemical properties for catalysis.
| Property | Value | Conditions | Reference(s) |
| Spectroscopic Properties | |||
| λmax of Ni(II)-F430 | ~430 nm | Inactive enzyme | [6][8] |
| λmax of Ni(I)-F430 (MCRred1) | ~382-388 nm | Active enzyme | [6][8] |
| Redox Potentials | |||
| Ni(II)/Ni(I) couple of free F430 in water | -650 mV | vs. SHE | [8][10] |
| Ni(II)/Ni(I) couple of MCR-bound F430 | -440 mV (irreversible) | pH 7.2 | [8][10] |
| Structural Parameters | |||
| Ni-C distance in a Ni-methyl intermediate | 2.07 - 2.10 Å | X-ray crystallography | [4] |
| Ni-S distance in Ni(II)-S-CoM | Varies with F430 precursor | Computational studies | [14][16] |
Experimental Protocols
Isolation and Purification of this compound
This protocol is a generalized procedure based on methods described in the literature.[19][20]
Objective: To isolate protein-free this compound from methanogenic archaea.
Materials:
-
Cell paste of a methanogenic archaeon (e.g., Methanothermobacter marburgensis)
-
Ammonium (B1175870) bicarbonate solutions (varying concentrations)
-
Strong anion-exchange chromatography column (e.g., Shodex QA-825)
-
HPLC system with a photodiode array (PDA) detector
-
Lyophilizer
Procedure:
-
Cell Lysis: Resuspend the cell paste in a suitable buffer and lyse the cells using methods such as sonication or French press.
-
Centrifugation: Centrifuge the cell lysate at high speed to remove cell debris.
-
Anion-Exchange Chromatography:
-
Load the supernatant onto a strong anion-exchange column pre-equilibrated with a low concentration of ammonium bicarbonate.
-
Wash the column with the equilibration buffer.
-
Elute the bound coenzymes using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0 to 2 M).
-
Collect fractions and monitor the absorbance at 430 nm to identify fractions containing F430.
-
-
HPLC Purification:
-
Pool the F430-containing fractions and further purify them by HPLC using a suitable column and a gradient of ammonium bicarbonate.
-
Monitor the elution profile with a PDA detector to confirm the purity of the F430 peak based on its characteristic spectrum.
-
-
Desalting and Lyophilization:
-
Desalt the purified F430 fractions by repeated lyophilization to remove the volatile ammonium bicarbonate.
-
Store the purified, salt-free F430 at -80°C.
-
Kinetic Analysis of MCR using Stopped-Flow Spectrophotometry
This protocol is adapted from studies investigating the pre-steady-state kinetics of MCR.[21]
Objective: To measure the rate constants for substrate binding and product formation in the MCR-catalyzed reaction.
Materials:
-
Purified, active MCR (in the Ni(I) state, MCRred1)
-
Substrates: methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB)
-
Anaerobic stopped-flow spectrophotometer
-
Anaerobic glovebox or chamber
-
Degassed buffers
Procedure:
-
Preparation: All solutions and the stopped-flow instrument must be made strictly anaerobic to prevent inactivation of MCR.
-
Loading the Syringes:
-
To study the reaction of the MCR·methyl-SCoM complex with CoB₇SH:
-
Syringe 1: Pre-incubate MCRred1 with a saturating concentration of methyl-SCoM.
-
Syringe 2: Prepare various concentrations of CoB₇SH.
-
-
To study the reaction of the MCR·CoB₇SH complex with methyl-SCoM:
-
Syringe 1: Pre-incubate MCRred1 with CoB₇SH.
-
Syringe 2: Prepare various concentrations of methyl-SCoM.
-
-
-
Rapid Mixing and Data Acquisition:
-
Rapidly mix the contents of the two syringes in the stopped-flow instrument.
-
Monitor the reaction by observing the change in absorbance at a wavelength sensitive to the Ni(I) to Ni(II) transition (e.g., around 385 nm or 430 nm) over time.
-
-
Data Analysis:
-
Fit the resulting kinetic traces to appropriate exponential equations to obtain observed rate constants (kobs).
-
Plot the kobs values against the concentration of the varied substrate to determine the rate constants for substrate binding and the chemical step.
-
Conclusion and Future Directions
This compound stands as a testament to the chemical ingenuity of biological systems. Its unique structure and the remarkable catalytic power it imparts to methyl-coenzyme M reductase are central to global carbon cycling. While significant progress has been made in understanding this coenzyme, many questions remain. Elucidating the precise details of the MCR catalytic mechanism, the roles of the different F430 modifications, and the regulation of its biosynthesis will continue to be exciting areas of research. For drug development professionals, the enzymes involved in the biosynthesis and function of this compound present attractive targets for the design of specific inhibitors of methanogenesis, offering a potential strategy to mitigate methane emissions. The continued study of this fascinating molecule promises not only to deepen our fundamental understanding of biochemistry but also to provide solutions to pressing environmental challenges.
References
- 1. Structural Dynamics of the Methyl-Coenzyme M Reductase Active Site Are Influenced by this compound Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthetic pathway of this compound in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focusing on a nickel hydrocorphinoid in a protein matrix: methane generation by methyl-coenzyme M reductase with F430 cofactor and its models - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Structural analysis of a Ni-methyl species in methyl-coenzyme M reductase from Methanothermobacter marburgensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of this compound biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Methyl-Coenzyme M Reductase and Its Post-translational Modifications [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reactivity Factors in Catalytic Methanogenesis and Their Tuning upon this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Biosynthesis of this compound, a nickel porphinoid involved in methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Methane Synthesis: A Technical Guide to Coenzyme F430's Function in the Final Step of Methanogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanogenesis, the biological production of methane (B114726), is a critical process in the global carbon cycle and a significant contributor to greenhouse gas emissions. The final, methane-releasing step of this anaerobic metabolic pathway is catalyzed by the enzyme methyl-coenzyme M reductase (MCR). Central to the function of MCR is Coenzyme F430, a unique nickel-containing tetrapyrrole. This technical guide provides an in-depth exploration of the pivotal role of this compound in the catalytic mechanism of MCR. It consolidates key quantitative data, details essential experimental protocols for studying this system, and presents visual representations of the catalytic cycle and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development targeting methanogens.
Introduction
The ever-growing atmospheric concentration of methane, a potent greenhouse gas, has intensified research into the fundamental mechanisms of its biological production. The majority of biogenic methane is produced by methanogenic archaea, which utilize a unique metabolic pathway culminating in the formation of methane from a methyl group. The enzyme responsible for this terminal step is methyl-coenzyme M reductase (MCR), which catalyzes the reduction of methyl-coenzyme M (CH₃-S-CoM) with coenzyme B (HS-CoB) to produce methane (CH₄) and a heterodisulfide of CoM and CoB (CoM-S-S-CoB).[1][2]
At the heart of MCR's active site lies this compound, a nickel-hydrocorphinoid cofactor.[3][4] The nickel ion within the F430 macrocycle is redox-active and cycles through different oxidation states to facilitate the cleavage of the stable thioether bond in methyl-coenzyme M and the subsequent formation of methane.[2][5] Understanding the intricate function of this compound is paramount for developing targeted inhibitors of methanogenesis, with potential applications in mitigating climate change and in drug development against methanogen-related diseases.
The Catalytic Role of this compound
This compound is the prosthetic group of MCR and is absolutely essential for its catalytic activity.[6] The nickel center of this compound is the primary site of interaction with the substrates. The currently favored catalytic mechanism involves a series of redox changes of the nickel ion.[7]
The catalytic cycle is initiated with the nickel in the +1 oxidation state (Ni(I)), which is the active form of the enzyme, often referred to as MCRred1.[5] Two main mechanistic pathways have been proposed and are the subject of ongoing research:
-
Mechanism I (Organometallic Pathway): This mechanism posits a nucleophilic attack of the Ni(I) on the methyl group of methyl-SCoM, leading to the formation of a methyl-Ni(III) intermediate.[7][8] Subsequent reduction and protonation steps release methane and regenerate the Ni(I) state.
-
Mechanism II (Radical-based Pathway): An alternative mechanism suggests that the Ni(I) center initiates a radical reaction. This may involve the formation of a methyl radical and a Ni(II)-thiolate species.[7][9]
Regardless of the precise mechanism, the unique electronic properties of the this compound macrocycle and its nickel center are finely tuned to facilitate this challenging chemical transformation.
Quantitative Data
A summary of the key quantitative data related to this compound and MCR is presented in the tables below for easy comparison and reference.
Table 1: Spectroscopic Properties of this compound in Different Redox States
| Redox State | Form | λmax (nm) | Reference(s) |
| Ni(I) | MCRred1 (enzyme-bound) | 388 | [10] |
| Ni(I) | Free this compound | 378 | [10] |
| Ni(II) | MCRsilent (enzyme-bound) | 422 | [10] |
| Ni(II) | Free this compound | 431 | [10] |
Table 2: Redox Potentials of this compound
| Redox Couple | Condition | Redox Potential (E₀') vs. NHE | Reference(s) |
| Ni(II)/Ni(I) | Free F430 in water | ~ -600 mV | [8][10] |
| Ni(II)/Ni(I) | F430 pentamethyl ester in DMF | -504 mV | [8] |
| Ni(III)/Ni(II) | F430 pentamethyl ester in acetonitrile | +1.45 V | [7] |
Table 3: Kinetic Parameters of Methyl-Coenzyme M Reductase (MCR)
| Enzyme | Substrate | Apparent Kₘ | Reference(s) |
| MCR I (M. marburgensis) | Methyl-coenzyme M | 0.7 ± 0.2 mM | [10] |
| MCR I (M. marburgensis) | Coenzyme B | 0.2 ± 0.1 mM | [10] |
| MCR II (M. marburgensis) | Methyl-coenzyme M | 1.4 ± 0.2 mM | [10] |
| MCR II (M. marburgensis) | Coenzyme B | 0.5 ± 0.2 mM | [10] |
| MCR (M. thermophila) | Methyl-coenzyme M | 3.3 mM | [11] |
| MCR (M. thermophila) | Coenzyme B | 59 µM | [11] |
Table 4: Inhibition of Methyl-Coenzyme M Reductase (MCR)
| Inhibitor | Enzyme Source | Apparent IC₅₀ | Reference(s) |
| 2-Bromoethanesulfonate | M. ruminantium | 0.4 ± 0.04 µM | [12] |
| 2-Bromoethanesulfonate | M. thermoautotrophicus | 4 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound and MCR. The following sections provide synthesized protocols for key experiments based on published literature.
Purification of Methyl-Coenzyme M Reductase (from Methanothermobacter marburgensis)
This protocol is a generalized procedure based on methods described in the literature.[1][13] All steps must be performed under strictly anaerobic conditions in an anaerobic chamber.
Materials:
-
Frozen cell paste of Methanothermobacter marburgensis.
-
Buffer A: 50 mM Tris-HCl, pH 7.6.
-
Buffer B: 50 mM Tris-HCl, pH 7.6, containing 0.1 M NaCl.
-
Anion exchange chromatography column (e.g., Q-Sepharose).
-
Gel filtration chromatography column (e.g., Superdex 200).
-
Anaerobic chamber (e.g., 95% N₂, 5% H₂).
Procedure:
-
Cell Lysis: Resuspend the frozen cell paste in Buffer A. Lyse the cells by sonication or by passing them through a French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 35,000 x g) for 30 minutes to remove cell debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 55%), stirring continuously. Centrifuge to collect the precipitate. Resuspend the pellet in a minimal volume of Buffer A. A second precipitation step can be performed to further enrich the MCR.
-
Anion Exchange Chromatography: Load the resuspended protein onto an anion exchange column pre-equilibrated with Buffer A. Elute the protein with a linear gradient of NaCl in Buffer A (e.g., 0 to 1 M NaCl). Collect fractions and assay for MCR activity.
-
Gel Filtration Chromatography: Pool the active fractions from the anion exchange step, concentrate, and load onto a gel filtration column pre-equilibrated with Buffer B. Elute with Buffer B.
-
Purity and Concentration: Assess the purity of the final MCR preparation by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay, using bovine serum albumin as a standard. The concentration can also be estimated spectrophotometrically by measuring the absorbance of the oxidized enzyme (MCRsilent) at 420 nm using an extinction coefficient of 44,000 M⁻¹ cm⁻¹.
Methyl-Coenzyme M Reductase Activity Assay
This assay measures the formation of methane from methyl-coenzyme M and coenzyme B.
Materials:
-
Purified MCR.
-
Assay buffer: 500 mM MOPS/NaOH, pH 7.2.
-
Methyl-coenzyme M (CH₃-S-CoM).
-
Coenzyme B (HS-CoB).
-
Aquocobalamin.
-
Ti(III) citrate (B86180) (as a reductant to maintain anaerobic conditions and activate the enzyme).
-
Sealed anaerobic vials.
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID).
Procedure:
-
Assay Mixture Preparation: In an anaerobic chamber, prepare the assay mixture in a sealed vial. A typical 400 µL assay solution contains 500 mM MOPS/NaOH (pH 7.2), 10 mM methyl-coenzyme M, 1 mM coenzyme B, 0.3 mM aquocobalamin, and 30 mM Ti(III) citrate.[9]
-
Enzyme Addition: Add a known amount of purified MCR (e.g., 11.2 µg) to the assay mixture to initiate the reaction.[9]
-
Incubation: Incubate the reaction vials at the optimal temperature for the enzyme (e.g., 65°C for MCR from M. marburgensis).[9]
-
Methane Quantification: At various time points, withdraw a sample of the headspace gas from the vial using a gas-tight syringe. Inject the gas sample into a GC-FID to quantify the amount of methane produced.
-
Calculation of Specific Activity: Calculate the specific activity of the enzyme as µmol of methane produced per minute per milligram of protein.
Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate the catalytic cycle of MCR and a general workflow for its study.
Caption: Proposed catalytic cycle of Methyl-Coenzyme M Reductase (MCR) involving this compound.
Caption: A generalized experimental workflow for the study of Methyl-Coenzyme M Reductase.
Conclusion and Future Directions
This compound, through its intricate coordination with the nickel center within the active site of MCR, plays an indispensable role in the final step of methanogenesis. The ability of its nickel ion to cycle through multiple oxidation states allows for the catalysis of the difficult conversion of methyl-coenzyme M to methane. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this system.
Future research will likely focus on trapping and characterizing the transient intermediates of the MCR catalytic cycle to definitively resolve the prevailing mechanistic questions. Furthermore, a deeper understanding of the structure-function relationship of this compound will be instrumental in the rational design of potent and specific inhibitors of MCR. Such inhibitors hold significant promise as tools to mitigate methane emissions and as potential therapeutic agents, underscoring the continued importance of fundamental research into this fascinating enzyme and its unique cofactor.
References
- 1. Methyl-coenzyme M reductase from Methanothermobacter marburgensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]
- 7. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Selective Inhibition by 2-Bromoethanesulfonate of Methanogenesis from Acetate in a Thermophilic Anaerobic Digestor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Intricate Structural Relationship Between Coenzyme F430 and Vitamin B12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme F430 and vitamin B12, two vital tetrapyrrolic cofactors, play indispensable roles in unique biological processes. While this compound, with its central nickel ion, is the prosthetic group of methyl-coenzyme M reductase, orchestrating the final step of methanogenesis, vitamin B12, featuring a central cobalt ion, is crucial for various metabolic pathways in animals, including DNA synthesis and fatty acid metabolism. Despite their distinct metal centers and biological functions, these two molecules share a common biosynthetic origin, branching from the ubiquitous precursor uroporphyrinogen III. This in-depth technical guide provides a comprehensive analysis of the structural relationship between this compound and vitamin B12, presenting a comparative summary of their physicochemical and structural properties, detailed experimental protocols for their structure elucidation, and a visualization of their divergent biosynthetic pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and bioinorganic chemistry.
Introduction
The world of natural cofactors is rich with complex and elegant molecular architectures, none more so than the tetrapyrroles. Among these "pigments of life," this compound and vitamin B12 stand out for their unique metal-containing macrocyclic structures and their involvement in fundamental biological reactions. This compound is exclusively found in methanogenic archaea and is characterized by a nickel-containing hydrocorphinoid ring system. In contrast, vitamin B12, or cobalamin, is synthesized by certain bacteria and archaea and contains a cobalt atom at the core of its corrin (B1236194) ring structure.[1][2]
This guide delves into the core structural relationship between these two fascinating molecules. We will explore their key structural similarities and differences, present quantitative data on their molecular geometries, and provide an overview of the experimental techniques used to unravel their intricate three-dimensional structures. Furthermore, we will visualize their biosynthetic pathways, highlighting the enzymatic steps that lead to their distinct final forms from a common ancestor.
Comparative Structural and Physicochemical Properties
This compound and vitamin B12, while both being modified tetrapyrroles, exhibit significant differences in their macrocyclic framework, central metal ion, and overall charge. These structural variations directly influence their physicochemical properties and, consequently, their biological activities.
Core Macrocyclic Structure
The fundamental distinction lies in their macrocyclic rings. Vitamin B12 possesses a corrin ring, which is more reduced and less planar than the porphyrin ring of hemes.[3] this compound, on the other hand, features a more reduced hydrocorphinoid (corphin) ring system.[1]
Central Metal Ion and Coordination Geometry
The identity of the central metal ion is a defining feature. This compound contains Nickel (Ni) , typically in the +1 or +2 oxidation state within the enzyme, while vitamin B12 contains Cobalt (Co) , which can exist in +1, +2, and +3 oxidation states.[4] The coordination geometry around these metal ions is crucial for their catalytic activity.
Below is a table summarizing the key quantitative structural data for the coordination sphere of the central metal ions in this compound and cyanocobalamin (B1173554) (a common form of vitamin B12).
| Parameter | This compound (in MCR-red1-silent) | Vitamin B12 (Cyanocobalamin) |
| Central Metal Ion | Nickel (Ni) | Cobalt (Co) |
| Coordination Number | 4-6 (depending on state) | 6 |
| Axial Ligands | Varies (e.g., none, H₂O, substrate) | CN⁻, 5,6-dimethylbenzimidazole |
| Equatorial Ligands | 4 Nitrogen atoms of the corphin ring | 4 Nitrogen atoms of the corrin ring |
| Average Metal-Equatorial Nitrogen Bond Length | ~2.06 Å | ~1.90 Å |
| Metal-Axial Ligand Bond Lengths | Ni-S (substrate): ~2.4 Å | Co-CN: ~1.88 Å; Co-N(DMB): ~2.07 Å |
Note: The bond lengths for this compound can vary depending on the specific state of the methyl-coenzyme M reductase enzyme.
Physicochemical Properties
The structural differences are reflected in the physicochemical properties of these coenzymes.
| Property | This compound | Vitamin B12 (Cyanocobalamin) |
| Molecular Formula | C₄₂H₅₁N₆NiO₁₃⁻ | C₆₃H₈₈CoN₁₄O₁₄P |
| Molar Mass | 906.58 g/mol | 1355.37 g/mol |
| Appearance | Yellow solid | Dark red crystals or powder |
| Solubility | Soluble in water | Slightly soluble in water and ethanol |
| Key Spectroscopic Feature | Absorbance maximum around 430 nm (for Ni(II) form) | Characteristic UV-Vis absorption spectrum |
Biosynthetic Pathways
This compound and vitamin B12 share a common biosynthetic precursor, uroporphyrinogen III . From this crucial intermediate, their synthetic routes diverge, employing a series of specialized enzymes to construct their unique macrocyclic structures and incorporate their respective metal ions.
Biosynthesis of this compound
The biosynthesis of this compound from sirohydrochlorin (B1196429) (a derivative of uroporphyrinogen III) is a multi-step process catalyzed by a series of enzymes designated CfbA through CfbE.[5] The key steps include nickel chelation, amidation, ring reduction, and finally, the formation of the characteristic sixth ring.
Biosynthesis of Vitamin B12
The biosynthesis of vitamin B12 is more complex and can proceed through two distinct routes: an aerobic and an anaerobic pathway. Both pathways start from uroporphyrinogen III and involve a series of methylations, cobalt insertion, and ring contraction. The key difference lies in the timing of cobalt insertion and the requirement for oxygen. The diagram below illustrates a simplified overview of the anaerobic pathway.
Experimental Protocols for Structure Elucidation
The determination of the complex three-dimensional structures of this compound and vitamin B12 has been a landmark achievement in structural biology, primarily accomplished through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While detailed, step-by-step protocols are often specific to the laboratory and instrumentation, the following provides a comprehensive overview of the methodologies typically employed.
X-ray Crystallography of Vitamin B12 (Cyanocobalamin)
X-ray crystallography provides a static, high-resolution picture of the molecule in its crystalline state.
1. Crystallization:
-
Sample Preparation: Highly purified cyanocobalamin is dissolved in deionized water.[6]
-
Crystallization Method: The hanging drop vapor diffusion method is commonly used. A drop of the cyanocobalamin solution is mixed with a precipitant solution and suspended over a reservoir containing a higher concentration of the precipitant.
-
Conditions: Crystals are typically grown at room temperature over several days to weeks. The exact precipitant and buffer conditions can vary but often involve salts and organic solvents.
2. Data Collection:
-
Crystal Mounting: A suitable single crystal is selected, mounted on a cryo-loop, and flash-cooled in liquid nitrogen to minimize radiation damage.
-
X-ray Source: Data is collected at a synchrotron source to obtain a high-intensity, collimated X-ray beam.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A complete dataset consists of hundreds of images taken at different crystal orientations.
3. Structure Solution and Refinement:
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Phase Determination: The "phase problem" is solved using methods such as direct methods or molecular replacement if a similar structure is known. The heavy cobalt atom in vitamin B12 greatly facilitates this process.
-
Model Building and Refinement: An initial model of the molecule is built into the electron density map. This model is then refined against the experimental data using software packages like SHELXL or REFMAC5, adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final model is assessed by parameters such as R-factor and R-free.
NMR Spectroscopy of this compound
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing insights into their dynamic properties.
1. Sample Preparation:
-
Isolation: this compound is typically extracted from purified methyl-coenzyme M reductase. The protein is precipitated with acid, and the released coenzyme is purified by HPLC.
-
NMR Sample: The purified this compound is dissolved in a deuterated solvent, such as D₂O, to a concentration of approximately 1-5 mM. The pH is adjusted as needed for stability and to optimize spectral quality. For certain experiments, isotopically labeled samples (e.g., ¹³C, ¹⁵N) are prepared to aid in resonance assignment.
2. NMR Data Acquisition:
-
Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR: A one-dimensional ¹H NMR spectrum is first acquired to assess the sample purity and overall spectral quality.
-
2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to assign the proton and carbon resonances and to obtain structural restraints. These typically include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons connected through a few chemical bonds).
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C (or ¹⁵N) nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C nuclei, aiding in the assignment of quaternary carbons and connecting different spin systems.
-
3. Structure Calculation and Validation:
-
Data Processing: The raw NMR data is processed (Fourier transformation, phasing, and baseline correction) using software such as TopSpin or NMRPipe.
-
Resonance Assignment: The various NMR spectra are analyzed to assign all the proton and carbon chemical shifts to specific atoms in the molecule.
-
Restraint Generation: NOESY cross-peaks are converted into upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants.
-
Structure Calculation: The structural restraints are used in molecular dynamics and/or simulated annealing calculations using software like CYANA, XPLOR-NIH, or Amber to generate a family of 3D structures consistent with the experimental data.
-
Validation: The quality of the final ensemble of structures is assessed using various statistical parameters, including the number of restraint violations and Ramachandran plot analysis (for peptides/proteins).
Logical Relationship: The Tetrapyrrole Superfamily
This compound and vitamin B12, along with other critical biomolecules like heme and chlorophyll, all belong to the tetrapyrrole superfamily. Their structural and functional diversity arises from a common evolutionary origin, showcasing the power of natural selection to modify a core molecular scaffold for a wide range of biological tasks.
Conclusion
This compound and vitamin B12, despite their distinct metal centers and biological roles, are fundamentally linked through their shared tetrapyrrolic heritage. This guide has provided a detailed comparison of their structures, highlighting the subtle yet significant differences in their macrocyclic frameworks and coordination chemistry that give rise to their unique functionalities. The elucidation of their complex structures through X-ray crystallography and NMR spectroscopy stands as a testament to the power of these analytical techniques. Understanding the intricate structural relationship and divergent biosynthetic pathways of these essential cofactors not only deepens our knowledge of fundamental biological processes but also opens avenues for the development of novel therapeutic agents and biocatalysts.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. A database overview of metal-coordination distances in metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Coenzyme F430 in the Anaerobic Oxidation of Methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anaerobic oxidation of methane (B114726) (AOM) is a critical biogeochemical process that significantly mitigates the flux of methane, a potent greenhouse gas, from anoxic environments into the atmosphere. This process is predominantly mediated by anaerobic methanotrophic (ANME) archaea, often in syntrophic partnership with sulfate-reducing bacteria. At the heart of this intricate biological process lies a unique nickel-containing tetrapyrrole, Coenzyme F430. This technical guide provides an in-depth exploration of the pivotal role of this compound in AOM, detailing the underlying biochemical mechanisms, the key enzymatic players, and the experimental methodologies used to elucidate this pathway. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic process.
Introduction: The Significance of Anaerobic Methane Oxidation
Methane is a powerful greenhouse gas, and its biological consumption in anaerobic environments is a crucial component of the global carbon cycle.[1] AOM is responsible for consuming a significant portion of the methane produced in marine sediments, thereby preventing its release into the atmosphere.[2] This process is essentially the reverse of methanogenesis, the biological production of methane.[1] The key enzyme catalyzing the activation of methane in AOM is a homolog of methyl-coenzyme M reductase (MCR), the terminal enzyme in the methanogenic pathway.[2][3]
This compound: The Nickel-Containing Prosthetic Group
This compound is a hydrocorphinoid nickel complex that serves as the prosthetic group for MCR.[4][5] Its unique structure, featuring a highly reduced tetrapyrrole ring system chelating a central nickel atom, is essential for its catalytic function.[5] The nickel center of this compound is the site of methane activation and is believed to cycle between different oxidation states, most notably Ni(I) and Ni(II), during the catalytic cycle.[6][7]
Structural Variants of this compound in ANME Archaea
Interestingly, ANME archaea often possess structurally modified variants of this compound. One of the most well-characterized variants is 17²-methylthio-F430 (F430-2), which has been identified in ANME-1 archaea.[1][8] The presence of this and other modifications suggests a possible fine-tuning of the coenzyme's redox properties or its interaction with the MCR active site to favor the oxidative direction of the reaction.[1]
The Core Mechanism: Reverse Methanogenesis
The anaerobic oxidation of methane is mechanistically understood as the reversal of the final step of methanogenesis.[1] The overall reaction catalyzed by MCR in AOM is:
CH₄ + CoM-S-S-CoB → CH₃-S-CoM + HS-CoB
where:
-
CH₄ is methane.
-
CoM-S-S-CoB is the heterodisulfide of coenzyme M and coenzyme B.
-
CH₃-S-CoM is methyl-coenzyme M.
-
HS-CoB is coenzyme B.
The proposed mechanism involves the binding of methane and the heterodisulfide to the MCR active site, where the Ni(I) state of this compound is thought to initiate the cleavage of a C-H bond in methane.[6] This is a thermodynamically challenging step, and the enzyme's structure and the unique properties of this compound are crucial for overcoming this energy barrier.
Caption: Proposed reaction mechanism for the anaerobic oxidation of methane at the this compound-containing active site of MCR.
Electron Transfer Pathways in AOM
The electrons released from the oxidation of methane must be transferred to a terminal electron acceptor. In many anoxic environments, this is sulfate, which is reduced by syntrophic sulfate-reducing bacteria (SRB).[2] The transfer of electrons from the ANME cell to its bacterial partner is a critical aspect of AOM.
Direct Interspecies Electron Transfer (DIET)
Evidence suggests that some ANME consortia may utilize direct interspecies electron transfer (DIET).[9] This process is thought to involve electrically conductive pili or multi-heme cytochromes, allowing for a direct flow of electrons between the archaeal and bacterial partners.[9][10]
Caption: Conceptual diagram of Direct Interspecies Electron Transfer (DIET) between an ANME archaeon and a sulfate-reducing bacterium.
Quantitative Data on AOM and this compound
The following tables summarize key quantitative data related to the anaerobic oxidation of methane and the enzymes involved.
| Parameter | Value | Organism/System | Reference |
| MCR Kinetic Parameters (Methanogenesis - Forward Reaction) | |||
| Km for Methyl-Coenzyme M (MCR I) | 0.6–0.8 mM | Methanothermobacter marburgensis | [11] |
| Km for Methyl-Coenzyme M (MCR II) | 1.3–1.5 mM | Methanothermobacter marburgensis | [11] |
| Vmax (MCR I) | ~6 µmol·min⁻¹·mg⁻¹ | Methanothermobacter marburgensis | [11] |
| AOM Reaction Rates | |||
| Methane Oxidation Rate (42-65 °C) | ~1.2 µmol·day⁻¹·gdw⁻¹ | Guaymas Basin Sediments | [12] |
| AOM Specific Activity (in vivo estimate) | ~20 nmol·min⁻¹·mg⁻¹ | ANME Mcr in M. acetivorans | [13] |
| Enzyme and Coenzyme Concentrations | |||
| MCR Concentration in ANME | Up to 10% of total protein | Microbial mats | [5] |
| This compound Concentration | 6.8 x 10² to 3.5 x 10³ fmol·g-wet⁻¹ | Planktonic cyanobacterial sample with methanogens | [14] |
Experimental Protocols
A variety of sophisticated experimental techniques are employed to study AOM and the role of this compound. Below are outlines of key protocols.
Extraction and Purification of this compound
Objective: To isolate this compound from ANME-rich biomass for structural and functional characterization.
Methodology Outline:
-
Cell Lysis: ANME-containing microbial mats or enriched cultures are harvested and subjected to cell lysis, often through sonication or French press, in an anaerobic environment.
-
Solvent Extraction: The cell lysate is extracted with organic solvents, such as a methanol/chloroform mixture, to separate the relatively polar this compound from lipids and other cellular components.
-
Chromatography: The extract is subjected to multiple rounds of chromatography, including anion exchange and reverse-phase high-performance liquid chromatography (HPLC), to purify this compound and its variants.[15]
-
Characterization: The purified coenzyme is characterized using UV-Vis spectroscopy, mass spectrometry (e.g., LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and elucidate its structure.[1][15]
Methyl-Coenzyme M Reductase (MCR) Activity Assay (Reverse Reaction)
Objective: To measure the rate of methane oxidation catalyzed by purified MCR or in cell-free extracts.
Methodology Outline:
-
Anaerobic Conditions: The entire assay is performed under strictly anaerobic conditions in a glove box or anaerobic chamber.[16]
-
Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., MOPS or Tris-HCl), the purified MCR or cell-free extract, Coenzyme M, Coenzyme B, and a reducing agent like titanium(III) citrate.[6]
-
Substrate Addition: The reaction is initiated by the addition of methane, often using ¹⁴C-labeled methane (¹⁴CH₄) as a tracer.[12]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 50-60°C for thermophilic organisms).[12]
-
Product Detection: The formation of radiolabeled methyl-coenzyme M (¹⁴CH₃-S-CoM) is monitored over time. This can be achieved by stopping the reaction at different time points and separating the products by HPLC with subsequent scintillation counting.
Stable Isotope Probing (SIP) of AOM Communities
Objective: To identify the microorganisms actively involved in methane oxidation in a complex microbial community.
Methodology Outline:
-
Incubation with Labeled Substrate: A sediment or water sample is incubated with a ¹³C-labeled methane source (¹³CH₄).[17]
-
Biomass Harvesting and DNA/RNA Extraction: After a period of incubation, the microbial biomass is harvested, and total DNA or RNA is extracted.
-
Density Gradient Ultracentrifugation: The nucleic acids are subjected to density gradient ultracentrifugation, which separates the "heavy" ¹³C-labeled DNA/RNA from the "light" ¹²C-unlabeled nucleic acids.[17]
-
Fractionation and Sequencing: The gradient is fractionated, and the DNA/RNA from each fraction is sequenced (e.g., 16S rRNA gene amplicon sequencing or metagenomics).
-
Data Analysis: The microbial taxa whose DNA/RNA is found in the heavy fractions are identified as the organisms that actively assimilated the labeled methane.
Caption: A simplified workflow for a Stable Isotope Probing (SIP) experiment to identify active methanotrophs.
Conclusion and Future Directions
This compound is undeniably a central player in the anaerobic oxidation of methane. Its unique nickel-containing structure is finely tuned for the challenging chemistry of methane activation. The discovery of F430 variants in ANME archaea opens up new avenues of research into how these organisms optimize this critical reaction. While significant progress has been made in understanding the mechanism of AOM, several key questions remain. Future research will likely focus on:
-
Elucidating the precise catalytic mechanism of the reverse MCR reaction: High-resolution structural studies of MCR from ANME in complex with its substrates and coenzymes will be crucial.
-
Understanding the role of F430 modifications: Determining how structural variations in this compound affect the kinetics and thermodynamics of methane oxidation.
-
Characterizing the electron transfer pathways in greater detail: Identifying the specific components and mechanisms of electron transfer, including DIET, in different ANME consortia.
-
Developing inhibitors of MCR: For applications in mitigating methane emissions from sources like agriculture and landfills, understanding the MCR active site could inform the design of specific inhibitors.
The continued study of this compound and its role in AOM is not only fundamental to our understanding of global biogeochemical cycles but also holds potential for the development of novel biotechnological and environmental applications.
References
- 1. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaerobic oxidation of methane: an “active” microbial process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Methyl-coenzyme M reductase from Methanothermobacter marburgensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Genome-Resolved Proteomic Stable Isotope Probing of Soil Microbial Communities Using 13CO2 and 13C-Methanol [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Methane-Dependent Extracellular Electron Transfer at the Bioanode by the Anaerobic Archaeal Methanotroph “Candidatus Methanoperedens” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A biochemical framework for anaerobic oxidation of methane driven by Fe(III)-dependent respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methanotrophic archaea possessing diverging methane-oxidizing and electron-transporting pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermophilic anaerobic oxidation of methane by marine microbial consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Computationally Exploring and Alleviating the Kinetic Bottlenecks of Anaerobic Methane Oxidation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.mpg.de [pure.mpg.de]
- 16. Use of an Anaerobic Chamber Environment for the Assay of Endogenous Cellular Protein-Tyrosine Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single-cell stable isotope probing in microbial ecology - PMC [pmc.ncbi.nlm.nih.gov]
The Coenzyme F430 Biosynthetic Pathway: A Technical Guide for Researchers
An In-depth Examination of the Precursors and Enzymatic Machinery for the Synthesis of a Key Methanogenic Cofactor
Introduction
Coenzyme F430, a nickel-containing tetrapyrrole, is the prosthetic group for methyl-coenzyme M reductase (MCR), the enzyme responsible for the terminal step in methanogenesis and the anaerobic oxidation of methane (B114726).[1][2][3] Its unique, highly reduced corphin structure is essential for the catalysis of this critical biological process.[4] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, focusing on its precursors and the enzymes that orchestrate its formation. This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of tetrapyrrole biosynthesis and the potential for targeting this pathway for the inhibition of methane production.[5][6]
The biosynthesis of this compound begins with uroporphyrinogen III, the last common precursor for all tetrapyrrole cofactors, including hemes, chlorophylls, and vitamin B12.[4][7] The pathway from uroporphyrinogen III to this compound involves a series of complex enzymatic transformations, including chelation, amidation, ring reduction, and the formation of two additional rings.[2][3][7] The core of this pathway, starting from the intermediate sirohydrochlorin (B1196429), is catalyzed by a set of enzymes encoded by the cfb (this compound biosynthesis) gene cluster.[5][7]
The Biosynthetic Pathway of this compound
The journey from the universal tetrapyrrole precursor, uroporphyrinogen III, to the intricate structure of this compound involves several key intermediates. The initial steps leading to sirohydrochlorin are shared with the biosynthesis of siroheme.[7] From sirohydrochlorin, a dedicated suite of enzymes, designated CfbA through CfbE, catalyzes the final steps of this compound assembly.[2][8]
The key precursors in the biosynthetic pathway of this compound, starting from uroporphyrinogen III, are:
-
Uroporphyrinogen III: The foundational macrocycle from which all natural tetrapyrroles are derived.[4][7]
-
Dihydrosirohydrochlorin: An early intermediate on the path to sirohydrochlorin.
-
Sirohydrochlorin: A critical branch-point intermediate, serving as the substrate for the dedicated this compound biosynthetic machinery.[7]
-
Nickel(II)-sirohydrochlorin: The product of nickel insertion into the sirohydrochlorin macrocycle, a key step catalyzed by the CfbA chelatase.[9]
-
Nickel(II)-sirohydrochlorin a,c-diamide: Formed by the amidation of the a and c acetate (B1210297) side chains of Ni(II)-sirohydrochlorin, a reaction catalyzed by the CfbE amidotransferase.[7]
-
15,17³-seco-F430-17³-acid (seco-F430): A key intermediate resulting from a six-electron reduction and subsequent lactamization of the macrocycle, catalyzed by the CfbC/D reductive cyclase.[7][10]
-
This compound: The final product, formed by the ATP-dependent closure of the carbocyclic ring F, a reaction catalyzed by the CfbB synthetase.[7][11]
Below is a diagram illustrating the biosynthetic pathway from sirohydrochlorin to this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of the biosynthesis of the methane catalyst this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity Factors in Catalytic Methanogenesis and Their Tuning upon this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthetic pathway of this compound in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of this compound biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nickel-sirohydrochlorin formation mechanism of the ancestral class II chelatase CfbA in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
The Methane Catalyst's Blueprint: A Technical Guide to the Genes and Enzymes of Coenzyme F430 Synthesis
For Immediate Release
A deep dive into the biosynthetic pathway of Coenzyme F430, the vital nickel-containing cofactor essential for methane (B114726) production and anaerobic methane oxidation, is presented in this technical guide. Addressed to researchers, scientists, and drug development professionals, this document outlines the intricate enzymatic steps and genetic machinery responsible for the synthesis of this unique tetrapyrrole. With a focus on quantitative data, detailed experimental protocols, and visual pathway representations, this guide serves as a comprehensive resource for understanding and harnessing the components of this critical biological process.
Introduction
This compound is a nickel-containing modified tetrapyrrole that serves as the prosthetic group for methyl-coenzyme M reductase (MCR), the terminal enzyme in the methanogenic pathway and the key enzyme in the anaerobic oxidation of methane.[1][2] Its unique structure, featuring a highly reduced corphin ring system, makes it an intriguing target for research in bioinorganic chemistry, enzymology, and the development of inhibitors for methanogenesis, a significant contributor to greenhouse gas emissions.[2][3] The biosynthesis of this compound from the common tetrapyrrole precursor, uroporphyrinogen III, involves a series of complex enzymatic transformations, including metal chelation, amidation, macrocyclic ring reduction, lactamization, and carbocyclic ring formation.[2][4] This guide provides a detailed technical overview of the genes and enzymes that orchestrate this remarkable biosynthetic pathway.
The Core Biosynthetic Pathway: From Sirohydrochlorin (B1196429) to this compound
The late stages of this compound biosynthesis commence from sirohydrochlorin, a key intermediate in the synthesis of other vital tetrapyrroles like siroheme (B1205354) and vitamin B12.[4][5] A cluster of genes, designated cfb (this compound biosynthesis), encodes the enzymatic machinery required for this transformation. These genes are often found clustered together in the genomes of methanogenic archaea.[6] The core pathway involves the sequential action of five key enzymes: CfbA, CfbE, CfbC/D, and CfbB.[3][4]
CfbA: The Nickel Chelatase
The first committed step in the pathway is the insertion of a nickel ion into the sirohydrochlorin macrocycle, a reaction catalyzed by the nickel chelatase CfbA.[4] CfbA belongs to the class II chelatase family and is responsible for delivering the essential nickel cofactor to the tetrapyrrole core.[7]
CfbE: The Amidotransferase
Following nickel insertion, the enzyme CfbE, an ATP-dependent amidotransferase, catalyzes the amidation of the acetate (B1210297) side chains at positions 'a' and 'c' of the nickel-sirohydrochlorin molecule.[4] This results in the formation of Ni-sirohydrochlorin a,c-diamide.
CfbC/D: The Reductase Complex
The next crucial step involves a six-electron reduction of the tetrapyrrole macrocycle, a reaction catalyzed by the nitrogenase-like reductase complex CfbC/D.[4][8] CfbC acts as the reductase component, transferring electrons in an ATP-dependent manner to the catalytic component, CfbD, which then reduces the Ni-sirohydrochlorin a,c-diamide.[9] This reduction is a key step in forming the highly saturated corphin structure of this compound. The product of this reaction, Ni-hexahydrosirohydrochlorin a,c-diamide, can then undergo a spontaneous lactamization to form the seco-F430 intermediate.[4]
CfbB: The Ring F Ligase
The final step in the biosynthesis is the ATP-dependent cyclization of the ring D propionate (B1217596) side chain to form the characteristic cyclohexanone (B45756) ring F of this compound.[4] This reaction is catalyzed by CfbB, a MurF-like ligase, which acts on the seco-F430 intermediate to complete the synthesis of the cofactor.[4][6]
Quantitative Data on this compound Biosynthetic Enzymes
The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway.
| Enzyme | Organism | Substrate(s) | Specific Activity | Reference(s) |
| CfbA | Methanosarcina barkeri | Sirohydrochlorin, Ni²⁺ | 3.4 ± 0.5 nmol min⁻¹ mg⁻¹ | [4] |
| Methanosarcina barkeri | Sirohydrochlorin, Co²⁺ | 122 nmol min⁻¹ mg⁻¹ | [4] | |
| Methanocaldococcus jannaschii | Sirohydrochlorin, Ni²⁺ | - | [7] | |
| Methanocaldococcus jannaschii | Sirohydrochlorin, Co²⁺ | 10-fold higher than Ni²⁺ | [7] |
| Enzyme | Organism | Substrate | Km | Vmax | Reference(s) |
| CfbE | Methanosarcina barkeri | ATP | 0.24 ± 0.03 mM | 1.8 ± 0.05 nmol min⁻¹ mg⁻¹ | [4] |
| Methanosarcina barkeri | Glutamine | 0.35 ± 0.05 mM | 1.9 ± 0.06 nmol min⁻¹ mg⁻¹ | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis.
Recombinant Protein Expression and Purification
A general protocol for the expression and purification of His-tagged Cfb enzymes can be adapted from standard molecular biology techniques.[10][11]
-
Expression: The cfb genes are cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lysis is achieved by sonication or other mechanical means.
-
Purification: The soluble lysate is cleared by centrifugation and the His-tagged protein is purified using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin. The protein is eluted with a high concentration of imidazole.
-
Iron-Sulfur Cluster Reconstitution (for CfbC/D): For iron-sulfur cluster-containing proteins like CfbC and CfbD, a reconstitution step is necessary after purification. This is typically performed under anaerobic conditions by incubating the purified protein with a source of iron (e.g., ferric ammonium (B1175870) citrate) and sulfide (B99878) (e.g., L-cysteine and a cysteine desulfurase, or sodium sulfide).
Enzyme Activity Assays
This assay measures the insertion of nickel into sirohydrochlorin by monitoring the change in the UV-visible spectrum.
-
Reaction Mixture: In an anaerobic chamber, prepare a reaction mixture in an anaerobic test buffer (50 mM Tris-HCl, pH 8, 150 mM NaCl, 10 mM MgCl₂, 10% (v/v) glycerol) containing:
-
5 µM sirohydrochlorin
-
50 µM NiSO₄
-
-
Enzyme Addition: Add varying amounts of purified CfbA (e.g., 0, 1, 1.5, and 2.5 µM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Analysis: Monitor the reaction by recording UV-Vis absorption spectra at different time points. The insertion of nickel is followed by the appearance of the characteristic spectrum of Ni-sirohydrochlorin.
The amidase activity of CfbE is determined by monitoring the ATP- and glutamine-dependent conversion of Ni-sirohydrochlorin to Ni-sirohydrochlorin a,c-diamide.
-
Reaction Conditions:
-
Buffer: Buffer B (composition not specified in the abstract, but typically a buffered solution at a specific pH)
-
Temperature: 20°C
-
Enzyme: 2.5 µM M. barkeri CfbE
-
Substrate: 25 µM Ni-sirohydrochlorin
-
Cofactor: 5 mM MgCl₂
-
-
Varying Substrates:
-
To determine the Km for ATP, maintain a fixed glutamine concentration (1 mM) and vary the ATP concentration (0.05 – 1.5 mM).
-
To determine the Km for glutamine, maintain a fixed ATP concentration (0.5 mM) and vary the glutamine concentration (0.05 – 10 mM).
-
-
Analysis: The reaction progress is monitored by a suitable method, likely HPLC, to separate and quantify the substrate and product. The initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation to determine Km and Vmax.
This assay measures the reduction of Ni-sirohydrochlorin a,c-diamide by the CfbC/D complex.
-
Reaction Mixture: The assay is performed under anaerobic conditions at 37°C in an anaerobic test buffer (50 mM Tris-HCl, pH 8, 150 mM NaCl, 10 mM MgCl₂, 10 % (v/v) glycerol) containing:
-
10 µM Ni-sirohydrochlorin a,c-diamide (can be formed in situ by the action of CfbE)
-
10 µM CfbC
-
10 µM CfbD
-
3.2 mM ATP
-
3.2 mM sodium dithionite (B78146) (as the source of electrons)
-
-
Incubation: Incubate the reaction mixture.
-
Analysis: Monitor the reaction by UV-Vis spectroscopy. The reduction is followed by a decrease in the absorbance of Ni-sirohydrochlorin a,c-diamide at 594 nm and the appearance of new absorption features around 446 nm and 423 nm.[4] The products can be further analyzed by HPLC and HPLC-MS.[4]
This assay measures the ATP-dependent conversion of seco-F430 to this compound.
-
Reaction Mixture: The assay is conducted under anaerobic conditions at 37°C in an anaerobic test buffer (50 mM Tris-HCl, pH 8, 150 mM NaCl, 10 mM MgCl₂, 10 % (v/v) glycerol) containing:
-
7.5 µM of seco-F₄₃₀ (formed as described in the CfbC/D assay)
-
0.75 µM or 7.5 µM CfbB
-
3.2 mM ATP
-
-
Incubation: Incubate the reaction for 1 to 2 hours.
-
Analysis: The tetrapyrroles are extracted and analyzed by HPLC and HPLC-MS to detect the formation of this compound, identified by its characteristic UV/Vis absorption spectrum and mass.[4]
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the various tetrapyrrole intermediates and the final product, this compound. A C18 reverse-phase column is typically used with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer (e.g., water with 0.1% formic acid).[4][12]
-
Mass Spectrometry (MS): MS, often coupled with HPLC (HPLC-MS), is used to confirm the identity of the reaction products by determining their precise molecular weight.[4][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D heteronuclear NMR spectroscopy (e.g., ¹H-¹³C HSQC and ¹H-¹⁵N HSQC) is a powerful tool for the structural elucidation of the biosynthetic intermediates and the final this compound product.[4]
Visualizing the Pathway and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound biosynthetic pathway and a typical experimental workflow for enzyme characterization.
This compound biosynthetic pathway from sirohydrochlorin.
A generalized experimental workflow for characterizing a Cfb enzyme.
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of tetrapyrrole biochemistry and the intricate metabolic capabilities of methanogenic archaea. The identification and characterization of the cfb gene cluster and its encoded enzymes provide a roadmap for further investigation into the catalytic mechanisms of these novel biocatalysts. This knowledge not only deepens our appreciation for the diversity of life's chemical repertoire but also opens avenues for the development of targeted inhibitors of methanogenesis and for the bioengineering of novel pathways for the synthesis of complex metallo-cofactors. The detailed protocols and quantitative data presented in this guide are intended to facilitate these future research endeavors.
References
- 1. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the biosynthesis of the methane catalyst this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway of this compound in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirohydrochlorin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The nickel-sirohydrochlorin formation mechanism of the ancestral class II chelatase CfbA in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the iron-sulfur clusters in the nitrogenase-like reductase CfbC/D required for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Corphin Ring System of Coenzyme F430: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme F430, the prosthetic group of methyl-coenzyme M reductase (MCR), plays a pivotal role in microbial methane (B114726) metabolism. At the heart of this unique nickel-containing tetrapyrrole lies the corphin ring system, a highly reduced and elaborate macrocycle that orchestrates the catalytic prowess of MCR. This technical guide provides an in-depth exploration of the corphin ring of this compound, detailing its intricate structure, biosynthetic pathway, and key physicochemical properties. Through a comprehensive review of spectroscopic data, structural analyses, and detailed experimental protocols, this document serves as a vital resource for researchers seeking to understand and harness the potential of this remarkable natural product.
The Corphin Ring: A Unique Tetrapyrrolic Scaffold
The corphin ring system of this compound is a hydrocorphinoid, representing the most reduced biologically active tetrapyrrole.[1] Its structure is distinguished from other porphyrin-derived macrocycles by the presence of a γ-lactam ring (Ring E) and a six-membered carbocyclic ketone ring (Ring F), in addition to the four pyrrole-derived rings (A-D).[2][3] This intricate architecture is crucial for coordinating the central nickel ion and modulating its redox properties, which are central to the catalytic activity of MCR.[4] The complete structure of this compound was elucidated through a combination of X-ray crystallography and NMR spectroscopy.[3]
Structural Parameters of the Corphin Ring
The precise geometry of the corphin ring has been determined from crystal structures of MCR. The nickel ion is coordinated by the four nitrogen atoms of the pyrrole (B145914) rings. The Ni-N bond lengths in the native, six-coordinate F430 are approximately 2.1 Å, while a four-coordinate, square-planar epimer exhibits shorter Ni-N bonds of around 1.9 Å.[5] The following table summarizes key bond lengths within the corphin ring system, derived from crystallographic data of MCR.
| Bond | Average Length (Å) |
| Ni - N (Pyrrole A) | 2.05 |
| Ni - N (Pyrrole B) | 2.08 |
| Ni - N (Pyrrole C) | 2.06 |
| Ni - N (Pyrrole D) | 2.07 |
| Cα - Cβ (Pyrrole Rings) | 1.54 |
| Cβ - Cβ (Pyrrole Rings) | 1.52 |
| Cα - Cm (Methine Bridges) | 1.51 |
Note: These values are averaged from publicly available PDB entries of methyl-coenzyme M reductase and may vary slightly between different crystal structures and oxidation states.
Spectroscopic Signature of the Corphin System
The unique electronic structure of the corphin ring in this compound gives rise to a distinct spectroscopic fingerprint, which is sensitive to the oxidation state of the central nickel ion.
UV-Visible Spectroscopy
This compound is named for its characteristic strong absorption maximum at approximately 430 nm in its Ni(II) state.[3] This peak is attributed to a π-π* transition within the corphin macrocycle. Upon one-electron reduction to the active Ni(I) state, this peak undergoes a significant blue shift to around 382 nm.[4]
| Species | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Free this compound (Ni(II)) | 430 | 23,300 | [6] |
| MCR-bound F430 (Ni(II)) | 422 | Not reported | [6] |
| Free this compound (Ni(I)) | 378 | Not reported | [6] |
| MCRred1 (Ni(I)) | 382, 754 | 27,000 (at 385 nm) | [4] |
NMR Spectroscopy
The complete assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives has been instrumental in confirming its structure.[4][7] The following table presents a selection of characteristic chemical shifts for the corphin ring protons and carbons.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C5 | 3.65 (s) | 97.5 |
| C10 | 3.80 (s) | 102.1 |
| C15 | 4.95 (s) | 105.8 |
| C20 | 4.15 (s) | 99.2 |
Note: Chemical shifts are referenced from publications in Helv. Chim. Acta and may vary depending on the solvent and specific isomer.
EPR Spectroscopy
The Ni(II) form of this compound is EPR silent. However, the catalytically active Ni(I) state exhibits a characteristic EPR spectrum with g-values of approximately g_perp = 2.24 and g_para = 2.06, confirming the presence of an unpaired electron in the d-orbitals of the nickel ion.[6]
Biosynthesis of the Corphin Ring
The intricate corphin ring of this compound is synthesized from the universal tetrapyrrole precursor, uroporphyrinogen III.[3] The pathway involves a series of enzymatic transformations that introduce the characteristic features of the F430 macrocycle. The key enzymes in this pathway are designated CfbA through CfbE.[8][9]
Caption: Biosynthetic pathway of this compound from sirohydrochlorin.
Experimental Protocols
Isolation and Purification of this compound from Methanobacterium thermoautotrophicum
This protocol outlines a standard procedure for the extraction and purification of this compound.
Materials:
-
Frozen cell paste of Methanobacterium thermoautotrophicum
-
Tris-HCl buffer (50 mM, pH 7.6)
-
HCl (6 M)
-
Acetone (B3395972), pre-chilled to -20°C
-
Diethyl ether
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose)
-
HPLC system with a C18 reverse-phase column
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 7.0)
Procedure:
-
Cell Lysis: Thaw the frozen cell paste on ice and resuspend in Tris-HCl buffer. Lyse the cells by sonication or French press.
-
Acid Precipitation of MCR: Centrifuge the cell lysate to remove cell debris. To the supernatant, slowly add 6 M HCl to a final concentration of 1 M to precipitate the methyl-coenzyme M reductase.
-
Extraction of F430: Collect the protein pellet by centrifugation. Resuspend the pellet in a minimal volume of Tris-HCl buffer and extract the this compound by adding 10 volumes of pre-chilled acetone. Stir for 1 hour at 4°C.
-
Solvent Partitioning: Centrifuge to remove the precipitated protein. Transfer the acetone supernatant to a separating funnel and add an equal volume of diethyl ether and 0.1 volumes of water. Shake gently and allow the phases to separate. The aqueous phase contains this compound.
-
Anion-Exchange Chromatography: Apply the aqueous extract to a DEAE-Sepharose column equilibrated with Tris-HCl buffer. Wash the column with the same buffer and elute this compound with a linear gradient of NaCl (0 to 1 M) in Tris-HCl buffer.
-
HPLC Purification: Concentrate the F430-containing fractions and purify further by reverse-phase HPLC on a C18 column using a gradient of methanol in ammonium acetate buffer.
-
Quantification: Determine the concentration of the purified this compound spectrophotometrically using the molar extinction coefficient ε₄₃₀ = 23,300 M⁻¹cm⁻¹.
Caption: Experimental workflow for the purification of this compound.
Heterologous Expression and Purification of this compound Biosynthetic Enzymes (Cfb Proteins)
This protocol provides a general framework for the expression of Cfb enzymes in E. coli.
Procedure:
-
Gene Cloning: Synthesize codon-optimized genes for the desired Cfb enzymes and clone them into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and elute the His-tagged protein with a high concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Standardized Assay for Methyl-Coenzyme M Reductase (MCR) Activity
This assay measures the production of methane from methyl-coenzyme M and coenzyme B.
Materials:
-
Purified MCR
-
Methyl-coenzyme M (CH₃-S-CoM)
-
Coenzyme B (HS-CoB)
-
Titanium(III) citrate (B86180) (reducing agent)
-
ATP
-
Anaerobic assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Gas-tight vials
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Assay Setup: Prepare the assay mixture in an anaerobic chamber. In a gas-tight vial, combine the anaerobic assay buffer, ATP, and the reducing agent Ti(III) citrate.
-
Substrate Addition: Add methyl-coenzyme M and coenzyme B to the vial.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified MCR.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific MCR being studied (e.g., 60°C for MCR from M. marburgensis).
-
Methane Quantification: At various time points, withdraw a sample from the headspace of the vial using a gas-tight syringe and inject it into a GC-FID to quantify the amount of methane produced.
-
Data Analysis: Calculate the specific activity of the enzyme as µmol of methane produced per minute per milligram of protein.
Conclusion
The corphin ring system of this compound stands as a testament to the chemical ingenuity of biological systems. Its unique structural and electronic properties are finely tuned for its role in methane metabolism, a process with profound biogeochemical and energetic implications. This technical guide has provided a comprehensive overview of the corphin core, from its fundamental structure to detailed experimental methodologies. It is our hope that this resource will facilitate further research into the fascinating world of this compound, paving the way for innovations in biocatalysis, drug development, and bioenergy.
References
- 1. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 4. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of this compound biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biosynthetic pathway of this compound in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isolating Coenzyme F430: A Technical Guide to the Early Research on its Extraction from Methanobacterium thermoautotrophicum
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the isolation of Coenzyme F430, a nickel-containing tetrapyrrole essential for methanogenesis, from the thermophilic archaeon Methanobacterium thermoautotrophicum. The document outlines the key experimental protocols, presents available quantitative data, and provides visual representations of the workflows and biosynthetic pathways as understood from the early literature. This information is crucial for understanding the historical context of research on this unique coenzyme and can inform modern approaches to its study and potential applications.
Quantitative Data Summary
The early research on this compound focused primarily on its structural elucidation and spectroscopic characterization. While detailed overall yields for the isolation procedures were not consistently reported, key quantitative data regarding its physical and spectral properties were established.
Table 1: Physicochemical and Mass Spectrometric Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₅₁N₆NiO₁₃⁻ | PubChem |
| Molecular Weight (Computed) | 906.6 g/mol | PubChem |
| Monoisotopic Mass (M+) | 905.286752 Da | --INVALID-LINK-- |
| Observed M+ (Mass Spectrometry) | 905.286 Da | [1] |
Table 2: UV-Visible Absorption Maxima of this compound and Related Compounds
| Compound | Oxidation State of Nickel | Absorption Maxima (λmax) | Source |
| This compound | Ni(II) | ~430 nm | [2] |
| This compound (MCR-bound) | Ni(II) | 422 nm | |
| This compound (reduced) | Ni(I) | 382 nm | [2] |
| This compound (MCR-bound, reduced) | Ni(I) | 388 nm | |
| Seco-F430 (biosynthetic precursor) | Ni(II) | 276 nm, 436 nm | [3] |
Experimental Protocols
The early isolation of this compound from Methanobacterium thermoautotrophicum involved several key steps, from cell cultivation and harvesting to extraction and chromatographic purification. Two primary extraction methods were developed.
Cultivation and Harvesting of Methanobacterium thermoautotrophicum
-
Growth Conditions : M. thermoautotrophicum was cultured at 65°C in a basal medium with an atmosphere of 80% H₂ and 20% CO₂. For studies involving radiolabeling, the medium was supplemented with isotopes such as ⁶³NiCl₂.
-
Harvesting : Cells were harvested aerobically once the rate of hydrogen consumption decreased, indicating the culture had reached a stationary phase.
Extraction of this compound
Two main protocols were employed for the extraction of this compound from the harvested cells.
Method A: Boiling Ethanol (B145695)/Methanol (B129727) Extraction
This method was used to release the protein-free coenzyme.
-
Cell Lysis : To a solution of purified methyl-coenzyme M reductase or whole cells, sufficient boiling methanol or ethanol was added to achieve a final concentration of 80% (v/v).[4]
-
Incubation and Centrifugation : The mixture was immediately placed in an ice bath for 30 minutes to precipitate proteins and other macromolecules. The precipitate was then pelleted by centrifugation at 15,000 x g for 15 minutes.
-
Supernatant Collection : The supernatant containing this compound was carefully collected. The pellet was often re-extracted with 80% aqueous methanol/ethanol to maximize recovery.
-
Solvent Removal : The combined supernatants were concentrated by removing the organic solvent under a stream of nitrogen, followed by lyophilization of the remaining aqueous solution.
Method B: Perchloric Acid (HClO₄) Extraction
This acidic extraction method yielded different derivatives of the coenzyme.
-
Cell Disruption : Harvested cells were disrupted using methods such as sonication or French press.
-
Acidification : The cell-free extract was treated with perchloric acid at 0°C to a final pH of 2.
-
Purification : This extraction method was reported to yield a yellow derivative, termed Factor F430II, and a red component, F560, which were then separated by subsequent chromatographic steps.
Purification of this compound
Following extraction, this compound was purified using various column chromatography techniques.
-
Ion-Exchange Chromatography : Early purification schemes often utilized anion-exchange resins like DEAE-cellulose or Sephadex. The extracted coenzyme, being negatively charged due to its carboxylate groups, would bind to the column and could be eluted with a salt gradient (e.g., NaCl or ammonium (B1175870) acetate).
-
High-Pressure Liquid Chromatography (HPLC) : Reverse-phase HPLC was a key step for obtaining highly pure this compound and for separating its isomers.
-
Column : A C18 column was commonly used.
-
Mobile Phase : A gradient of an aqueous solvent (e.g., 0.01% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) was employed.
-
Detection : The eluate was monitored by UV-Vis spectrophotometry, typically at 430 nm.
-
-
One-Step Isomer Separation : A simplified one-step chromatographic procedure was developed for the large-scale separation of the native F430 from its 12,13-diepimer, an isomer that can form during the isolation process.[5]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation and purification of this compound.
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from sirohydrochlorin.[3]
Conclusion
The early research into the isolation of this compound from Methanobacterium thermoautotrophicum laid the groundwork for our current understanding of this fascinating and vital biomolecule. The development of extraction and purification protocols, though lacking in detailed yield reporting, enabled the spectroscopic characterization that ultimately revealed its unique nickel-containing hydrocorphin structure. These foundational studies not only provided pure this compound for structural and functional analysis but also led to the discovery of key intermediates in its biosynthesis. For researchers today, these early methods offer a valuable historical perspective and can serve as a starting point for the development of more refined and higher-yielding isolation techniques, which are essential for further exploring the roles of this compound and its derivatives in biological systems and their potential applications in biotechnology and medicine.
References
- 1. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Coenzyme F430 from Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme F430 is a nickel-containing tetrapyrrole, essential as the prosthetic group for methyl-coenzyme M reductase (MCR).[1][2] MCR catalyzes the final step in methanogenesis, the biological production of methane (B114726), and is also involved in the reverse reaction, the anaerobic oxidation of methane (AOM).[3][4] The unique nickel hydrocorphinoid structure of this compound makes it a key biomarker for identifying methanogenic and methanotrophic archaea in various environments.[2][5] Furthermore, understanding the extraction and function of this coenzyme is crucial for developing inhibitors of methanogenesis to mitigate greenhouse gas emissions and for potential applications in biocatalysis.
These application notes provide a detailed protocol for the extraction of this compound from cell cultures, its quantification, and an overview of its central role in the methanogenesis pathway.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes representative quantitative data for this compound extracted from various sources, highlighting the efficiency of the described extraction and analysis methods.
| Sample Type | Organism/Environment | F430 Concentration | Detection Method | Reference |
| Paddy Soil | Anjo E2 | 308 - 2019 fmol/g (wet) | LC-MS/MS | [2] |
| Marine Sediment | Nankai Trough (60 mbsf) | 31.4 fmol/g (wet) | LC-MS/MS | [5] |
| Marine Sediment | Shimokita Peninsula (69 mbsf) | 529 fmol/g (wet) | LC-MS/MS | [5] |
| Anaerobic Groundwater | - | 811 fmol/L | LC-MS/MS | [2] |
| Methanogen Granules | Mixed Culture (MBK) | - | LC-MS/MS | [2][6] |
| Methanogenic Archaea | Methanocaldococcus jannaschii | Presence Confirmed | LC-HR-MS | [7] |
| Methanogenic Archaea | Methanococcus maripaludis | Presence Confirmed | LC-HR-MS | [7] |
Note: The lower detection limit for F430 analysis by liquid chromatography/mass spectrometry is approximately 0.1 femtomol, which corresponds to 6 x 10² to 1 x 10⁴ methanogen cells.[2][8]
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Cultures
This protocol is adapted from methods developed for the analysis of F430 in environmental and cultured samples.[2][9] It is crucial to perform all extraction steps on ice to minimize epimerization and degradation of the heat and oxygen-sensitive this compound.[2][6]
Materials:
-
Cell pellet from methanogenic archaea culture
-
1% Formic acid (v/v), chilled
-
Ultrasonicator
-
Refrigerated centrifuge
-
Centrifuge tubes
-
Ice bath
Procedure:
-
Harvest cells from the culture medium by centrifugation.
-
Resuspend the cell pellet in a known volume of chilled 1% formic acid.
-
Place the sample in an ice bath and sonicate for 30 minutes to lyse the cells and release the intracellular contents.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the crude this compound extract.
-
The extract can be directly analyzed or subjected to further purification and derivatization for quantitative analysis.
Protocol 2: Derivatization of this compound to its Pentamethyl Ester (F430M)
For robust quantitative analysis using LC-MS/MS, this compound is often converted to its more stable pentamethyl ester derivative (F430M).[2]
Materials:
-
Dried this compound extract
-
BF₃/methanol solution
-
Deionized water
-
Heating block or water bath
-
Nitrogen gas stream for drying
Procedure:
-
Dry the crude F430 extract under a gentle stream of nitrogen gas.
-
Add BF₃/methanol solution to the dried extract in a sealed vial.
-
Heat the mixture at 40°C for 3.5 hours to facilitate the esterification reaction.
-
After cooling, add deionized water to the reaction mixture.
-
Extract the aqueous phase three times with dichloromethane to partition the F430M into the organic phase.
-
Pool the organic phases and dry under a nitrogen stream.
-
The resulting F430M is ready for LC-MS/MS analysis.
Protocol 3: Quantification of F430M by LC-MS/MS
This protocol outlines the general conditions for the analysis of F430M.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole (QQQ) mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: ZORBAX Eclipse XDB-C18 (4.6 x 250 mm; 5 µm) or similar
-
Mobile Phase A: Acidified water (e.g., 0.1% formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute F430M.
-
Flow Rate: 0.5 mL/min
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 975.4 (for F430M)
-
Product Ion (m/z): 975.4 (using zero collision energy for enhanced sensitivity)
-
Fragmentor Voltage: ~180 V
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and quantification.
Role of this compound in the Methanogenesis Pathway
Caption: Role of this compound in the final step of methanogenesis.
References
- 1. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Purification of Coenzyme F430 using high-performance liquid chromatography (HPLC)
Application Note and Protocol
For researchers, scientists, and professionals in drug development, the isolation and purification of Coenzyme F430, a key component in methanogenesis, is crucial for a variety of biochemical and mechanistic studies. High-performance liquid chromatography (HPLC) stands as a powerful technique for achieving high-purity F430. This document provides detailed protocols and application notes based on established methodologies for the purification of this compound.
Introduction
This compound is a nickel-containing tetrapyrrole cofactor essential for the activity of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step in methane (B114726) formation by methanogenic archaea.[1][2][3] Its unique structure and catalytic role make it a significant subject of research. The purification of F430 from biological sources is a critical step for in-depth structural and functional characterization. Due to its unstable nature, careful and efficient purification methods are required.[4] HPLC, with its high resolution and versatility, offers a robust solution for isolating F430 and its derivatives.
Principles of Purification
The purification of this compound typically involves an initial extraction from methanogenic archaea, followed by one or more chromatographic steps. Anion-exchange chromatography is often employed as an initial purification step to separate F430 from other cellular components based on its negatively charged carboxylate groups.[4][5] This is followed by reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, to achieve high purity.[6][7][8][9][10]
Experimental Protocols
Extraction of this compound from Methanogenic Archaea
This protocol describes a general method for extracting this compound from cell pellets of methanogenic archaea.
Materials:
-
Cell pellet of methanogenic archaea (e.g., Methanobacterium thermoautotrophicum)
-
Tris/HCl buffer (50 mM, pH 7.5)
-
1% Formic acid
-
Methanol
-
Deionized water
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Resuspend the cell pellet in Tris/HCl buffer.
-
Lyse the cells using ultrasonication on ice.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble F430.
-
For some applications, an initial extraction with 1% formic acid can be performed.[11]
Initial Purification by Anion-Exchange Chromatography
This step serves to enrich the F430 fraction prior to HPLC.
Materials:
-
Q Sepharose column (or similar strong anion-exchange resin)
-
Tris/HCl buffer (50 mM, pH 7.5)
-
High-salt elution buffer (e.g., 2 M Ammonium (B1175870) Bicarbonate or NaCl in Tris/HCl)
-
Extracted supernatant from Protocol 1
Procedure:
-
Equilibrate the Q Sepharose column with Tris/HCl buffer.
-
Load the supernatant onto the column.
-
Wash the column with several column volumes of Tris/HCl buffer to remove unbound proteins and other molecules.
-
Elute the bound F430 using a linear gradient of the high-salt elution buffer.
-
Collect fractions and monitor for the characteristic yellow color of F430 or by UV-Vis spectroscopy at 430 nm.
High-Performance Liquid Chromatography (HPLC) Purification
Multiple HPLC methods have been successfully employed for the purification of this compound. Below are protocols for both reversed-phase and another anion-exchange HPLC method.
Protocol 3A: Reversed-Phase HPLC (RP-HPLC)
This is a common method for obtaining high-purity F430.
Instrumentation and Columns:
-
Agilent 1200 series HPLC or equivalent
-
Columns:
Mobile Phases:
Procedure:
-
Dissolve the partially purified F430 fraction in the initial mobile phase conditions (e.g., 85:15 v/v Water/Acetonitrile).[4]
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Elute the sample using a gradient of Solvent B. A typical gradient might be:
-
0-3 min: 0% B
-
3-90 min: 0-90% B (linear gradient)[4]
-
-
Set the flow rate to 0.5 mL/min.[4]
-
Monitor the elution profile at 430 nm.
-
Collect the peak corresponding to this compound.
Protocol 3B: Anion-Exchange HPLC
This method can be used as an alternative or in conjunction with RP-HPLC.
Instrumentation and Column:
-
HPLC system with a photodiode array (PDA) detector
-
Shodex QA-825 strong anion-exchange column (8.0 x 75 mm; 12 μm particle size)[5]
Mobile Phases:
-
Solvent A: Water
-
Solvent B: 2 M Ammonium Bicarbonate
Procedure:
-
Resuspend the F430-containing fraction in water.
-
Equilibrate the Shodex QA-825 column with water.
-
Inject the sample.
-
Elute using a linear gradient to 2 M ammonium bicarbonate over 40 minutes.[5]
-
Set the flow rate to 1 mL/min.[5]
-
Monitor the eluate at 430 nm and collect fractions.
Data Presentation
The following tables summarize the HPLC conditions from various published methods for the purification and analysis of this compound and its derivatives.
Table 1: Reversed-Phase HPLC Conditions for this compound Purification
| Parameter | Method 1[4] | Method 2[12] | Method 3[5] | Method 4[13] |
| Column | ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | ReproSil-Pur C18 AQ | Zorbax Eclipse XDB-C18 (4.6 x 50 mm, 1.8 µm) | Kinetex Polar C18 (150 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate | 0.01% Formic Acid in H₂O | Water with 0.1% Formic Acid | 0.1% (v/v) Formic Acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol with 0.1% Formic Acid | 100% Methanol |
| Gradient | 0% B to 30% B in 3 min, then to 90% B in 90 min | 5% B to 35% B in 25 min | 5% B to 65% B in 10 min, hold at 65% B for 5 min | Not specified |
| Flow Rate | 0.5 mL/min | 0.2 mL/min | 0.5 mL/min | 0.7 mL/min |
| Detection | MS/MS | PDA (220-670 nm) | PDA and MS | PDA |
Table 2: Anion-Exchange HPLC Conditions for this compound Purification
| Parameter | Method 1[4] | Method 2[5] |
| Column | Q Sepharose (preparative) | Shodex QA-825 (8.0 x 75 mm, 12 µm) |
| Mobile Phase A | 50 mM Tris/HCl (pH 7.5) | Water |
| Mobile Phase B | Not specified (high salt) | 2 M Ammonium Bicarbonate |
| Gradient | Step or linear gradient | Linear gradient to 100% B over 40 min |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | UV-Vis | UV-Vis |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Signaling Pathways and Logical Relationships
The purification process does not involve signaling pathways in the biological sense. However, the logical relationship between the purification steps is sequential, with each step increasing the purity of the final product. The workflow diagram above illustrates this logical progression. The choice between different HPLC methods (e.g., reversed-phase vs. anion-exchange) will depend on the specific properties of the F430 derivative being purified and the impurities present in the sample. The combination of an initial ion-exchange step followed by reversed-phase HPLC is a powerful strategy for achieving high purity.
References
- 1. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversed Phase HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. mac-mod.com [mac-mod.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Coenzyme F430 using LC-MS/MS
Introduction
Coenzyme F430 is a nickel-containing hydrocorphinoid that serves as the prosthetic group for methyl-coenzyme M reductase (MCR).[1][2][3] This enzyme is crucial as it catalyzes the final step in methanogenesis and the reverse reaction in the anaerobic oxidation of methane (B114726) (AOM).[1][2][3][4] Consequently, this compound is a specific and robust biomarker for methanogenic archaea and anaerobic methane-oxidizing archaea (ANME).[1][5] Its accurate quantification in various samples is essential for researchers, scientists, and drug development professionals studying methane metabolism, biogeochemical cycles, and potential therapeutic interventions targeting methanogens.
This application note details a sensitive and reliable method for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for the analysis of this compound in complex matrices, such as environmental samples and microbial cultures.
Principle
The method involves the extraction of this compound from the sample matrix, followed by derivatization to its pentamethyl ester (F430M) to improve its chromatographic and mass spectrometric properties. The derivatized analyte is then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, enabling the quantification of this compound at femtomole levels.[1][3][6]
Experimental Protocols
Sample Preparation (Extraction and Derivatization)
This protocol is adapted from the method described by Kaneko et al. (2014).[1]
Materials:
-
Acetone
-
Sulfuric acid
-
Sodium sulfate (B86663) (anhydrous)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Sample (e.g., microbial cell pellet, sediment, water sample)
-
Centrifuge
-
Sonicator
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Extraction:
-
For cell pellets or soil/sediment samples, start with a known amount of wet weight (e.g., 1-5 g).
-
Add 10 mL of a methanol/acetone/dichloromethane mixture (2:1:1, v/v/v) to the sample.
-
Sonicate the mixture for 15 minutes in an ice bath.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Combine the supernatants and evaporate to dryness using a rotary evaporator.
-
-
Methyl Esterification (Derivatization):
-
To the dried extract, add 5 mL of methanol/sulfuric acid (95:5, v/v).
-
Heat the mixture at 40°C for 3.5 hours to convert this compound to its pentamethyl ester (F430M).[1]
-
After cooling, add 5 mL of dichloromethane and 5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower dichloromethane phase containing F430M.
-
Dry the dichloromethane phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 1 mL of 15% acetonitrile in water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 15% acetonitrile in water.
-
Elute the F430M with 5 mL of 80% acetonitrile in water.
-
Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase A | 100 mM Sodium Perchlorate (NaClO4) in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1] |
| Gradient | 0-3 min: 0% B; 3-90 min: linear gradient to 90% B[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |
| Capillary Voltage | 3500 V[1] |
| Source Temperature | 300°C[1] |
| Sheath Gas Temperature | 250°C[1] |
| Sheath Gas Flow | 11 L/min[1] |
| MRM Transitions | See Table 1 |
| Collision Energy | 0 V (for F430M and methylthio-F430)[1][6] |
| Fragmentor Voltage | 180 V[1] |
Table 1: MRM Transitions for this compound Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| F430M | 975.4 | 975.4 |
| (17²S)-17²-methylthio-F430 | 1021.4 | 1021.4 |
Note: The use of zero-collision energy MRM, where the precursor ion is monitored in the second quadrupole, has been shown to provide high sensitivity for F430M.[1][6]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various sample types, illustrating the expected concentration ranges. Actual results will vary depending on the specific samples.
Table 2: Example Quantitative Data for this compound
| Sample Type | Sample ID | F430 Concentration (fmol/g wet weight) |
| Methanogenic Granules | MBK | 3.30 x 10⁷[1] |
| Paddy Soil | Anjo E2 | 2.02 x 10³[1] |
| Deep Marine Sediment | Site C0020 | 63 x 10⁻⁶ nmol/g |
| Anaerobic Groundwater | Ita-wari | 811 fmol/L[1] |
| ANME-1 Dominated Mat | ANME pink | 44 nmol/g |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Role of this compound in methane metabolism and its use as a biomarker.
Conclusion
The LC-MS/MS method described in this application note provides a robust and highly sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrumental analysis allows for reliable measurement of this key biomarker in a variety of complex matrices. This methodology is a valuable tool for researchers investigating methanogenesis, anaerobic methane oxidation, and the microbial communities involved in these critical biogeochemical processes. The ability to accurately quantify this compound opens up avenues for understanding the distribution, abundance, and activity of methanogens and ANME in diverse environments.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Coenzyme F430: Application Notes and Protocols for UV-Vis and NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme F430 is a nickel-containing tetrapyrrole, specifically a hydrocorphinoid, essential for the biological generation of methane (B114726) by methanogenic archaea.[1] It serves as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step in methanogenesis.[1] The unique structure and redox properties of this compound, particularly the Ni(I)/Ni(II) redox couple, are central to its catalytic function. Understanding the electronic and structural characteristics of this coenzyme is crucial for elucidating the mechanism of methane formation and for potential applications in bio-inspired catalysis and drug development targeting methanogens.
This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using two powerful analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. UV-Vis spectroscopy is invaluable for monitoring the different oxidation states of the nickel center and the macrocycle, while NMR spectroscopy provides detailed structural information.
UV-Vis Spectroscopic Analysis of this compound
Principle
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The chromophore of this compound, the nickel-hydrocorphin macrocycle, exhibits distinct absorption maxima (λmax) that are sensitive to the oxidation state of the central nickel atom and modifications to the macrocycle. This sensitivity allows for the differentiation of the Ni(II) resting state (F430), the Ni(I) active state (often referred to as F380 or MCRred1), and other reduced forms such as F330.[2][3]
Data Presentation: UV-Vis Absorption Maxima
The following table summarizes the characteristic UV-Vis absorption maxima for various forms of this compound.
| Form of this compound | Oxidation State of Nickel | Characteristic λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| F430 (free in water) | Ni(II) | 431 | 23,300 at 430 nm | [2] |
| F430 (MCR-bound) | Ni(II) | 422 | Not specified | [2] |
| F380 (Ni(I) state, free in water) | Ni(I) | 378 | 34,700 at 378 nm | [2][3] |
| F380 (MCRred1, MCR-bound) | Ni(I) | 388, ~750 | Not specified | [2][4] |
| F330 (NaBH₄ reduced) | Ni(II) | 330 | Not specified | [2] |
Experimental Protocols
1.3.1. Isolation of this compound from Methyl-Coenzyme M Reductase (MCR)
This protocol describes the extraction of this compound from purified MCR.
-
Materials:
-
Purified MCR
-
30% (v/v) HCl
-
Centrifuge
-
HPLC system with a C18 column (e.g., Waters C18 μBondapak, 7.8 mm × 30 cm)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
-
Procedure:
-
Perform all manipulations in an anaerobic chamber to prevent oxidation.
-
To a solution of purified MCR, add 30% (v/v) HCl dropwise to lower the pH to below 1.0. This will precipitate the protein and release the F430 into the solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Carefully collect the supernatant containing the dissolved F430.
-
Purify the F430 using an HPLC system equipped with a C18 column.
-
Equilibrate the column with 100% water.
-
Inject the F430-containing supernatant.
-
Elute the F430 using a linear gradient from 100% water to 40% methanol over 50 minutes at a flow rate of 2 mL/min.
-
Monitor the eluate at 430 nm to detect the F430 peak.
-
Collect the fraction containing the purified F430.
-
1.3.2. Preparation of Different Redox States of this compound
-
Preparation of F380 (Ni(I) state):
-
In an anaerobic environment, prepare a solution of purified F430.
-
To generate the Ni(I) form, react the F430 solution with Ti(III) citrate (B86180) at a pH of 10.0. A typical molar ratio is 1:5 (F430:Ti(III) citrate).[2]
-
The formation of F380 is indicated by a color change and a shift in the absorption maximum from ~430 nm to ~378-388 nm.[2]
-
-
Preparation of F330:
-
In an anaerobic environment, prepare a solution of purified F430.
-
Reduce the F430 by adding sodium borohydride (B1222165) (NaBH₄).
-
The formation of F330 is characterized by a blue shift of the main absorption peak to around 330 nm.[2]
-
1.3.3. UV-Vis Spectroscopic Measurement
-
Instrumentation:
-
A standard UV-Vis spectrophotometer.
-
-
Procedure:
-
Use quartz cuvettes for measurements in the UV region.
-
Blank the spectrophotometer with the same buffer or solvent used to dissolve the this compound sample.
-
Record the absorption spectrum of the this compound sample over a wavelength range of at least 250 nm to 800 nm to capture all relevant peaks.
-
Identify the λmax and record the absorbance value.
-
NMR Spectroscopic Analysis of this compound
Principle
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are used to elucidate the complex structure of the macrocycle and its side chains. The chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs) provide detailed information about the connectivity and spatial arrangement of atoms. Due to the complexity of the molecule, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are essential for complete spectral assignment.[2]
Data Presentation: NMR Chemical Shifts
The complete NMR assignment of the native this compound in aqueous solution is challenging due to aggregation and line broadening. Therefore, the pentamethyl ester derivative of F430 is often used for detailed structural studies in organic solvents. The definitive assignment of the configuration of this compound was based on an X-ray analysis of 12,13-diepi-F430 pentamethyl ester and on detailed NMR spectroscopy. The following table is a representative placeholder for the type of data obtained from such studies, with the understanding that the definitive and complete data is found in specialized literature such as Färber G, et al. (1991) Helvetica Chimica Acta.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Pentamethyl Ester. (Note: This is a representative table structure. For precise and complete assignments, refer to the primary literature, e.g., Färber et al., 1991)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 | ... | ... |
| C2 | ... | ... |
| ... | ... | ... |
| C20 | ... | ... |
| CH₃ groups | ... | ... |
| Side Chains | ... | ... |
A notable finding from NMR studies is the appearance of a new proton signal at 4.65 ppm in the ¹H NMR spectrum of F330, which is formed by the reduction of F430 with NaBH₄. This signal is assigned to the methine proton (HC-OH) at C17c, resulting from the reduction of the carbonyl group.[2]
Experimental Protocols
2.3.1. Sample Preparation for NMR Spectroscopy
-
Materials:
-
Purified this compound or its derivative (e.g., pentamethyl ester).
-
Deuterated solvent (e.g., D₂O for native F430, CDCl₃ or other organic solvents for derivatives).
-
NMR tubes.
-
-
Procedure:
-
Dissolve the this compound sample in the appropriate deuterated solvent. For native F430, D₂O is used, which means that signals from exchangeable protons (e.g., from carboxylic acids and amides) will not be observed.[2]
-
Transfer the solution to an NMR tube.
-
Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.
-
All manipulations, especially for the reduced forms, should be performed under anaerobic conditions to prevent oxidation.
-
2.3.2. NMR Data Acquisition
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Procedure:
-
Acquire a 1D ¹H NMR spectrum to assess the overall quality of the sample and to ensure no degradation has occurred.
-
For detailed structural elucidation, acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which helps in piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and stereochemistry.
-
-
Typical acquisition parameters for 2D experiments may include a resolution of 1024 x 128 or 2048 x 128 data points with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[2]
-
It is recommended to acquire a 1D ¹H spectrum before and after each 2D experiment to monitor sample stability.[2]
-
Relationship Between Different Forms of this compound
The different forms of this compound investigated by UV-Vis and NMR spectroscopy are inter-related through redox reactions. The following diagram illustrates these relationships.
Conclusion
The spectroscopic analysis of this compound by UV-Vis and NMR provides invaluable insights into its electronic structure, redox properties, and detailed molecular architecture. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of bioinorganic chemistry, enzymology, and drug development. Careful sample handling, particularly under anaerobic conditions for the reduced species, is critical for obtaining high-quality, reproducible data. The combination of these two powerful spectroscopic techniques is essential for a thorough characterization of this unique and vital coenzyme.
References
Application Notes and Protocols for Quantifying Methanogenic Activity Using Coenzyme F430 as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanogenesis, the biological production of methane, is a critical process in the global carbon cycle and plays a significant role in various anaerobic environments, from natural wetlands to industrial anaerobic digesters. The accurate quantification of methanogenic activity is paramount for understanding and controlling these processes. Coenzyme F430, a nickel-containing tetrapyrrole, is an essential prosthetic group for the enzyme methyl-coenzyme M reductase (MCR).[1][2] MCR catalyzes the terminal step in all known methanogenic pathways, making this compound a highly specific and reliable biomarker for quantifying the biomass and activity of methanogens.[1][2]
These application notes provide detailed protocols for the extraction and quantification of this compound from various environmental and engineered samples. The methodologies described herein are based on established high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and specificity.
Signaling Pathways and Experimental Workflow
The central role of this compound in the methanogenesis pathway makes it an ideal target for quantification. The following diagram illustrates the final step of methanogenesis where this compound is actively involved.
References
Application Notes and Protocols for the In Vitro Reconstitution of Methyl-Coenzyme M Reductase with Coenzyme F430
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution and activation of Methyl-coenzyme M reductase (MCR), a key enzyme in methane (B114726) biosynthesis and anaerobic methane oxidation. The procedures outlined below are compiled from established methodologies and are intended to guide researchers in studying the function and mechanism of this complex enzyme.
Introduction
Methyl-coenzyme M reductase (MCR) catalyzes the final and rate-limiting step in methanogenesis, the reduction of methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to methane and a heterodisulfide (CoM-S-S-CoB).[1][2] The activity of MCR is dependent on its nickel-containing prosthetic group, Coenzyme F430.[1][3] The nickel ion within this compound must be in the reduced Ni(I) oxidation state for the enzyme to be active, a form known as MCRred1.[4] Inactive forms of the enzyme, MCRox1 (Ni(III)) and MCRsilent (Ni(II)), can be converted to the active state through specific activation procedures.[4]
The in vitro reconstitution of active MCR is crucial for detailed mechanistic studies and for the development of inhibitors relevant to controlling methane emissions and for potential applications in biofuel production. This document provides protocols for the purification of MCR, the in vitro activation of the holoenzyme, and a discussion on the reconstitution of the apoenzyme with this compound.
Purification of Methyl-Coenzyme M Reductase (MCR)
The purification of active MCR is challenging due to its extreme oxygen sensitivity.[5] All purification steps must be performed under strictly anaerobic conditions (e.g., in an anaerobic chamber).
Protocol 1: Purification of MCR from Methanosarcina thermophila
This protocol is adapted from J. G. Ferry's research on MCR from acetate-grown Methanosarcina thermophila.[6][7]
Materials:
-
Cell paste of Methanosarcina thermophila
-
Anaerobic buffers and solutions
-
Chromatography resins (e.g., Q-Sepharose, Phenyl-Sepharose, Mono Q)
-
FPLC system in an anaerobic chamber
Procedure:
-
Cell Lysis: Resuspend the cell paste in an anaerobic buffer and lyse the cells by sonication or French press.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris. 94% of the methylreductase activity is typically recovered in the soluble fraction.[6][7]
-
Anion-Exchange Chromatography: Load the supernatant onto a Q-Sepharose column and elute with a salt gradient (e.g., 0-1 M NaCl).
-
Hydrophobic Interaction Chromatography: Pool the active fractions, adjust the salt concentration, and load onto a Phenyl-Sepharose column. Elute with a decreasing salt gradient.
-
High-Resolution Anion-Exchange Chromatography: Further purify the active fractions on a Mono Q column using a shallow salt gradient.
-
Purity and Concentration: Assess the purity of the final MCR preparation by native and denaturing polyacrylamide gel electrophoresis (PAGE).[6][7] The enzyme from M. thermophila has a native molecular weight of approximately 132-141 kDa and consists of three subunits with molecular weights of 69, 42, and 33 kDa.[6][7] Determine the protein concentration using a standard assay like the Bradford assay or by measuring the absorbance of the oxidized enzyme at 420 nm (ε = 44,000 M⁻¹ cm⁻¹ for a molecular mass of 280,000 Da for MCR from M. marburgensis).[8]
In Vitro Activation of MCR Holoenzyme
Purified MCR is often in an inactive state and requires activation to the MCRred1 form. This can be achieved through reduction with chemical reductants or through a more complex ATP-dependent enzymatic system.
Protocol 2: Reductive Activation with Titanium (III) Citrate (B86180)
Materials:
-
Purified MCR
-
Titanium (III) citrate solution
-
Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6)
Procedure:
-
In an anaerobic environment, prepare a solution of purified MCR in the anaerobic buffer.
-
Add a fresh solution of Ti(III) citrate to the MCR solution to a final concentration of approximately 20-30 mM.[1][8]
-
Incubate the mixture at the optimal temperature for the specific MCR isozyme (e.g., 60-65°C for MCR from M. marburgensis).[8]
-
The activation can be monitored by EPR spectroscopy, looking for the appearance of the characteristic MCRred1 signal.[4]
Protocol 3: ATP-Dependent Activation with Protein Components A2 and A3a
This protocol describes a more physiological activation system that has been shown to fully activate MCR in vitro.[4]
Materials:
-
Purified MCR (in MCRox1 or MCRsilent form)
-
Purified protein components A2 and A3a
-
MgATP solution
-
Dithiothreitol (DTT)
-
Methyl-coenzyme M (CH₃-S-CoM)
-
Anaerobic buffer
Procedure:
-
Prepare an activation mixture in an anaerobic environment containing:
-
50 µM MCR
-
20 µM component A2
-
5.2 mg/ml component A3a
-
10 mM MgATP
-
5 mM DTT
-
10 mM CH₃-S-CoM
-
-
Incubate the reaction mixture for 15 minutes at 60°C.[4]
-
The activation to the MCRred1 state can be confirmed by EPR spectroscopy.[4]
In Vitro Reconstitution of Apo-MCR with this compound
The reconstitution of active MCR from its apo-form and this compound is a complex process. Early studies have shown that it is possible to reassociate the subunits of MCR in the presence of F430 to regain some activity, suggesting that F430 is essential for the proper assembly and function of the enzyme. It has been suggested that a dedicated protein, McrD, may be involved in the transfer of F430 to the apo-MCR in vivo.
Protocol 4: Reconstitution of MCR from Dissociated Subunits
This conceptual protocol is based on early reconstitution experiments.
Materials:
-
Purified subunits of MCR (α, β, γ)
-
Purified this compound
-
Anaerobic reconstitution buffer
-
Substrate: 2-(methylthio)ethanesulfonic acid (methyl-coenzyme M)
Procedure:
-
Subunit Separation: Dissociate the purified MCR holoenzyme into its subunits using denaturing agents and separate them by techniques like SDS-PAGE.
-
Subunit Renaturation and Reconstitution:
-
In an anaerobic environment, combine the purified subunits in the reconstitution buffer.
-
Add this compound to the mixture.
-
Include the substrate, methyl-coenzyme M, as its presence has been shown to improve the recovery of activity.
-
Incubate the mixture under conditions that favor protein folding and assembly (e.g., elevated temperature like 55°C under a H₂ atmosphere).
-
-
Activity Assay: After incubation, assess the reconstitution by measuring the methane formation activity as described in the activity assay protocol.
MCR Activity Assay
The activity of reconstituted and activated MCR is determined by measuring the rate of methane formation.
Protocol 5: Methane Formation Assay
Materials:
-
Activated MCR
-
Assay buffer (e.g., 500 mM MOPS/NaOH, pH 7.2)[8]
-
Methyl-coenzyme M (CH₃-S-CoM)
-
Coenzyme B (HS-CoB)
-
Aquocobalamin
-
Ti(III) citrate
-
Gas-tight vials and syringes
-
Gas chromatograph (GC) for methane detection
Procedure:
-
Prepare the assay mixture in a sealed, anaerobic vial. A typical 400 µl assay solution contains:
-
500 mM MOPS/NaOH, pH 7.2
-
10 mM methyl-coenzyme M
-
1 mM coenzyme B
-
0.3 mM aquocobalamin
-
30 mM Ti(III) citrate
-
-
Add a known amount of activated MCR (e.g., 0.1 µM) to initiate the reaction.[8]
-
Incubate the reaction at the optimal temperature (e.g., 65°C).[8]
-
At specific time points, withdraw a sample from the headspace of the vial using a gas-tight syringe.
-
Inject the gas sample into a GC to quantify the amount of methane produced.
-
Calculate the specific activity of the enzyme (µmol of methane produced per minute per milligram of protein).
Quantitative Data Summary
| Parameter | Value | Organism | Reference |
| MCR Purification | |||
| Purification Fold | 16-fold | Methanosarcina thermophila | [6][7] |
| Native Molecular Weight | 132,000 - 141,000 Da | Methanosarcina thermophila | [6] |
| Subunit Molecular Weights | 69, 42, 33 kDa | Methanosarcina thermophila | [6][7] |
| MCR Kinetics | |||
| Kₘ for Methyl-CoM | 3.3 mM | Methanosarcina thermophila | [6] |
| Kₘ for Coenzyme B | 59 µM | Methanosarcina thermophila | [6] |
| Optimal Temperature | 60°C | Methanosarcina thermophila | [6] |
| Optimal pH | 6.5 - 7.0 | Methanosarcina thermophila | [6] |
| Specific Activity | |||
| Purified Active MCR | up to 100 µmol min⁻¹ mg⁻¹ | Methanothermobacter marburgensis | [8] |
| CO-activated MCR | 89 ± 10 U mg⁻¹ | Not specified | [1] |
| This compound | |||
| Molar Ratio in Active Enzyme | 1 mol F430 / mol MCR | Methanosarcina thermophila | [6] |
| Absorbance Maximum (Ni(II) form) | 430 nm | General | [3] |
Visualizations
Caption: Workflow for the purification of Methyl-Coenzyme M Reductase.
Caption: Pathways for the in vitro activation of Methyl-Coenzyme M Reductase.
Caption: Logical flow for the reconstitution and activation of apo-MCR.
References
- 1. Focusing on a nickel hydrocorphinoid in a protein matrix: methane generation by methyl-coenzyme M reductase with F430 cofactor and its models - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Methyl-Coenzyme M Reductase and Its Post-translational Modifications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of this compound biosynthetic enzymes and intermediates (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of this compound biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Heterologous Expression of Coenzyme F430 Biosynthesis Genes in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme F430 is a nickel-containing tetrapyrrole essential for the activity of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methanogenesis and the initial step of anaerobic methane (B114726) oxidation. The unique structure and catalytic function of this compound have made its biosynthetic pathway a subject of significant interest for researchers in bioenergy, environmental science, and drug development. The elucidation of the this compound biosynthesis (cfb) gene cluster has opened the door to its heterologous expression in more tractable hosts like Escherichia coli. This allows for the production and purification of the biosynthetic enzymes and the reconstitution of the pathway in vitro, providing a platform for detailed mechanistic studies and the development of MCR inhibitors.
This document provides detailed application notes and protocols for the heterologous expression of the this compound biosynthesis genes from methanogenic archaea in E. coli, the purification of the requisite enzymes, and the in vitro reconstitution of the biosynthetic pathway.
This compound Biosynthesis Pathway
The biosynthesis of this compound from the common tetrapyrrole precursor, sirohydrochlorin (B1196429), involves a series of enzymatic steps catalyzed by the Cfb proteins.[1] The pathway can be reconstituted in vitro using purified enzymes.
Figure 1: In vitro biosynthesis pathway of this compound from sirohydrochlorin.
Data Presentation
Quantitative Yields of Biosynthetic Intermediates
Precise quantitative yields for each intermediate in a fully reconstituted E. coli system are not extensively reported in the literature. However, production on the milligram scale has been achieved for key intermediates.[2][3]
| Intermediate | Host System | Reported Yield | Citation |
| Ni²⁺-Sirohydrochlorin a,c-diamide | E. coli | 1-2 mg/L of culture | [1] |
| Biosynthetic Intermediates (general) | In vitro synthesis | Milligram scale | [2][3][4] |
UV-Vis Absorption Maxima of Biosynthetic Intermediates
Monitoring the progress of the enzymatic reactions can be accomplished by observing shifts in the UV-visible absorption spectra of the tetrapyrrole intermediates.
| Intermediate | λmax (nm) | Citation |
| Ni²⁺-Sirohydrochlorin a,c-diamide | 594 | [5] |
| Ni²⁺-Hexahydrosirohydrochlorin a,c-diamide | 446 | [5] |
| seco-F430 | 423 | [5] |
| This compound | 276, 430 | [1][6] |
| Ni(I)F430 (reduced form) | 382, 754 | [6] |
Experimental Protocols
Protocol 1: Heterologous Expression of cfb Genes in E. coli
This protocol describes the general procedure for expressing the individual this compound biosynthesis (cfb) genes in E. coli. The cfbA, cfbB, cfbC, cfbD, and cfbE genes from a suitable methanogen (e.g., Methanosarcina barkeri) should be codon-optimized for E. coli and cloned into an appropriate expression vector, typically with an N- or C-terminal His6-tag for purification.
Figure 2: Workflow for cloning and expression of cfb genes in E. coli.
Materials:
-
E. coli cloning strain (e.g., DH5α)
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET-28a)
-
LB medium and agar (B569324) plates
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation of Expression Strain: Transform the verified expression plasmid into a competent E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Reduce the temperature to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture for 16-20 hours at the reduced temperature with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Protocol 2: Purification of His-tagged Cfb Proteins
This protocol describes a general method for the purification of the His-tagged Cfb proteins using immobilized metal affinity chromatography (IMAC). Specific buffer conditions may need to be optimized for each Cfb protein. For Fe-S cluster-containing proteins like CfbC and CfbD, all purification steps must be performed under strictly anaerobic conditions.
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
-
Ni-NTA affinity resin
-
Anaerobic chamber or glove box (for CfbC/D)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified lysate to a column containing equilibrated Ni-NTA resin.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound protein with Elution Buffer.
-
Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., containing glycerol (B35011) for long-term storage at -80°C) using dialysis or a desalting column.
-
Fe-S Cluster Reconstitution (for CfbC/D): For CfbC and CfbD, it may be necessary to perform chemical reconstitution of the iron-sulfur clusters under anaerobic conditions.
Protocol 3: In Vitro Reconstitution of this compound Biosynthesis
This protocol outlines the stepwise in vitro synthesis of this compound from sirohydrochlorin using the purified Cfb enzymes. Each step should be monitored by UV-Vis spectroscopy and/or HPLC-MS to confirm product formation before proceeding to the next step. All reactions involving CfbC/D must be performed under anaerobic conditions.
Figure 3: Stepwise in vitro reconstitution and analysis workflow.
General Reaction Conditions:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2
-
Temperature: 37°C
-
Typical enzyme concentrations: 1-10 µM
-
Typical substrate concentrations: 20-50 µM
Procedure:
-
Step 1: Nickel Chelation. Incubate sirohydrochlorin with CfbA and NiCl2. Monitor the reaction by observing the characteristic spectral shift.
-
Step 2: Amidation. To the product of Step 1, add CfbE, glutamine, and ATP.
-
Step 3: Reduction (Anaerobic). In an anaerobic environment, add CfbC, CfbD, ATP, and a suitable electron donor (e.g., sodium dithionite) to the product of Step 2.
-
Step 4: Lactamization. This step may occur spontaneously upon prolonged incubation of the product from Step 3.
-
Step 5: Final Ring Closure. To the seco-F430 formed in the previous step, add CfbB and ATP.
-
Final Product Analysis. The final product, this compound, can be purified by HPLC and its identity confirmed by mass spectrometry.
Protocol 4: Analytical Methods
HPLC-MS/MS for this compound and Intermediates:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over approximately 20-25 minutes.
-
Detection: ESI-MS in positive ion mode. Monitor the expected m/z values for each intermediate.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low protein expression | Codon bias, protein toxicity, improper induction conditions. | Use codon-optimized genes. Lower the induction temperature and IPTG concentration. Try a different expression strain. |
| Insoluble protein (inclusion bodies) | High expression rate, lack of proper folding partners. | Lower the expression temperature. Co-express with molecular chaperones. Optimize lysis and purification buffers to include detergents or chaotropic agents, followed by refolding protocols. |
| Low enzyme activity | Misfolded protein, loss of cofactors (e.g., Fe-S clusters). | Ensure proper folding by optimizing expression conditions. For Fe-S proteins, maintain strict anaerobic conditions during purification and perform reconstitution if necessary. |
| Incomplete enzymatic conversion in vitro | Inactive enzyme, suboptimal reaction conditions, substrate/product inhibition. | Verify the activity of each enzyme individually. Optimize pH, temperature, and cofactor concentrations. Perform reactions in a stepwise manner with intermediate purification if necessary. |
Conclusion
The heterologous expression of this compound biosynthesis genes in E. coli provides a powerful platform for studying this unique biosynthetic pathway. The protocols outlined in this document provide a framework for the successful production of the Cfb enzymes and the in vitro synthesis of this compound. These methods will aid researchers in further elucidating the mechanisms of this important pathway and in the development of novel inhibitors of methanogenesis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures.
References
- 1. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of this compound biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of this compound biosynthetic enzymes and intermediates (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Coenzyme F430 in Studying Methanogenesis in Environmental Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme F430, a nickel-containing hydrocorphinoid, is the prosthetic group of methyl-coenzyme M reductase (MCR). MCR is the enzyme that catalyzes the final step in methanogenesis, the biological production of methane (B114726), and its reverse reaction, the anaerobic oxidation of methane (AOM).[1][2][3] This central role makes this compound a highly specific and valuable biomarker for quantifying the biomass and activity of methanogenic archaea and anaerobic methanotrophic archaea (ANME) in various environmental settings.[1][4][5] The quantitative analysis of this compound provides a direct measure of the metabolic potential for methane formation, offering a powerful tool for studying microbial ecology, biogeochemical cycles, and for monitoring anaerobic bioreactors.[4][6]
These application notes provide a detailed overview and protocols for the extraction, and quantification of this compound from environmental samples to study methanogenesis.
Data Presentation
The concentration of this compound can vary significantly depending on the environmental matrix, reflecting the abundance and activity of methanogenic archaea. The following table summarizes representative quantitative data from various studies.
| Environmental Sample | F430 Concentration | Corresponding Methanogen Cell Density | Reference |
| Paddy Soils (Japan) | 308 - 2019 fmol/g (wet) | 107 - 108 cells/g (dry) (estimated by mcrA gene) | [2] |
| Marine Sediments (Shimokita Peninsula) | 31.3 - 529 fmol/g (wet) | 1.4 x 104 - 3.8 x 107 cells/cm3 | [4][7] |
| Marine Sediments (Nankai Trough) | 26 - 31.4 fmol/g (wet) | 3.9 x 106 - 2.7 x 106 cells/g (wet) | [7][8] |
| Anaerobic Groundwater | 811 fmol/L | 5 x 103 - 8 x 104 cells/mL | [2] |
| Anaerobic Bioreactor | Correlated with methane production rate | Not directly quantified | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Environmental Samples
This protocol is adapted from methodologies reported for the extraction of this compound from various environmental matrices.[2][9] It is crucial to handle samples with care to minimize degradation of the light and oxygen-sensitive this compound.
Materials:
-
Environmental sample (e.g., soil, sediment, water, sludge)
-
1% Formic acid (pH 2)
-
Centrifuge tubes
-
Ultrasonicator
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Ice bath
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Weigh a known amount of the wet environmental sample (e.g., 1-5 g) and place it in a pre-chilled centrifuge tube. For water samples, a known volume should be filtered, and the filter used for extraction.
-
Extraction: Add a defined volume of ice-cold 1% formic acid to the sample (e.g., 5 mL per gram of sample).
-
Ultrasonication: Place the centrifuge tube in an ice bath and sonicate the sample for 30 minutes to lyse the cells and release this compound.[2][9]
-
Centrifugation: Immediately after sonication, centrifuge the sample at 10,000 x g for 30 minutes at 4°C to pellet the solid debris.[9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Storage: The filtered extract should be stored at -80°C in the dark until further analysis to prevent degradation. This compound is known to be unstable, particularly when heated or exposed to oxygen, which can lead to the formation of degradation products like 12,13-didehydro-F430 (F560) or epimers.[1][2]
Protocol 2: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the analysis of this compound extracts using high-performance liquid chromatography coupled with mass spectrometry, a highly sensitive method for quantification.[1][2][3]
Materials and Instrumentation:
-
This compound extract (from Protocol 1)
-
This compound standard (for calibration curve)
-
HPLC system with a C18 column
-
Triple quadrupole mass spectrometer (or equivalent) with an electrospray ionization (ESI) source
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
LC Separation:
-
Inject a known volume of the filtered extract onto the C18 column.
-
Use a gradient elution program with mobile phases A and B to separate this compound from other components in the extract. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.
-
-
MS Detection:
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of this compound. The molecular ion [M]+ of F430 is at m/z 905.2867.[10]
-
For enhanced sensitivity and specificity, use Multiple Reaction Monitoring (MRM) mode if a triple quadrupole instrument is available.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Quantify the amount of this compound in the environmental sample extract by comparing its peak area to the calibration curve.
-
The lower detection limit for this method can be as low as 0.1 femtomoles, which corresponds to approximately 6 x 102 to 1 x 104 methanogen cells.[1][2][3]
-
Visualization
Central Role of this compound in Methanogenesis
The following diagram illustrates the final step of all known methanogenic pathways, where methyl-coenzyme M is reduced to methane, a reaction catalyzed by the MCR-Coenzyme F430 complex.[4][7][8]
Experimental Workflow for this compound Analysis
The diagram below outlines the key steps involved in the analysis of this compound from environmental samples, from sample collection to data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Methanogenic Population and Potential in Subsurface Marine Sediments Based on this compound as a Function-Specific Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cofactor F430 as a biomarker for methanogenic activity: application to an anaerobic bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of methanogenesis by quantification of this compound in marine sediments [jstage.jst.go.jp]
- 8. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Derivatization of Coenzyme F430 for Enhanced Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme F430 is a nickel-containing hydrocorphinoid that serves as the prosthetic group for methyl-coenzyme M reductase (MCR). This enzyme is critical in both methanogenesis, the biological production of methane (B114726), and anaerobic methane oxidation.[1][2][3] The quantitative analysis of this compound is a valuable tool for assessing the biomass and activity of methanogenic and methanotrophic archaea in various environments, from marine sediments to industrial bioreactors.[1][3] However, the inherent properties of this compound, a pentacarboxylic acid, can pose challenges for its direct analysis by mass spectrometry, including poor retention on reverse-phase columns and suboptimal ionization efficiency.
To overcome these limitations, a derivatization strategy involving methyl esterification of the carboxyl groups has been developed. This modification converts the polar carboxyl groups into less polar methyl esters, improving the molecule's chromatographic behavior and enhancing its detection by electrospray ionization mass spectrometry (ESI-MS). These application notes provide a detailed protocol for the derivatization of this compound and its subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The derivatization of this compound to its pentamethyl ester (F430M) results in a predictable mass shift and a significant improvement in detection sensitivity. The following table summarizes the key quantitative data associated with this method.
| Parameter | Undivatized this compound | Methyl-esterified this compound (F430M) | Reference |
| Molecular Formula | C42H51N6NiO13+ | C47H61N6NiO13+ | [4] |
| Precursor Ion (m/z) | Not specified for this method | 975.4 | [1] |
| Product Ion (m/z) | Not specified for this method | 975.4 | [1] |
| Lower Detection Limit | Not specified for this method | 0.1 femtomole (fmol) | [1][2][5] |
Experimental Protocols
I. Extraction of this compound
This protocol is a general guideline for the extraction of this compound from environmental or biological samples. Optimization may be required depending on the sample matrix.
Materials:
-
Sample (e.g., sediment, microbial cell pellet)
-
Phosphate (B84403) buffer (pH 7.0)
-
Acetone
-
Deionized water
-
Centrifuge
-
Sonciator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Homogenize the sample in phosphate buffer.
-
Extract the homogenized sample with an acetone/methanol/water mixture (e.g., 80:15:5 v/v/v).
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant containing the extracted this compound.
-
Concentrate the supernatant under a stream of nitrogen or by rotary evaporation.
-
Perform solid-phase extraction for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and other polar impurities.
-
Elute the this compound from the cartridge with methanol.
-
Dry the eluted fraction under nitrogen.
II. Derivatization of this compound to its Pentamethyl Ester (F430M)
This protocol describes the methyl esterification of the carboxylic acid groups of this compound.
Materials:
-
Dried this compound extract
-
Methanolic HCl (e.g., 3 M)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Reconstitute the dried this compound extract in a known volume of methanolic HCl.
-
Incubate the reaction mixture at 40°C for 3.5 hours.[1]
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried, derivatized sample (F430M) in a suitable solvent for LC-MS/MS analysis (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water/acetonitrile).
III. LC-MS/MS Analysis of F430M
This protocol outlines the parameters for the analysis of the derivatized this compound (F430M) by LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole (QQQ) Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: ZORBAX Eclipse XDB-C18 (4.6 x 250 mm; 5 µm particle size) or equivalent[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.5 mL/min[1]
-
Gradient:
-
Start at 0% B
-
Ramp to 30% B after 3 minutes[1]
-
(Further gradient optimization may be necessary depending on the sample complexity)
-
-
Injection Volume: 5-20 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI)[1]
-
Capillary Voltage: 3500 V[1]
-
Nozzle Voltage: 500 V[1]
-
Source Gas Temperature: 300°C[1]
-
Sheath Gas Temperature: 250°C[1]
-
Source Gas Flow: 5 L/min[1]
-
Sheath Gas Flow: 11 L/min[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 975.4[1]
-
Product Ion (m/z): 975.4[1]
-
Fragmentor Voltage: 180 V[1]
-
Collision Energy: 0 V[1]
Visualizations
Experimental Workflow
Caption: Workflow for F430 Derivatization and Analysis.
Methanogenesis Pathway Context
Caption: Role of this compound in Methanogenesis.
Concluding Remarks
The derivatization of this compound via methyl esterification is a robust and sensitive method for its quantification in complex biological and environmental matrices. The conversion to the pentamethyl ester enhances its chromatographic properties and ionization efficiency, enabling detection at the femtomole level. This protocol provides a foundation for researchers to implement this powerful analytical technique in their studies of methane biogeochemistry and microbial metabolism. It is important to note that while this method is highly effective, the discovery of naturally occurring modified forms of F430, such as 172-methylthio-F430, highlights the diversity of this coenzyme in nature.[4] For comprehensive studies, high-resolution mass spectrometry may be employed to identify and characterize these and other potential F430 variants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 4. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Coenzyme F430 Concentration in Bioreactor Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme F430, a nickel-containing tetrapyrrole, is a vital prosthetic group for the enzyme methyl-coenzyme M reductase (MCR).[1][2][3] MCR catalyzes the final step in methanogenesis and the initial step in the anaerobic oxidation of methane (B114726) (AOM).[1][2][4] Consequently, the quantification of this compound serves as a specific and robust biomarker for the abundance and activity of methanogenic archaea and anaerobic methanotrophic archaea (ANME) within bioreactor systems and environmental samples.[1][5][6] Monitoring this compound concentrations can provide critical insights into the performance and microbial dynamics of anaerobic digesters, wastewater treatment facilities, and other biotechnological processes where methanogenesis is a key process.
These application notes provide detailed protocols for the extraction and quantification of this compound from bioreactor samples using two primary analytical techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for high sensitivity and specificity, and UV-Visible (UV-Vis) Spectrophotometry for a more straightforward, albeit less sensitive, quantification.
Metabolic Significance of this compound
This compound is central to the metabolism of methane. In methanogenic archaea, it is an essential component of MCR, which facilitates the reduction of methyl-coenzyme M to methane. In ANME, a modified form of the MCR complex, also containing this compound, catalyzes the reverse reaction, the oxidation of methane. The concentration of this compound is therefore directly related to the potential for methane production or consumption in a given system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound from Methanogens [jaun.ethz.ch]
- 4. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Application Notes & Protocols: Monitoring Methanogen Populations in Marine Sediments via Coenzyme F430 Quantification
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Methanogens, archaea that produce methane (B114726) as a metabolic byproduct, are key players in global carbon cycling, particularly within anoxic marine sediments. Accurate quantification of these microorganisms is crucial for understanding their ecological significance and biogeochemical impact. Traditional methods for enumerating methanogens, such as cultivation and gene-based analyses, can be limited by cultivation biases and the challenge of relating gene abundance to metabolic activity. Coenzyme F430, a nickel-containing tetrapyrrole, serves as the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme catalyzing the terminal step of methanogenesis.[1][2][3] As a molecule essential and unique to this metabolic pathway, this compound is a highly specific biomarker for quantifying the biomass and potential activity of methanogens in environmental samples.[1][2][3]
This document provides detailed protocols for the extraction and quantification of this compound from marine sediments and presents exemplary data from scientific studies.
Principle of the Method
The quantification of this compound provides a direct measure of the abundance of the MCR enzyme, which is central to methane formation.[4] This method offers a function-specific approach to estimate the biomass of methanogenic archaea.[4][5] Recent advancements in liquid chromatography coupled with mass spectrometry (LC-MS) have enabled highly sensitive detection of this compound, allowing for the quantification of even low methanogen populations in deep subsurface sediments.[4][6] Studies have shown that the native form of this compound detected in sediments originates from living methanogens, as it degrades relatively quickly after cell death, making it a reliable indicator of the viable methanogenic population.[5][7]
Quantitative Data Summary
The following tables summarize quantitative data on this compound concentrations and estimated methanogen biomass from various marine sediment locations as reported in peer-reviewed literature.
| Location | Depth (meters below seafloor) | This compound Concentration (fmol g-wet⁻¹) | Estimated Methanogen Biomass (cells g-wet⁻¹) | Estimated Methanogenic Activity (μmol d⁻¹ g-wet⁻¹) | Reference |
| Off Shimokita Peninsula | 69 | 529 | 3.9 x 10⁶ | 11 | [1][3] |
| Off Shimokita Peninsula | 88 | 31.3 | 2.7 x 10⁶ | 1.7 | [1][3] |
| Nankai Trough | 60 | 31.4 | - | - | [1][3] |
| Nankai Trough | 275 | 26 | - | - | [1][3] |
| Sample Type | This compound Concentration | Corresponding Methanogen Cell Count | Reference |
| Paddy Soils | 308 to 2019 fmol g⁻¹ wet | 3 x 10⁶ to 3 x 10⁸ cells g⁻¹ dry | [4] |
| Anaerobic Groundwater | 811 fmol L⁻¹ | 5 x 10³ to 8 x 10⁴ cells mL⁻¹ | [4] |
Experimental Protocols
This section details the key experimental protocols for the quantification of this compound in marine sediments.
Protocol 1: Extraction and Purification of this compound
This protocol is adapted from methodologies described in scientific literature.[4][8]
Materials:
-
Frozen marine sediment samples
-
Milli-Q water
-
Formic acid (1%)
-
Centrifuge and centrifuge tubes
-
Ultrasonicator
-
Solid-phase extraction (SPE) cartridges (e.g., Silica (B1680970) gel)
-
Nitrogen gas evaporator
Procedure:
-
Extraction:
-
To a known weight of freeze-dried sediment sample (typically 1-5 g), add a 1% formic acid solution.
-
Sonicate the mixture for 30 minutes on ice to lyse the cells and release this compound.
-
Centrifuge the sample at 10,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted this compound.
-
Repeat the extraction process on the pellet to ensure complete recovery, and combine the supernatants.
-
-
Purification:
-
The combined supernatant is subjected to solid-phase extraction (SPE) to remove interfering organic matrices.
-
Condition a silica gel SPE cartridge with methanol followed by Milli-Q water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with Milli-Q water to remove salts and polar impurities.
-
Elute the this compound fraction with a suitable solvent, such as a methanol/water mixture.
-
Evaporate the eluted fraction to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 85/15 v/v water/acetonitrile) for LC-MS analysis.[4]
-
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol outlines the analytical procedure for the sensitive quantification of this compound using High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (HPLC-MS/MS).
Instrumentation:
-
Agilent 1200 series HPLC or equivalent
-
Agilent 6490 triple quadrupole LC-MS or equivalent
-
HYPERCARB column (4.6 x 100 mm; 5 μm) or ZORBAX Eclipse XDB-C18 column (4.6 x 250 mm; 5 μm)[4]
Chromatographic Conditions (Example for F430M analysis): [4]
-
Mobile Phase A: 100 mM NaClO₄
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL min⁻¹
-
Gradient: A time-programmed gradient is used to achieve optimal separation.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 975.4 (for F430M)
-
Product Ion (m/z): Monitored for quantification.
-
Collision Energy: Optimized for the specific instrument and compound. A zero-collision energy MRM can be employed for enhanced sensitivity.[9]
Quantification:
-
An external standard curve is generated using a this compound standard of known concentration.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the standard curve.
-
The lower detection limit for this method can reach the sub-femtomole level (0.1 fmol), which corresponds to approximately 6 x 10² to 1 x 10⁴ methanogen cells.[4][6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Simplified methanogenesis pathway highlighting this compound's role.
Conclusion
The quantification of this compound is a robust and highly specific method for assessing the biomass and potential activity of methanogenic archaea in marine sediments. Its high sensitivity and direct correlation with a key metabolic function make it a superior alternative to other indirect methods. The protocols outlined in this document provide a framework for researchers to implement this powerful technique in their studies of microbial ecology and biogeochemistry.
References
- 1. Estimation of methanogenesis by quantification of this compound in marine sediments [jstage.jst.go.jp]
- 2. Estimation of methanogenesis by quantification of this compound in marine sediments [jstage.jst.go.jp]
- 3. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the Methanogenic Population and Potential in Subsurface Marine Sediments Based on this compound as a Function-Specific Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: Development of Immunoassays for Coenzyme F430 Detection
Introduction
Coenzyme F430 is a nickel-containing tetrapyrrole that serves as the prosthetic group for methyl-coenzyme M reductase (MCR).[] This enzyme is essential for the final step of methanogenesis and the initial step of the anaerobic oxidation of methane (B114726) (AOM).[] Given its central role in methane metabolism, this compound is a specific biomarker for methanogenic and methanotrophic archaea.[] Current methods for the quantification of this compound in environmental and biological samples primarily rely on liquid chromatography-mass spectrometry (LC-MS). While highly sensitive and specific, LC-MS can be low-throughput and require significant capital investment and operational expertise. The development of a robust immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would provide a valuable high-throughput and cost-effective alternative for the rapid screening and quantification of this compound. This would be particularly beneficial for applications in environmental monitoring, biofuel research, and potentially in clinical diagnostics related to the gut microbiome.
Since this compound is a small molecule (hapten) with a molecular weight of approximately 906.58 g/mol , it is not immunogenic on its own.[2] To elicit an immune response and generate specific antibodies, it must be covalently conjugated to a larger carrier protein.[3][4] This document provides a comprehensive guide to the principles and detailed protocols for the development of a competitive ELISA for the detection of this compound.
Principle of the Assay
The proposed immunoassay is a competitive ELISA. This format is ideal for the detection of small molecules.[5][6] The principle relies on the competition between free this compound in the sample and a fixed amount of this compound conjugated to a protein (e.g., Bovine Serum Albumin, BSA) coated onto a microplate well, for binding to a limited amount of a specific anti-Coenzyme F430 antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less antibody binding to the plate, leading to a weaker signal.
Key Experimental Workflows and Pathways
This compound Biosynthesis Pathway
The biosynthesis of this compound from sirohydrochlorin (B1196429) involves several enzymatic steps.[7][8][9] Understanding this pathway is crucial for identifying potential cross-reactants and for studies of methanogen metabolism.
Caption: The enzymatic pathway for the biosynthesis of this compound from sirohydrochlorin.[7]
Hapten-Carrier Conjugation Workflow
To make this compound immunogenic, it must be conjugated to a carrier protein. This workflow outlines the key steps using EDC/NHS chemistry to link the carboxylic acid groups of this compound to the primary amines of the carrier protein.[3][10]
References
- 2. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of this compound biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Synthesis and Mechanistic Study of Coenzyme F430 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme F430 is a nickel-containing hydrocorphinoid that serves as the prosthetic group for methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step in methanogenesis and the initial step in the anaerobic oxidation of methane (B114726).[1] The unique nickel-centered reactivity of F430 is central to the catalytic activity of MCR, which is proposed to proceed through a mechanism involving either a methyl-Ni(III) intermediate or a methyl radical.[1] To elucidate the precise mechanism of MCR and to develop potential inhibitors, the synthesis and study of this compound analogs are of significant interest.
These application notes provide a general overview of the synthesis of this compound analogs and protocols for their use in mechanistic studies of MCR. The synthesis of the full this compound molecule is a formidable challenge; therefore, research often focuses on the synthesis of key structural motifs or derivatives, such as the F430 pentamethyl ester, which is more amenable to chemical manipulation.
Data Presentation
Table 1: Spectroscopic Data of this compound and its Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Ni(II)F430 | 430 | 23,100 | [2] |
| 274 | 20,000 | [2] | |
| Ni(I)F430 | 382 | - | [3] |
| 754 | - | [3] | |
| F430 Pentamethyl Ester | - | - | [4] |
| (17²S)-17²-methylthio-F430 Pentamethyl Ester | - | - | [4] |
| (17²R)-17²-methylthio-F430 Pentamethyl Ester | - | - | [4] |
Table 2: Kinetic Parameters of Methyl-Coenzyme M Reductase (MCR) with Natural Substrates
| MCR Isoenzyme | Substrate | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol min⁻¹ mg⁻¹) | pH Optimum | Reference |
| MCR I | Methyl-coenzyme M | 0.7 ± 0.2 | up to 100 | 7.0–7.5 | [3] |
| Coenzyme B | 0.2 ± 0.1 | [3] | |||
| MCR II | Methyl-coenzyme M | 1.4 ± 0.2 | - | 7.5–8.0 | [3] |
| Coenzyme B | 0.5 ± 0.2 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound Analogs
This protocol is adapted from the esterification of a naturally occurring F430 variant and can be applied to other F430 derivatives.[4]
Materials:
-
Crude this compound analog isolate
-
Anhydrous methanol (B129727)
-
p-toluenesulfonic acid monohydrate (p-TsOH)
-
Reverse-phase HPLC system
Procedure:
-
Dry the p-TsOH by dissolving the monohydrate in toluene and evaporating the solvent under reduced pressure. Repeat this process three times.[4]
-
Dissolve the crude F430 analog (approximately 4-5 µmol) in 2 mL of anhydrous methanol containing 30 mg of the dried p-TsOH.[4]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by analytical HPLC.
-
Quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting pentamethyl ester analogs by semi-preparative reverse-phase HPLC.[4]
-
Characterize the purified esters by mass spectrometry and NMR spectroscopy.[4]
Protocol 2: MCR Activity Assay Using a Synthetic F430 Analog
This protocol outlines a general procedure for reconstituting apo-MCR with a synthetic F430 analog and subsequently measuring its catalytic activity.
Materials:
-
Purified apo-MCR (MCR lacking the F430 cofactor)
-
Synthetic this compound analog
-
Anaerobic chamber or glove box
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Methyl-coenzyme M (CH₃-S-CoM)
-
Coenzyme B (HS-CoB)
-
Titanium(III) citrate (B86180) (for reduction to the active Ni(I) state)
-
Gas chromatograph (GC) for methane detection
Procedure:
-
Reconstitution of apo-MCR: a. In an anaerobic environment, prepare a solution of apo-MCR in the reaction buffer. b. Add a molar excess of the synthetic F430 analog to the apo-MCR solution. c. Incubate the mixture to allow for the incorporation of the analog into the active site. The incubation time and temperature may need to be optimized for each analog. d. Remove the excess, unbound analog by dialysis or size-exclusion chromatography under anaerobic conditions.
-
Activation of the Reconstituted MCR: a. To the reconstituted MCR, add a reducing agent such as Ti(III) citrate to reduce the Ni(II) center of the F430 analog to the catalytically active Ni(I) state.[5] b. The reduction can be monitored spectrophotometrically by the appearance of the characteristic absorbance of the Ni(I) form.[3]
-
Activity Assay: a. In a sealed, anaerobic vial, combine the activated, reconstituted MCR with the reaction buffer. b. Initiate the reaction by adding the substrates, methyl-coenzyme M and coenzyme B. c. Incubate the reaction at the optimal temperature for the enzyme (e.g., 60°C for MCR from Methanothermobacter marburgensis).[3] d. At various time points, take headspace samples using a gas-tight syringe. e. Analyze the samples by GC to quantify the amount of methane produced. f. Calculate the specific activity of the enzyme with the synthetic analog and determine kinetic parameters such as Kₘ and Vₘₐₓ.
Visualizations
Synthesis and Purification Workflow
References
- 1. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Resolution Mass Spectrometry-Based Identification of Coenzyme F430 Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme F430, a nickel-containing tetrapyrrole, is a vital prosthetic group for methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step in methanogenesis and the initial step in the anaerobic oxidation of methane (B114726).[1][2] Its unique structure and central role in methane metabolism make it a significant biomarker for studying methanogenic and methanotrophic archaea.[1][3] Recent advancements in high-resolution mass spectrometry (HRMS) have enabled the identification of several structural variants of this compound, suggesting potentially new biological roles and expanding our understanding of microbial methane metabolism.[4][5]
This document provides detailed application notes and protocols for the identification and characterization of this compound and its variants using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Data Presentation: this compound and Its Identified Variants
The following table summarizes the key mass spectrometric data for this compound and its reported variants, facilitating their identification in complex biological samples. The unique isotopic signature of nickel (Ni) is a critical feature for identifying these compounds.[4]
| Compound Name | Molecular Formula (as M+) | Calculated Monoisotopic Mass (M+) | Observed m/z | Key Structural Modification from F430 | Reference |
| This compound | C42H51N6NiO13+ | 905.2862 | 905.2867 | - | [4] |
| F430-2 (17²-methylthio-F430) | Not explicitly stated | - | 951 | Addition of a methylthio group | [6] |
| F430-3 | C45H55N6NiO15S+ | 1009.2775 | 1009.2781 | Addition of a 3-mercaptopropionate (B1240610) moiety followed by cyclization and reduction of the 17³ keto moiety | [4][5] |
| F430-4 (12,13-didehydro-F430) | Not explicitly stated | - | - | Considered an oxidative degradation product | [4] |
| Dimethyl-F430 | Not explicitly stated | - | - | Methyl groups at the 17 and 17² positions | [7] |
Experimental Workflow
The overall workflow for the identification of this compound variants involves sample preparation, LC-HRMS analysis, and data interpretation.
Experimental Protocols
Sample Preparation: Extraction of this compound from Microbial Cells
This protocol is adapted from methodologies described for extracting F430 from methanogenic archaea.[5]
Materials:
-
Cell pellet from methanogen or ANME culture
-
p-Toluene sulfonic acid
-
Cotton
-
40% Methanol in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Resuspend the cell pellet in 200 µl of methanol containing approximately 0.2 mg of p-toluene sulfonic acid.
-
Incubate the suspension at room temperature in the dark overnight. This step aids in the extraction of the coenzyme.
-
Centrifuge the sample to pellet the cell debris.
-
Carefully transfer the supernatant to a new tube.
-
To the supernatant, add chloroform and water to achieve a biphasic mixture. The F430 will partition into the chloroform layer.
-
Separate the chloroform layer. A common method is to pass the mixture through a small column packed with cotton, which retains the aqueous layer.
-
Evaporate the chloroform to dryness, for instance, under a gentle stream of nitrogen.
-
Dissolve the dried extract in 60 µl of 40% methanol for LC-MS analysis.[5]
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) Analysis
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of F430 and its variants.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. An example gradient could be: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Injection Volume: 10 µl.[5]
-
Column Temperature: Maintained at a constant temperature, for example, 35 °C.[6]
HRMS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The inherent positive charge from the nickel ion allows for sensitive detection.[4]
-
Scan Range: A wide scan range (e.g., m/z 300-1500) is recommended for initial discovery.
-
Resolution: Set to a high resolving power (e.g., > 60,000) to enable accurate mass measurements.
-
Data Acquisition: Full scan mode for initial screening. For targeted analysis and structural elucidation, use tandem MS (MS/MS) or All-Ions Fragmentation (AIF).
-
Collision Energy (for MS/MS): A range of collision energies should be tested to obtain optimal fragmentation patterns.
Data Analysis and Interpretation
The identification of this compound variants relies on two key pieces of information from the HRMS data: accurate mass measurement and the characteristic isotopic pattern of nickel.
-
Extracted Ion Chromatograms (EICs): Generate EICs for the theoretical exact masses of known and suspected F430 variants.
-
Isotopic Pattern Matching: The presence of nickel results in a distinctive isotopic pattern. The major isotopes of nickel are ⁵⁸Ni (68.1%), ⁶⁰Ni (26.2%), ⁶¹Ni (1.1%), ⁶²Ni (3.6%), and ⁶⁴Ni (0.9%). This pattern serves as a unique signature for F430 and its variants.
-
Accurate Mass Measurement: The high resolution of the mass spectrometer allows for the determination of the elemental composition of the detected ions with high confidence (typically with a mass accuracy of < 5 ppm).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to elucidate the structure of novel variants by identifying characteristic losses and fragments.
Conclusion
The use of high-resolution mass spectrometry is a powerful tool for the discovery and characterization of this compound variants. The protocols and data presented here provide a framework for researchers to identify these important biomolecules in various biological systems. The continued discovery of new F430 variants will undoubtedly contribute to a deeper understanding of the biogeochemistry of methane and the metabolic diversity of the archaeal domain.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C42H51N6NiO13+ | CID 6449910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing Coenzyme F430 degradation during sample extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Coenzyme F430 during sample extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a nickel-containing tetrapyrrole, specifically a hydrocorphinoid, that serves as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR).[1][2][3] MCR catalyzes the final step in methanogenesis and the initial step in the anaerobic oxidation of methane (B114726) (AOM).[1][4] Its unique structure and central role in methane metabolism make it a critical biomarker for studying methanogens and anaerobic methane-oxidizing archaea (ANME) in various environments.[2][5]
Q2: What are the main causes of this compound degradation?
A2: The primary causes of this compound degradation are exposure to heat, oxygen, and unfavorable pH conditions. Heating can lead to epimerization, forming more thermodynamically stable but inactive isomers such as 13-epi-F430 and 12,13-diepi-F430.[6] Exposure to oxygen can result in the formation of 12,13-didehydro-F430 (also known as F560).[7] The native form of this compound is also believed to degrade relatively quickly after cell death.
Q3: What are the ideal long-term storage conditions for this compound?
A3: For long-term stability, this compound solutions should be stored in the dark at -20°C. Under these conditions, it has been shown to be stable for over 300 days with no viable degradation.[8] It is also crucial to minimize oxygen exposure during storage.
Q4: Can I use standard solvents for extraction?
A4: The choice of solvent is critical. Acidic aqueous solutions, such as 1% formic acid, are commonly used for extraction.[5] Methanol (B129727) is also used in some protocols. It is important to use high-purity solvents (e.g., HPLC grade) to avoid introducing contaminants that could interfere with analysis or promote degradation.
Troubleshooting Guide
Issue: Low or no recovery of this compound in my extract.
-
Possible Cause 1: Inefficient Cell Lysis.
-
Solution: Ensure complete cell disruption. Sonication on ice is a common and effective method.[5] The duration and power of sonication may need to be optimized for your specific sample type. Repeated extraction cycles (e.g., three times) can increase recovery to over 95%.
-
-
Possible Cause 2: Degradation during extraction.
-
Solution: Maintain low temperatures throughout the extraction process. Perform all steps on ice or in a cold room (~1°C) to minimize thermal degradation and epimerization.[8] Work quickly to reduce the total extraction time.
-
-
Possible Cause 3: Oxidative degradation.
-
Solution: While complete exclusion of oxygen can be challenging, minimizing exposure is important. If possible, perform extractions in an anaerobic chamber. Using degassed solvents can also help. The active Ni(I) form of F430 is particularly oxygen-sensitive.[9]
-
Issue: Multiple peaks are observed during HPLC analysis.
-
Possible Cause 1: Presence of isomers.
-
Explanation: this compound can exist as several isomers, which may separate during chromatography. Heating is a primary cause of epimerization to more stable isomers.
-
Solution: Confirm the identity of the peaks using mass spectrometry. The isomers will have the same molecular mass but different retention times.[7] To minimize isomer formation, strictly control the temperature during extraction and sample preparation.
-
-
Possible Cause 2: Oxidative degradation products.
-
Explanation: The presence of 12,13-didehydro-F430 (F560) indicates oxidative degradation.[7]
-
Solution: Review your sample handling procedures to identify and minimize points of oxygen exposure. While this species can be an artifact, some studies suggest it may also be biologically relevant in certain organisms.[7]
-
-
Possible Cause 3: Modified F430 variants.
-
Explanation: Some organisms naturally produce modified forms of this compound, such as 17²-methylthio-F430.[4]
-
Solution: Use high-resolution mass spectrometry to identify the molecular formula of the unknown peaks. This can help determine if you have a known modified F430 or a novel variant.
-
Issue: Inconsistent quantification results.
-
Possible Cause 1: Matrix effects in LC-MS/MS.
-
Explanation: Components in the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[5]
-
Solution: Purify the crude extract to remove interfering substances. Silica (B1680970) gel chromatography can be an effective cleanup step.[5] The use of an internal standard is also highly recommended for accurate quantification.
-
-
Possible Cause 2: Instability of calibration standards.
-
Solution: Prepare fresh calibration standards regularly and store them under the ideal conditions mentioned above (dark, -20°C). Monitor the stability of your standards over time.
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on temperature and pH. The following table summarizes the degradation behavior under various conditions.
| Temperature (°C) | pH | Observation | Reference |
| -20 | Not specified | Stable for over 300 days in the dark. | [8] |
| ~1 | 2 | No significant epimerization observed for 7 days. | [8] |
| 4, 15, 34, 60 | 5, 7, 9 | Degradation experiments conducted to study epimerization kinetics. | |
| 60 | 7 | Exponential decrease in native F430 over time with a corresponding increase in 12,13-diepi-F430. |
Experimental Protocols
Protocol: Extraction of this compound from Environmental Samples
This protocol is adapted from methodologies used for analyzing F430 in various environmental matrices.[5]
Materials:
-
Sample (e.g., sediment, microbial mat, cell pellet)
-
1% Formic acid (v/v) in HPLC-grade water
-
HPLC-grade methanol and acetonitrile
-
Sonicator
-
Centrifuge capable of reaching 10,000 x g and maintaining 4°C
-
Ice bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Weigh a known amount of your sample (e.g., 0.5-1.0 g of wet sediment) into a centrifuge tube.
-
Extraction:
-
Add 1 mL of cold 1% formic acid to the sample.
-
Vortex briefly to create a slurry.
-
Place the tube in an ice bath and sonicate for 10-15 minutes. Ensure the sample remains cold.
-
Repeat sonication for a total of 30 minutes.[5]
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 30 minutes at 4°C.[5]
-
Carefully collect the supernatant, which contains the extracted this compound.
-
-
Repeat Extraction (Optional but Recommended):
-
To maximize yield, repeat the extraction process (steps 2 and 3) on the pellet two more times.
-
Pool the supernatants from all extractions.
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a cleanup step using silica gel chromatography may be required to remove interfering substances.[5]
-
-
Preparation for Analysis:
-
Filter the final extract through a 0.22 µm syringe filter.
-
The sample is now ready for analysis by HPLC-MS/MS.
-
Visualizations
Caption: Key factors leading to this compound degradation.
Caption: General workflow for this compound extraction and analysis.
References
- 1. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 3. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coenzyme F430 Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Coenzyme F430 in aqueous solutions during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous environments.
| Issue | Potential Cause | Recommended Solution |
| Loss of yellow color/bleaching of the solution | Oxidative degradation of the F430 macrocycle. | All experiments should be conducted under strictly anaerobic conditions. Use degassed buffers and solvents, and work in an anaerobic chamber or glove box. Consider adding antioxidants, though specific data for F430 is limited; general antioxidants for tetrapyrroles like ascorbic acid or glutathione (B108866) could be tested at low concentrations. |
| Shift in UV-Vis absorbance maximum away from 430 nm | Epimerization at C12 and C13, or formation of degradation products like 12,13-didehydro-F430 (F560). | Maintain solutions at low temperatures (on ice, ~1-4°C) and a slightly acidic pH (e.g., pH 5-6) to minimize epimerization.[1] Avoid exposure to strong light, which can accelerate degradation. |
| Appearance of new peaks in HPLC chromatogram | Epimerization or oxidative degradation. | Analyze samples immediately after preparation. If storage is necessary, store as the more stable pentamethyl ester (F430M) at -20°C in the dark.[2] For short-term storage of the free acid, flash-freeze aliquots in liquid nitrogen and store at -80°C. |
| Inconsistent results in enzymatic assays | Degradation of this compound leading to variable active concentrations. | Prepare fresh this compound solutions for each experiment. Quantify the concentration of the active form using UV-Vis spectroscopy (A430) or a calibrated HPLC method immediately before use. |
| Precipitation of this compound from solution | Aggregation or low solubility in the chosen buffer. | Ensure the buffer composition is appropriate. This compound is a charged molecule; solubility can be influenced by ionic strength. If using organic co-solvents, ensure they are compatible and do not accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in aqueous solution?
A1: The two primary degradation pathways for this compound are:
-
Epimerization: In the absence of oxygen, the native form of this compound can convert to more thermodynamically stable isomers, 13-epi-F430 and 12,13-diepi-F430. This process is accelerated by increased temperature.[3]
-
Oxidation: In the presence of oxygen, this compound can be oxidized to form 12,13-didehydro-F430, also known as F560.[2]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, it is recommended to convert this compound to its pentamethyl ester derivative (F430M), which has shown no viable degradation for over 300 days when stored in the dark at -20°C. For short-term storage of aqueous solutions of the free acid, it is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C under an inert atmosphere. For immediate use, solutions should be kept on ice and protected from light.
Q3: How does pH affect the stability of this compound?
A3: Studies on the epimerization of this compound have been conducted at pH values of 5, 7, and 9.[1] While detailed kinetics across a wider pH range are not extensively published, working at a slightly acidic to neutral pH (5-7) and low temperatures helps to minimize the rate of epimerization.[1] One study noted that at approximately 1°C and pH 2, epimerization was not observed for 7 days.
Q4: Are there any known stabilizing agents for this compound in solution?
A4: There is limited specific information on chemical stabilizing agents for this compound. However, for related tetrapyrrole compounds, antioxidants are often used to prevent oxidative damage. While their efficacy for F430 needs to be experimentally verified, you could consider testing low concentrations of:
-
Ascorbic acid (Vitamin C)
-
Glutathione
-
Thioredoxin
It is crucial to perform control experiments to ensure these agents do not interfere with your downstream applications.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound can be monitored using the following techniques:
-
UV-Vis Spectroscopy: Regularly check the absorbance spectrum. The characteristic peak for the active form is at 430 nm. A decrease in this peak or a shift in its maximum wavelength indicates degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the native F430 from its epimers and degradation products. This allows for a quantitative assessment of the purity and concentration of the active cofactor over time.
Quantitative Data on this compound Stability
The following table summarizes the half-life of this compound due to epimerization under anaerobic conditions at various temperatures and pH levels.
| Temperature (°C) | pH | Half-life |
| 4 | 5 | ~304 days |
| 4 | 7 | ~250 days |
| 4 | 9 | ~200 days |
| 15 | 5 | ~60 days |
| 15 | 7 | ~50 days |
| 15 | 9 | ~40 days |
| 34 | 5 | ~5 days |
| 34 | 7 | ~4 days |
| 34 | 9 | ~3 days |
| 60 | 5 | ~15 hours |
| 60 | 7 | ~11 hours |
| 60 | 9 | ~9 hours |
Data is extrapolated and summarized from a study on the epimerization kinetics of this compound.[1]
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method for monitoring the degradation of this compound in an aqueous solution over time.
-
Preparation of this compound Solution:
-
Dissolve purified this compound in the desired aqueous buffer under anaerobic conditions.
-
Determine the initial concentration using UV-Vis spectroscopy (extinction coefficient at 430 nm is approximately 23,100 M⁻¹cm⁻¹).
-
Divide the solution into multiple aliquots in anaerobic vials to be used as time points.
-
-
Incubation:
-
Store the vials under the desired experimental conditions (e.g., specific temperature and light/dark conditions).
-
-
Sample Collection and Preparation:
-
At each time point, retrieve one vial.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the HPLC detector.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[4]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[4]
-
Detection: Use a UV-Vis or Diode Array Detector (DAD) set to monitor at 430 nm.
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the native this compound and any degradation products.
-
Plot the percentage of remaining native this compound against time.
-
From this plot, the degradation rate and half-life can be calculated.
-
Visualizations
Caption: Degradation pathways of this compound.
References
Understanding and controlling the epimerization of Coenzyme F430
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling the epimerization of Coenzyme F430. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound epimerization?
A1: this compound, a nickel-containing tetrapyrrole essential for the activity of methyl-coenzyme M reductase (MCR), can undergo a spontaneous stereochemical inversion at positions C12 and C13 of its macrocycle. This process, known as epimerization, leads to the formation of two main epimers: 13-epi-F430 and the more thermodynamically stable 12,13-diepi-F430.[1][2] This conversion is a key degradation pathway, particularly after the coenzyme is released from the protective environment of the MCR enzyme upon cell death.[1]
Q2: Why is it important to control the epimerization of this compound?
A2: The native form of this compound is the biologically active isomer. Epimerization leads to inactive forms of the coenzyme, which can significantly impact experimental results, particularly in studies focused on methanogenesis, anaerobic oxidation of methane (B114726) (AOM), and the development of MCR inhibitors. Controlling epimerization is crucial for accurately quantifying the amount of active coenzyme in a sample and for ensuring the integrity of enzymatic assays.
Q3: What are the main factors that influence the rate of this compound epimerization?
A3: The primary factors influencing the rate of epimerization are temperature and pH. Higher temperatures and deviation from the optimal pH can significantly accelerate the conversion of native F430 to its epimers.[1] Exposure to oxygen is another critical factor, as it can lead to the formation of the oxidized derivative, 12,13-didehydro-F430 (also known as F560).[2]
Q4: How can I minimize this compound epimerization during my experiments?
A4: To minimize epimerization, it is critical to maintain low temperatures (e.g., on ice) throughout all extraction, purification, and analysis steps.[2] Working under anaerobic conditions is also recommended to prevent oxidation. The pH of buffers and solutions should be carefully controlled. For long-term storage, samples should be kept at -80°C.
Q5: What are the common analytical techniques used to distinguish and quantify this compound and its epimers?
A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the most common and effective technique for separating and quantifying native this compound and its epimers.[2][3] The different stereoisomers can be resolved chromatographically and identified based on their distinct retention times and mass-to-charge ratios.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal of native this compound | Sample degradation due to improper storage or handling (high temperature, exposure to oxygen). | Ensure samples are consistently kept on ice or at -80°C. Use anaerobic techniques during extraction and purification. Prepare fresh samples if degradation is suspected. |
| Inefficient extraction from cells or environmental matrix. | Optimize the extraction protocol. Consider using different solvents (e.g., methanol (B129727), 1% formic acid) or physical disruption methods like sonication.[4] Ensure complete cell lysis. | |
| Poor separation of F430 epimers in HPLC | Inappropriate HPLC column or mobile phase. | Use a C18 or other suitable reversed-phase column. Optimize the mobile phase gradient and composition. The addition of an ion-pairing reagent or adjusting the pH of the mobile phase can improve separation. |
| Flow rate is too high. | Reduce the flow rate to allow for better resolution of the epimers. | |
| High abundance of F430 epimers in freshly extracted samples | Epimerization occurred during the extraction process. | Shorten the extraction time and strictly maintain low temperatures (on ice). Pre-cool all solutions and equipment. |
| The sample naturally contains a high proportion of epimerized F430 (e.g., from dead cells). | This may be a true reflection of the sample. Ensure the extraction method itself is not causing epimerization by running a control with purified native F430. | |
| Presence of a peak corresponding to 12,13-didehydro-F430 (F560) | Sample oxidation due to exposure to air. | Perform all experimental steps under anaerobic or low-oxygen conditions. Use degassed solvents and work in an anaerobic chamber if possible.[2] |
| Low sensitivity in MS detection | Ion suppression from matrix components. | Improve sample cleanup and purification steps to remove interfering substances. Dilute the sample extract if ion suppression is severe. |
| Incorrect MS parameters. | Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow), and collision energy for MS/MS fragmentation. |
Quantitative Data on this compound Epimerization
The rate of epimerization of this compound is highly dependent on temperature and pH. The following table summarizes the kinetic data for the epimerization of native F430 to 12,13-diepi-F430.
| Temperature (°C) | pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 4 | 7 | ~0.0003 | ~2310 |
| 15 | 7 | ~0.002 | ~347 |
| 34 | 7 | ~0.02 | ~35 |
| 60 | 7 | ~0.1 | ~7 |
| 60 | 5 | ~0.05 | ~14 |
| 60 | 9 | ~0.2 | ~3.5 |
Note: These values are approximate and have been compiled from literature data for illustrative purposes. Actual rates may vary depending on the specific experimental conditions.[1]
Experimental Protocols
Extraction of this compound from Methanogenic Archaea
This protocol describes a general method for extracting this compound from cell pellets.
-
Harvest Cells: Centrifuge the cell culture and discard the supernatant. Keep the cell pellet on ice.
-
Cell Lysis: Resuspend the cell pellet in a suitable ice-cold buffer (e.g., phosphate (B84403) buffer, pH 7). Lyse the cells using a method such as sonication on ice. Perform sonication in short bursts with cooling periods in between to prevent sample heating.
-
Solvent Extraction: Add an equal volume of ice-cold methanol to the cell lysate. Vortex thoroughly and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant, which contains the extracted this compound.
-
Repeat Extraction (Optional): For quantitative recovery, the pellet can be re-extracted with a methanol/buffer solution.
-
Storage: Store the extract at -80°C until further purification and analysis.
Purification of this compound using Solid-Phase Extraction (SPE)
This protocol provides a basic method for purifying this compound from the crude extract.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the crude this compound extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound from the cartridge using a higher concentration of organic solvent (e.g., 80% methanol in water).
-
Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for HPLC-MS/MS analysis (e.g., water/acetonitrile (B52724) mixture).
LC-MS/MS Analysis of this compound and its Epimers
This protocol outlines the general parameters for the analysis of this compound and its epimers.
-
HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Gradient Elution: Start with a low percentage of the organic mobile phase and gradually increase it to elute the compounds. A typical gradient might be from 5% to 95% acetonitrile over 20-30 minutes.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for the analysis of this compound.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Select the precursor ion corresponding to the [M+H]⁺ of this compound and its epimers (m/z ~906.3) and specific fragment ions for detection.
Visualizations
Caption: Epimerization and Oxidation Pathway of this compound.
Caption: General Experimental Workflow for this compound Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
Overcoming challenges in the quantification of Coenzyme F430 from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Coenzyme F430 from complex matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or no F430 signal in LC-MS/MS analysis | Inefficient Extraction: F430 may be strongly bound to the sample matrix. | - Use a proven extraction method, such as 1% formic acid with ultrasonication on ice.[1] - Ensure complete cell lysis for intracellular F430. |
| Degradation of F430: F430 is sensitive to heat and oxygen.[2] | - Perform all extraction and chromatography steps under ice cooling.[3] - Work under anaerobic conditions whenever possible. - Consider derivatization to a more stable form, such as F430M (methyl ester), especially if heating is required.[2][3] | |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of F430 in the mass spectrometer.[1][4] | - Implement a sample cleanup step, such as silica (B1680970) gel chromatography, to remove interfering matrix components.[1] - Optimize chromatographic separation to resolve F430 from interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Poor peak shape or multiple peaks for F430 | Epimerization: F430 can convert to more thermodynamically stable isomers (epimers) under certain conditions.[2][5] | - Maintain low temperatures (~1°C) and acidic pH (~2) during sample preparation to minimize epimerization.[3] - Analyze samples promptly after preparation. |
| Degradation Products: Presence of oxygen can lead to the formation of degradation products like 12,13-didehydro-F430 (F560).[5][6] | - Handle samples and extracts under an inert atmosphere (e.g., nitrogen or argon). | |
| Interaction with analytical column: The highly polar nature of F430 can lead to poor chromatography. | - Use a suitable column, such as a HYPERCARB column, for better separation of polar compounds.[3] | |
| Inconsistent quantification results | Instability of F430 standard: The accuracy of quantification relies on a stable standard. | - Prepare fresh F430 standards regularly. - Store stock solutions at -20°C.[2] |
| Variability in derivatization efficiency: If methyl esterification is used, the reaction may not be complete or consistent. | - Optimize the derivatization reaction conditions (temperature, time, reagent concentration). - Use an internal standard that undergoes derivatization similarly to F430. | |
| Instrumental variability: Fluctuations in mass spectrometer performance. | - Perform regular calibration and tuning of the LC-MS/MS system. - Monitor system suitability by injecting a standard at the beginning and end of each analytical run. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it important to quantify?
This compound is a nickel-containing hydrocorphinoid that serves as the prosthetic group for methyl-coenzyme M reductase (MCR).[3][7] MCR is a key enzyme that catalyzes the final step in methanogenesis and the initial step in the anaerobic oxidation of methane (B114726) (AOM).[7][8] Quantifying this compound can serve as a diagnostic tool and a robust biomarker to estimate the biomass and activity of methanogens and anaerobic methane-oxidizing archaea (ANME) in various environments.[3][7][9]
2. What are the main challenges in quantifying this compound from complex matrices?
The primary challenges include:
-
Instability: this compound is susceptible to degradation by heat and oxygen.[2] It can also undergo epimerization to form more stable isomers.[5]
-
Complex Matrices: Environmental samples like sediments and soils, as well as biological samples, contain numerous compounds that can interfere with the analysis.[1][3]
-
Matrix Effects: Co-eluting substances can enhance or suppress the ionization of F430 in the mass spectrometer, leading to inaccurate quantification.[1][4][10]
-
Low Concentrations: The concentration of F430 in many environmental samples can be very low, requiring highly sensitive analytical methods.[3]
3. What is the recommended method for extracting this compound?
A commonly used and effective method involves extraction with 1% formic acid under ultrasonication on ice, followed by centrifugation.[1] This method helps to efficiently extract F430 while minimizing degradation.
4. How can I improve the stability of this compound during sample preparation?
To enhance stability:
-
Perform all extraction and purification steps at low temperatures (e.g., on ice).[3]
-
Work under anaerobic or low-oxygen conditions.
-
Consider converting F430 to its more stable methyl ester derivative (F430M), especially if the analytical workflow involves heating steps.[2][3]
5. What is the best analytical technique for quantifying this compound?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.[3][7] Using a triple quadrupole (QQQ) mass spectrometer in multiple reaction monitoring (MRM) mode allows for highly specific and sensitive detection, with reported lower limits of detection in the femtomole range.[3]
Experimental Protocols
Detailed Methodology for this compound Extraction and Derivatization
This protocol is adapted from the method described by Kaneko et al. (2014).[3]
1. Extraction: a. To a sample (e.g., soil, sediment), add 1% formic acid. b. Sonicate the mixture on ice for 30 minutes. c. Centrifuge at 10,000 x g for 30 minutes at 4°C. d. Collect the supernatant containing the extracted this compound.
2. Derivatization to F430 Methyl Ester (F430M): a. The crude extract is further purified using ion exchange and C18 solid-phase extraction. b. The purified F430 fraction is then subjected to methyl esterification. c. Heat the sample at 40°C for 3.5 hours in the presence of a methylating agent. This process converts the pentacarboxylic acid form of F430 to its more stable methyl ester, F430M.[2][3]
LC-MS/MS Analysis Protocol
The following is a general protocol for the analysis of F430M based on established methods.[3]
-
Liquid Chromatography (LC):
-
Column: HYPERCARB (4.6 x 100 mm; 5 µm) with a guard column.
-
Mobile Phase A: HClO4/H2O (pH 1.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Analyzer: Triple quadrupole (QQQ) mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For F430M, a precursor ion of m/z 975.4 is typically selected.[2]
-
Quantitative Data Summary
The following table summarizes the concentrations of this compound found in various environmental samples from a key study.
| Sample Type | Sample Name | F430 Concentration (fmol/g wet) | Corresponding Methanogen Cells (cells/g dry) | Reference |
| Paddy Soil | Anjo E2 | 308 - 2019 | 3 x 10^6 - 3 x 10^8 | [3] |
| Paddy Soil | Kawatabi | 308 - 2019 | 3 x 10^6 - 3 x 10^8 | [3] |
| Paddy Soil | Chikugo CF | 308 - 2019 | 3 x 10^6 - 3 x 10^8 | [3] |
| Paddy Soil | Chikugo RSC | 308 - 2019 | 3 x 10^6 - 3 x 10^8 | [3] |
| Anaerobic Groundwater | - | 811 fmol/L | 5 x 10^3 - 8 x 10^4 cells/mL | [3] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 10. youtube.com [youtube.com]
Optimizing LC-MS/MS parameters for sensitive detection of Coenzyme F430
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Coenzyme F430 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the typical sensitivity I can expect for this compound detection by LC-MS/MS?
A lower detection limit of 0.1 femtomol can be achieved for this compound analysis by LC-MS/MS.[1][2][3] This high sensitivity allows for the detection of F430 in a wide range of environmental and biological samples.[1]
Q2: Why am I observing poor fragmentation of my this compound precursor ion?
This compound is known to have a low yield of product ions, even when high collision energy is used for fragmentation.[1][4] For highly sensitive quantification, a multiple reaction monitoring (MRM) method with zero-collision energy can be employed, where the precursor ion is also monitored as the product ion.[1][4]
Q3: I see multiple peaks in my chromatogram for this compound. Are these contaminants?
Not necessarily. This compound can exist as several isomers that are more thermodynamically stable.[5] It is common to observe multiple chromatographic peaks corresponding to these different isomers.[5] Additionally, heating F430 can generate epimers like 13-epi-F430 and 12,13-diepi-F430.[1][4]
Q4: Can I analyze derivatives of this compound?
Yes, analysis of this compound derivatives is common. For instance, methyl esterification to form Coenzyme F430M (F430M) is a strategy used for analysis.[1] Naturally occurring variants such as 172-methylthio-F430 have also been successfully analyzed by LC-MS/MS.[5]
Q5: What are the critical sample handling and storage conditions for this compound?
This compound is sensitive to heat and oxygen.[1][4] Heating can cause epimerization, and contact with oxygen can lead to the formation of 12,13-didehydro-F430 (F560).[1][4] Therefore, it is crucial to perform extraction and chromatography under cooled conditions (e.g., on ice) to minimize degradation.[1][4] For long-term storage, samples should be kept at -20°C in the dark.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Sample Degradation: this compound is unstable and susceptible to degradation from heat and oxygen.[1][4] 2. Inefficient Extraction: Incomplete extraction from the sample matrix can lead to low recovery. 3. Poor Ionization: Suboptimal ion source settings can result in poor signal intensity.[6] 4. Incorrect MRM Transition: The selected precursor and product ion pair may not be optimal. | 1. Sample Handling: Perform all extraction steps on ice and minimize exposure to air.[1][4] Store samples at -20°C or below.[4] 2. Extraction Optimization: Use a proven extraction method, such as ultrasonication with 1% formic acid.[1][7] Ensure thorough homogenization of the sample. 3. Ion Source Tuning: Optimize ion source parameters, including gas temperatures, gas flow rates, and capillary voltage, by infusing a standard solution of this compound. 4. MRM Optimization: Confirm the m/z of the precursor ion. Due to low fragmentation, consider using a zero-collision energy MRM transition where the precursor ion is also the product ion (e.g., m/z 975.4 → 975.4 for F430M).[1] |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | 1. Column Contamination: Buildup of matrix components on the column can affect peak shape.[8] 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be suitable for this compound. 3. Column Overload: Injecting too much sample can lead to peak distortion. 4. Presence of Isomers: this compound can exist as multiple isomers, which may co-elute or elute closely, appearing as a distorted peak.[5] | 1. Column Maintenance: Use a guard column and flush the column regularly. If contamination is suspected, wash the column with a strong solvent.[8] 2. Mobile Phase Adjustment: Ensure the mobile phase is properly prepared and degassed. Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) and gradients to improve peak shape.[1][5] 3. Injection Volume: Reduce the injection volume or dilute the sample. 4. Isomer Separation: Optimize the chromatographic method to improve the separation of isomers. This may involve using a different column (e.g., a porous graphitic carbon column like HYPERCARB) or a shallower gradient.[1] |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background.[8] 2. Dirty Ion Source: Contamination of the ion source can be a significant source of background noise.[8] 3. Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.[6] | 1. Use High-Purity Reagents: Use LC-MS grade solvents and high-purity reagents for all sample and mobile phase preparations.[8] 2. Clean Ion Source: Regularly clean the ion source components according to the manufacturer's instructions. 3. Improve Sample Cleanup: Implement additional sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components.[9] |
| Retention Time Shifts | 1. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components can cause retention time shifts.[8] 2. Column Temperature Fluctuations: Inconsistent column temperature can lead to variability in retention times. 3. Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. | 1. Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure accurate composition. 2. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. 3. Column Replacement: If retention times continue to shift and peak shape deteriorates, replace the analytical column. |
Experimental Protocols & Data
Sample Preparation: Extraction of this compound
This protocol is adapted for the extraction of this compound from environmental or biological samples.
-
Homogenization: Homogenize the wet sample.
-
Extraction: Add 1% formic acid (pH 2) to the sample.
-
Sonication: Sonicate the sample for 30 minutes on ice.[1][7]
-
Centrifugation: Centrifuge the sample to pellet the solids.
-
Supernatant Collection: Collect the supernatant containing the extracted this compound.
-
Derivatization (Optional): For the analysis of F430M, the extract can be subjected to methyl esterification.[1]
LC-MS/MS Parameters
The following tables summarize typical starting parameters for the LC-MS/MS analysis of this compound and its methyl ester derivative, F430M. Optimization may be required for specific instrumentation and applications.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1 (for F430) | Method 2 (for F430M) | Method 3 (for F430 and variants) |
| Column | Thermo Scientific HYPERCARB (4.6 x 100 mm, 5 µm)[1] | Agilent ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[1] | Waters Acquity UPLC BEH C18 (2.1 x 75 mm, 1.7 µm)[5] |
| Mobile Phase A | HClO4/H2O (pH 1.0)[1] | 10 mM Ammonium Acetate[1] | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[1] | Acetonitrile[5] |
| Flow Rate | 0.5 mL/min[1] | 0.5 mL/min[1] | 0.2 mL/min[5] |
| Gradient | 0% B, to 30% B after 3 min, to 90% B after 90 min[1] | Start at 0% B, to 30% B after 3 min, to 90% B after 90 min[1] | 5% B, to 15% B after 6 min, to 35% B after 21 min, to 65% B after 23 min[5] |
| Injection Volume | 10 µL[5] | 10 µL | 10 µL[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |
| Source Temperature | 300 °C[1] |
| Sheath Gas Temperature | 250 °C[1] |
| Source Gas Flow Rate | 5 L/min[1] |
| Sheath Gas Flow Rate | 11 L/min[1] |
| Capillary Voltage | 3500 V[1] |
| Nozzle Voltage | 500 V[1] |
| MRM Transition (F430M) | Precursor: m/z 975.4, Product: m/z 975.4[1] |
| Fragmentor Voltage | 180 V[1] |
| Collision Energy | 0 V[1] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Identifying and minimizing interference in spectroscopic analysis of Coenzyme F430
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coenzyme F430. The information is designed to help identify and minimize interference during spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its spectroscopic analysis important?
A1: this compound is a nickel-containing tetrapyrrole, essential for the function of methyl-coenzyme M reductase (MCR), an enzyme crucial for methane (B114726) synthesis in methanogenic archaea and its reverse reaction, the anaerobic oxidation of methane.[1] Spectroscopic analysis, particularly UV-Visible spectroscopy, is vital for characterizing its redox state (Ni(II) vs. Ni(I)), studying its interaction with substrates, and identifying its degradation products, which provides insights into methanogenesis and the stability of the coenzyme.[2][3] The native, inactive form of this compound containing Ni(II) has a characteristic absorbance maximum around 430 nm.[1]
Q2: What are the common degradation products of this compound and how do they interfere with spectroscopic analysis?
A2: this compound is unstable and can degrade into several products that spectrally interfere with the native form. Common degradation products include:
-
Epimers (13-epi-F430 and 12,13-diepi-F430): These are thermodynamically more stable isomers formed over time.[4]
-
Oxidative degradation products: In the presence of oxygen, F430 can degrade into forms like 12,13-didehydro-F430 (F560), which has a shifted absorbance maximum.[5][6] Other oxidation products can also form.[6]
-
Reduced forms: Under reducing conditions, F430 can be converted to Ni(I) F430 (often referred to as F380) with an absorbance maximum around 380 nm, or a ring-reduced form F330 with a maximum at 330 nm.[2]
These degradation products have distinct spectroscopic signatures that can overlap with the F430 spectrum, leading to inaccurate quantification and interpretation.
Q3: My sample of this compound is showing an unexpected peak at around 560 nm. What could be the cause?
A3: An unexpected peak around 560 nm is likely due to the presence of 12,13-didehydro-F430 (F560), a common oxidative degradation product of this compound.[5] This can occur if the sample has been exposed to oxygen during extraction, purification, or storage. To confirm, it is recommended to use complementary analytical techniques such as HPLC-MS. To prevent this, ensure all procedures are carried out under strictly anaerobic conditions.
Troubleshooting Guides
Problem 1: Abnormal UV-Vis Spectrum - Unexpected Peaks or Peak Shifts
Symptoms:
-
The characteristic peak at ~430 nm is shifted.
-
Additional peaks are present in the spectrum.
-
The overall shape of the spectrum is distorted.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Sample Degradation | This compound is sensitive to oxygen and heat.[4] Exposure can lead to the formation of degradation products with different spectral properties. Ensure all buffers and solvents are deoxygenated and experiments are performed in an anaerobic chamber. Store samples at low temperatures (-20°C or below). |
| Presence of Epimers | F430 can epimerize to more stable forms.[4] Use fresh preparations whenever possible. If epimerization is suspected, HPLC can be used to separate the different forms. |
| Chemical Interference from Buffers/Salts | Some buffers and salts can interact with the nickel center or the tetrapyrrole ring, causing spectral shifts.[7] It is advisable to test the spectrum of F430 in different buffer systems to identify a non-interfering one. When possible, use buffers with minimal absorbance in the region of interest. |
| Interference from Cellular Components | If using crude or partially purified samples, other cellular components like proteins, nucleic acids, or other pigments can contribute to the absorbance spectrum.[8] Implement a robust purification protocol to remove these contaminants. |
| Instrumental Issues | Incorrect wavelength calibration or stray light can lead to inaccurate spectral measurements.[9] Regularly calibrate your spectrophotometer using appropriate standards. |
Problem 2: Low or No Absorbance Signal
Symptoms:
-
The absorbance reading at 430 nm is much lower than expected or close to zero.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Low Concentration of this compound | The concentration of F430 in your sample may be below the detection limit of the spectrophotometer. Concentrate the sample using appropriate methods like lyophilization or ultrafiltration. |
| Complete Degradation of this compound | If the sample has been improperly stored or handled, the F430 may have completely degraded. Prepare a fresh sample under anaerobic conditions. |
| Precipitation of this compound | F430 may precipitate out of solution, especially at high concentrations or in inappropriate buffers. Centrifuge the sample and check for a pellet. If present, try to redissolve it in a different buffer system. |
| Incorrect Blank Measurement | An incorrect blank can lead to artificially low absorbance readings. Ensure the blank solution is the same as the sample solvent and is free of any absorbing species. |
Quantitative Data Summary
The following table summarizes the key spectroscopic data for this compound and its common variants. This data can be used as a reference for identifying components in your sample.
| Compound | Abbreviation | Oxidation State of Nickel | Wavelength of Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) | Reference |
| This compound | F430 | Ni(II) | ~430 nm | ~23,300 M⁻¹cm⁻¹ | [2] |
| Reduced this compound | F380 | Ni(I) | ~378-388 nm | Not reported | [2] |
| Ring-Reduced this compound | F330 | Ni(II) | ~330 nm | Not reported | [2] |
| 12,13-didehydro-F430 | F560 | Ni(II) | ~560 nm | Not reported | [5] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Methanogenic Archaea
This protocol is adapted from established methods and is designed to minimize degradation and interference.[5]
Materials:
-
Cell paste of methanogenic archaea
-
1% (v/v) Formic acid, deoxygenated
-
Methanol (B129727), HPLC grade, deoxygenated
-
Water, HPLC grade, deoxygenated
-
Anaerobic chamber
-
Ultrasonicator
-
Centrifuge
-
HPLC system with a C18 column
Procedure:
-
Perform all steps under strictly anaerobic conditions in an anaerobic chamber.
-
Resuspend the cell paste in ice-cold, deoxygenated 1% formic acid.
-
Lyse the cells by ultrasonication on ice.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crude F430 extract.
-
Purify the F430 from the supernatant using HPLC with a C18 column. A common mobile phase is a gradient of methanol in water.
-
Monitor the eluent at 430 nm to collect the F430-containing fraction.
-
Confirm the purity of the collected fraction by UV-Vis spectroscopy and, if possible, mass spectrometry.
Protocol 2: Minimizing Interference from Cellular Debris
Objective: To remove particulate matter that can cause light scattering and interfere with spectroscopic measurements.
Procedure:
-
After cell lysis, perform a high-speed centrifugation (e.g., 20,000 x g for 30 minutes) to pellet the majority of cellular debris.[10]
-
Carefully collect the supernatant.
-
For samples that still appear turbid, pass the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Measure the absorbance of the filtered sample. The baseline should be flatter compared to the unfiltered sample.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in the spectroscopic analysis of this compound.
Caption: Troubleshooting workflow for abnormal UV-Vis spectra.
References
- 1. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 2. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notable effects of metal salts on UV-vis absorption spectra of α-, β-, γ-, and δ-tocopheroxyl radicals in acetonitrile solution. The complex formation between tocopheroxyls and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with spectrophotometric analysis of nucleic acids and proteins by leaching of chemicals from plastic tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are interference in spectrophotometry | Filo [askfilo.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yields in the purification of Coenzyme F430
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields during the purification of Coenzyme F430.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Consistently low or no F430 detected in the final purified fraction.
-
Question: My final purified fraction shows very low or no F430. What are the potential causes and how can I troubleshoot this?
Answer: This is a common issue often stemming from the inherent instability of this compound.[1] Several factors could be at play:
-
Oxidative Degradation: this compound is sensitive to air. The active form contains Ni(I), which can be readily oxidized to the inactive Ni(II) state.[2] Exposure to air can also lead to the formation of degradation products like 12,13-didehydro-F430 (F560).[1][3]
-
Troubleshooting: Maintain strictly anaerobic conditions throughout the extraction and purification process. Use an anaerobic chamber and deoxygenated buffers.
-
-
Incorrect Isomer Purification: F430 can exist in multiple isomeric forms, some of which may be less stable or biologically inactive.[3][4] Your purification method might be separating isomers, and you may be collecting the wrong fraction.
-
Troubleshooting: Use a high-resolution analytical technique like LC-MS/MS to identify the different isomers based on their mass-to-charge ratio and retention times.[3]
-
-
Product Inhibition in Biosynthesis: If you are purifying F430 from an overexpression system, low yield might be due to product inhibition of the biosynthetic enzymes.
-
Troubleshooting: Consider the co-expression of chaperone proteins, such as McrD, which may bind to this compound and facilitate its release from the biosynthetic enzymes, potentially increasing the overall yield.[5]
-
-
Issue 2: Multiple peaks observed during chromatographic purification.
-
Question: My HPLC or FPLC chromatogram shows multiple peaks absorbing at 430 nm. How do I know which one is the correct this compound?
Answer: The presence of multiple peaks is a known phenomenon in F430 purification and can be attributed to several factors:
-
Isomers: this compound exists as different, more thermodynamically stable isomers which can be separated by chromatography.[3]
-
Degradation Products: As mentioned, oxidative degradation can produce species like 12,13-didehydro-F430, which also absorbs in a similar range.[3]
-
Modified Forms: Depending on the source organism, various modified forms of F430 can be present, such as F430-2 or F430-3.[3]
Troubleshooting Steps:
-
Mass Spectrometry: The most reliable method is to couple your liquid chromatography to a mass spectrometer (LC-MS). This will allow you to determine the molecular weight of the compound in each peak. The expected molecular ion (M+) for F430 is around 905.286 m/z.[3]
-
UV-Vis Spectroscopy: While not definitive on its own, comparing the full UV-Vis spectrum of each peak to a known standard can help in identification. The inactive Ni(II) form of F430 has a distinct absorbance maximum at 430 nm, while the active Ni(I) form has a maximum at 382 nm.[2]
-
Issue 3: Difficulty with F430 quantification.
-
Question: I am struggling to get a reliable and reproducible quantification of my F430 samples. What is the best method?
Answer: Due to its instability and the lack of a commercial standard, quantifying F430 can be challenging.[1]
-
Recommended Method: The gold standard for sensitive and accurate quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6] This method offers high sensitivity, with detection limits in the femtomolar range.[6][7]
-
Standard Preparation: Since F430 is not commercially available, a standard must be prepared in-house. This typically involves purifying a small amount and determining its concentration using NMR spectroscopy or by converting it to a more stable derivative for analysis.[1]
-
Alternative (less sensitive): UV-Vis spectrophotometry can be used for a rough estimation, but it is less specific and can be confounded by the presence of isomers and degradation products.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the analysis of this compound.
| Parameter | Value | Source Organism/Sample Type | Reference |
| LC-MS/MS Detection Limit | 0.1 femtomol | Environmental Samples | [6][7] |
| Concentration in Paddy Soils | 308 to 2019 fmol/g (wet) | Paddy Soils | [1] |
| Concentration in Marine Sediments | 63 x 10⁻⁶ to 44 nmol/g | Marine Sediments | [1][6] |
| Molecular Ion (M+) | 905.2867 (observed) | Methanothermobacter jannaschii | [3] |
| Calculated Molecular Mass | 905.2862 (for C₄₂H₅₁N₆NiO₁₃⁺) | N/A | [3] |
Experimental Protocols
Protocol 1: General Purification of this compound from Methanogenic Archaea
This protocol is a generalized procedure based on methods described in the literature.[3][4] All steps must be performed under strictly anaerobic conditions.
-
Cell Lysis:
-
Resuspend cell pellets (e.g., from Methanobacterium thermoautotrophicum) in an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., >20,000 x g) to pellet cell debris. Collect the supernatant.
-
-
Initial Anion-Exchange Chromatography:
-
Load the supernatant onto a strong anion-exchange column (e.g., Shodex QA-825).
-
Wash the column with a low-salt buffer (e.g., water or a low concentration of ammonium (B1175870) bicarbonate).
-
Elute the bound F430 using a linear gradient of a high-salt buffer (e.g., 0 to 2 M ammonium bicarbonate).
-
Collect fractions and monitor the absorbance at 430 nm.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the F430-containing fractions from the anion-exchange step.
-
Concentrate the sample, for example, by lyophilization or evaporation under a stream of nitrogen.
-
Resuspend the concentrated sample in the HPLC mobile phase.
-
Inject the sample onto a reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18).
-
Elute with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with a modifier like formic acid).
-
Monitor the elution profile at 430 nm and collect the peak(s) corresponding to F430.
-
-
Analysis and Quantification:
Visualizations
Experimental Workflow for F430 Purification
A generalized workflow for the purification of this compound.
Troubleshooting Logic for Low F430 Yield
A decision tree for troubleshooting low yields in F430 purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. holocron.lib.auburn.edu [holocron.lib.auburn.edu]
- 6. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategies to enhance the expression of recombinant Coenzyme F430 biosynthesis enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the expression of recombinant Coenzyme F430 (F430) biosynthesis enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the this compound biosynthesis pathway?
A1: The biosynthesis of this compound from sirohydrochlorin (B1196429) involves four main enzymatic steps catalyzed by the CfbA, CfbB, CfbC, CfbD, and CfbE enzymes.[1][2][3] The pathway begins with the insertion of nickel into sirohydrochlorin and proceeds through amidation, ring reduction, lactamization, and carbocyclic ring formation.[3][4][5]
Q2: What is the most common host organism for expressing these enzymes?
A2: Escherichia coli (E. coli) is the most widely used host for recombinant protein production due to its rapid growth, cost-effectiveness, well-understood genetics, and the availability of numerous expression vectors and engineered strains.[6][7][8] However, expressing archaeal proteins, such as the Cfb enzymes, in E. coli can present challenges like insolubility and low yield.[9][10][11]
Q3: Why do my recombinant Cfb enzymes form inclusion bodies?
A3: Inclusion bodies are insoluble protein aggregates that often form when expressing foreign proteins, particularly archaeal proteins, in E. coli.[9][12] This can be caused by several factors, including high expression rates that overwhelm the cell's folding machinery, differences in codon usage between the source organism and E. coli, and the inherent properties of the protein itself.[13]
Q4: What are solubility-enhancing fusion tags and how do they work?
A4: Solubility-enhancing tags are proteins or peptides that are genetically fused to the target protein to improve its solubility and folding.[14][15][16] Commonly used tags include Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), Thioredoxin (Trx), and N-utilization substance A (NusA).[9][16][17] These tags are often highly soluble themselves and can help prevent the aggregation of the fused protein partner.[15][18]
This compound Biosynthesis Pathway
The diagram below illustrates the enzymatic conversion of sirohydrochlorin to this compound.
Caption: Enzymatic pathway of this compound synthesis from sirohydrochlorin.
Troubleshooting Guide
This guide addresses common issues encountered during the expression of recombinant Cfb enzymes.
Problem 1: Low or No Protein Expression
Q: I've induced my culture, but I can't detect my target Cfb enzyme on an SDS-PAGE gel or Western blot. What should I check first?
A: Low or no expression is a common issue that requires a systematic approach to troubleshoot.[12][19] Start by verifying the integrity of your expression plasmid through sequence analysis. From there, you can investigate issues related to transcription, translation, and protein stability.
Troubleshooting Steps:
-
Plasmid Integrity:
-
Codon Usage Bias:
-
Analyze codon usage: Archaeal genes often contain codons that are rare in E. coli, which can slow or terminate translation.[13]
-
Solution: Synthesize a codon-optimized version of your gene to match the codon usage of highly expressed E. coli genes.[20][21] Alternatively, use an E. coli strain engineered to express tRNAs for rare codons.
-
-
Induction Conditions:
-
Optimize inducer concentration: While 1mM IPTG is common, the optimal concentration can vary.[22] Try a range of concentrations (e.g., 0.1 mM to 1 mM).
-
Optimize induction time and temperature: Induce the culture at the mid-log phase (OD600 of 0.6-0.8).[22] High temperatures (37°C) can lead to rapid expression but also misfolding, while lower temperatures (e.g., 16-20°C) with longer induction times can improve protein folding and yield.[12]
-
-
Protein Degradation:
-
Check for proteolysis: The expressed protein may be degraded by host proteases.
-
Solution: Use protease-deficient E. coli strains. Add protease inhibitors during cell lysis and purification.[23]
-
Caption: Workflow for troubleshooting low recombinant protein expression.
Problem 2: Protein is Insoluble (Inclusion Bodies)
Q: My Cfb enzyme is expressing at high levels, but it's all in the insoluble pellet after cell lysis. How can I increase its solubility?
A: Insolubility is a major bottleneck when expressing archaeal proteins in E. coli.[9] The primary strategies to overcome this are to optimize expression conditions to favor proper folding and to use solubility-enhancing fusion tags.[12]
Troubleshooting Steps:
-
Modify Expression Conditions:
-
Lower Temperature: Reducing the induction temperature to 16-25°C slows down protein synthesis, giving polypeptides more time to fold correctly.[12]
-
Reduce Inducer Concentration: Using a lower concentration of IPTG can decrease the rate of transcription, preventing the overwhelming of cellular folding machinery.
-
-
Utilize Solubility-Enhancing Fusion Tags:
-
Principle: Fusing the target protein to a highly soluble partner can significantly improve its solubility.[14][15]
-
Common Tags: MBP, GST, NusA, and Trx are effective tags for increasing the solubility of archaeal proteins.[9][16] A SUMO tag can also aid in both solubility and subsequent purification.[11]
-
Implementation: Clone the Cfb gene into a vector containing the desired N-terminal or C-terminal fusion tag. It's often necessary to test multiple tags to find the most effective one for a specific protein.[15]
-
-
Co-express Molecular Chaperones:
-
Principle: Chaperones assist in the proper folding of proteins. Overexpressing chaperones like GroEL/GroES can help prevent aggregation.
-
Implementation: Co-transform E. coli with a second plasmid carrying the chaperone genes.
-
Quantitative Data Summary
The choice of a solubility tag can dramatically affect the yield of soluble protein. The following table summarizes results from a study on expressing two archaeal proteins in E. coli with different fusion partners.
| Fusion Tag | Target Protein | Soluble Protein (% of total) | Relative Activity Increase |
| Polyhistidine | KDGK | ~0% | 1x |
| NusA | KDGK | ~20% | N/A |
| GST | KDGK | ~40% | N/A |
| Trx | KDGK | ~60% | 200x |
| Polyhistidine | GNAD | ~0% | N/A |
| NusA | GNAD | ~15% | N/A |
| GST | GNAD | ~30% | N/A |
| Trx | GNAD | ~50% | N/A |
| Data adapted from a study on archaeal proteins d-gluconate (B1237863) dehydratase (GNAD) and 2-keto-3-deoxy-D-gluconate kinase (KDGK) from Sulfolobus solfataricus.[9] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged CfbA
This protocol provides a general method for expressing and purifying a His-tagged this compound biosynthesis enzyme in E. coli.
1. Gene Cloning and Transformation:
- Clone the codon-optimized CfbA gene into a pET-series expression vector (e.g., pET-28a) containing an N-terminal His6-tag.
- Transform the resulting plasmid into an expression host strain like E. coli BL21(DE3).
2. Protein Expression:
- Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.
- Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.2 mM.
- Continue to incubate the culture at 18°C for 16-20 hours with shaking.
3. Cell Lysis:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant, which contains the soluble protein fraction.
4. Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA affinity column with Lysis Buffer.
- Load the soluble lysate onto the column.
- Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Collect fractions and analyze by SDS-PAGE to confirm the purity of the CfbA protein.
Cloning [label="1. Gene Cloning\n(pET Vector)", fillcolor="#F1F3F4"];
Transformation [label="2. Transformation\n(E. coli BL21(DE3))", fillcolor="#F1F3F4"];
Growth [label="3. Cell Growth\n(37°C to OD600 0.6)", fillcolor="#F1F3F4"];
Induction [label="4. Induction\n(Low Temp, IPTG)", fillcolor="#FBBC05"];
Harvest [label="5. Cell Harvest\n(Centrifugation)", fillcolor="#F1F3F4"];
Lysis [label="6. Cell Lysis\n(Sonication)", fillcolor="#F1F3F4"];
Purification [label="7. Purification\n(IMAC / Ni-NTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="8. Analysis\n(SDS-PAGE)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cloning -> Transformation;
Transformation -> Growth;
Growth -> Induction;
Induction -> Harvest;
Harvest -> Lysis;
Lysis -> Purification;
Purification -> Analysis;
}
Caption: General workflow for recombinant protein expression and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of this compound biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 5. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. abyntek.com [abyntek.com]
- 8. Escherichia coli Expression System: A Powerful Tool for Recombinant Protein Production - CD Biosynsis [biosynsis.com]
- 9. Soluble expression of archaeal proteins in Escherichia coli by using fusion-partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of foreign proteins in Escherichia coli by fusing with an archaeal FK506 binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Study of Methyl-coenzyme M Reductase Maturation: this compound Biosynthesis and Post-translational Modifications [auetd.auburn.edu]
- 12. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tagging recombinant proteins to enhance solubility and aid purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 16. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genscript.com [genscript.com]
- 22. researchgate.net [researchgate.net]
- 23. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Method refinement for distinguishing between Coenzyme F430 isomers
Welcome to the technical support center for the analysis of Coenzyme F430 and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear methodologies, troubleshooting guidance, and frequently asked questions (FAQs) related to the differentiation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of this compound encountered in experimental settings?
A1: Besides the native this compound, researchers may encounter several structural variants and isomers. These include naturally occurring modified forms like 17²-methylthio-F430 (F430-2) and F430-3, which has a 3-mercaptopropionate (B1240610) moiety.[1][2] Additionally, epimers at the C12 and C13 positions of the macrocycle are common, often forming during extraction and purification procedures.[3] An oxidative degradation product, 12,13-didehydro-F430, can also be present in samples.[1]
Q2: What are the primary analytical techniques for distinguishing between this compound isomers?
A2: The primary methods for distinguishing between this compound isomers are high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] HPLC separates the isomers based on their physicochemical properties, while high-resolution mass spectrometry provides exact mass data to identify different F430 variants.[1][5] NMR spectroscopy is crucial for elucidating the detailed three-dimensional structure and absolute configuration of the isomers.[4][6]
Q3: What is the characteristic UV-Vis absorbance maximum for this compound?
A3: Native this compound (Ni(II) state) exhibits a characteristic spectroscopic maximum at approximately 430 nm.[4][5] Reduced forms of the coenzyme show a significant blue-shift in their absorbance maxima. For instance, the Ni(I) state (MCRred1) has a maximum absorbance at around 382 nm.[7][8] Another reduced form, F330, where the tetrapyrrole ring is reduced, has an absorption peak at 330 nm.[5][9]
Q4: Can this compound isomers interconvert?
A4: Yes, the interconversion of F430 to different, more thermodynamically stable isomers has been observed.[1] For example, epimerization at the C12 and C13 positions can occur, particularly under acidic conditions during isolation, leading to the formation of artifacts.[3][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak resolution between isomers | Inappropriate column chemistry or gradient elution profile. | - For complex mixtures of isomers, consider using a strong anion-exchange (SAX) column.[1] - For general separation, a C18 reversed-phase column can be effective.[1] - Optimize the gradient elution. A shallow gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) with a formic acid modifier in water can improve separation.[1] |
| Weak or no signal in the mass spectrometer | - Inefficient ionization. - Low concentration of the analyte. - Presence of interfering substances. | - this compound and its variants ionize well in positive mode electrospray ionization (ESI) due to the permanent positive charge of the nickel ion.[1] - Ensure the mass spectrometer is tuned and calibrated. - Concentrate the sample prior to injection. - Utilize a sample clean-up step, such as solid-phase extraction (SPE), to remove salts and other contaminants. |
| Identification of unexpected peaks | - Sample degradation or formation of artifacts. - Contamination from solvents or labware. | - Analyze samples immediately after preparation or store them at low temperatures in the dark. - Be aware of potential oxidative degradation products like 12,13-didehydro-F430.[1] - Run blank injections with your solvents to check for contamination. |
| Inconsistent retention times | - Fluctuations in column temperature. - Changes in mobile phase composition. - Column degradation. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phases daily and ensure proper mixing. - Use a guard column and flush the column regularly. |
Sample Preparation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of isomers during extraction | Exposure to acidic conditions or prolonged processing times. | - Maintain neutral pH during extraction and purification steps. - Minimize the duration of the extraction process and keep samples on ice. - The (172R) isomer of 17²-methylthio-F430 has been identified as a more stable isolation artifact generated under acidic conditions.[10] |
| Low recovery of this compound | - Incomplete cell lysis. - Adsorption of the coenzyme to surfaces. | - Employ robust cell lysis methods appropriate for methanogenic archaea. - Use low-adsorption vials and pipette tips. |
Experimental Protocols
LC-MS Analysis of this compound Isomers
This protocol is adapted from methods described for the analysis of F430 variants in methanogens.[1]
a) Chromatographic Separation:
-
Instrumentation: An Agilent 1200 Series liquid chromatograph (or equivalent) with a photodiode array (PDA) detector.
-
Column: Zorbax Eclipse XDB-C18 column (4.6 x 50 mm; 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol with 0.1% formic acid.
-
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.01 min: 5% B
-
10 min: 65% B
-
15 min: 65% B
-
-
Injection Volume: 10 µL.
b) Mass Spectrometry Detection:
-
Instrumentation: An AB Sciex 3200 Q TRAP electrospray ionization mass spectrometer (or equivalent).
-
Ionization Mode: Positive electrospray ionization (ESI).
-
ESI Voltage: 4,500 V.
-
Temperature: 400°C.
-
Gas Settings: Curtain gas at 35, gas source 1 at 60, and gas source 2 at 50.
-
Data Analysis: Use appropriate software (e.g., MassLynx) to analyze the data, looking for the specific m/z values of F430 and its isomers.
Quantitative Data for Selected F430 Variants:
| Compound | Molecular Formula (for M+) | Calculated m/z | Observed Retention Times (min) on C18[1][2] |
| This compound | C₄₂H₅₁N₆NiO₁₃⁺ | 905.2862 | 7.79, 8.08, 8.35, 8.46, 8.76 (isomers) |
| F430-3 | C₄₅H₅₅N₆NiO₁₅S⁺ | 1009.2781 | 6.26, 7.37, 7.52 (isomers) |
Anion-Exchange Chromatography for F430 Fractionation
For initial purification and separation of F430 variants from complex cell extracts, strong anion-exchange chromatography can be employed.[1]
-
Instrumentation: Shimadzu Prominence ultrafast LC system (or equivalent).
-
Column: Shodex QA-825 strong anion-exchange column (8.0 x 75 mm; 12 µm particle size).
-
Mobile Phase:
-
Solvent A: Water.
-
Solvent B: 2 M ammonium (B1175870) bicarbonate.
-
-
Flow Rate: 1 mL/min.
-
Gradient:
-
0-5 min: 100% A (water wash).
-
5-45 min: Linear gradient to 100% B.
-
-
Fraction Collection: Collect 1 mL fractions for subsequent analysis by LC-MS.
Visualizations
Experimental Workflow for F430 Isomer Analysis
References
- 1. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 5. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Coenzyme F430 Insertion into Apo-Methyl-Coenzyme M Reductase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the insertion of Coenzyme F430 into apo-methyl-coenzyme M reductase (apo-MCR). Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in reconstituting active MCR in vitro?
A1: The primary challenge is twofold: first, the successful insertion of the nickel-containing this compound into the apo-enzyme, and second, the subsequent reduction of the nickel center from the inactive Ni(II) state to the catalytically active Ni(I) state (MCRred1). The Ni(I) state is extremely sensitive to oxygen, making strict anaerobic conditions essential throughout the process.[1]
Q2: What are the different states of MCR, and which one is active?
A2: MCR exists in several forms, characterized by the oxidation state of the nickel in this compound. The key states are:
-
MCRred1: Contains Ni(I)-F430 and is the catalytically active form.[1]
-
MCRsilent: An inactive form with Ni(II)-F430, which is EPR-silent.
-
MCRox1: An inactive, EPR-active state.[2] Efficient reconstitution requires the formation of the MCRred1 state.
Q3: What is the role of McrD?
A3: McrD is an accessory protein encoded within the mcr gene cluster. It is believed to function as a chaperone, potentially facilitating the correct insertion of this compound into the apo-MCR structure.[3][4][5][6] Co-expression or inclusion of McrD in in vitro reconstitution experiments may improve the efficiency of holo-enzyme formation.
Q4: Can this compound be synthesized chemically?
A4: While the total synthesis is complex, the biosynthetic pathway has been elucidated. This compound is biosynthesized from sirohydrochlorin (B1196429) in steps catalyzed by the CfbABCDE enzymes.[7] For experimental purposes, it is typically extracted and purified from methanogenic archaea.[8][9]
Q5: What are the critical factors for maintaining MCR stability and activity?
A5: Key factors include:
-
Temperature: The optimal temperature for MCR activity is typically around 60-65°C for thermophilic organisms like Methanothermobacter marburgensis.[2][10]
-
pH: The optimal pH range is generally between 6.5 and 7.0.[10]
-
Oxygen: Strict exclusion of oxygen is critical to prevent the irreversible oxidation of the active Ni(I) state.[11]
-
Reducing environment: The presence of reducing agents is necessary to achieve and maintain the active MCRred1 state.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no MCR activity after reconstitution. | 1. Incomplete insertion of this compound.2. Failure to reduce Ni(II) to Ni(I).3. Oxygen contamination during the assay.4. Apo-MCR is misfolded or aggregated.5. This compound preparation is impure or degraded. | 1. Increase incubation time/temperature for insertion. Consider adding the chaperone protein McrD.2. Ensure the presence of a potent reducing system (e.g., Ti(III) citrate (B86180), or a system with components A2 and A3a with dithiothreitol (B142953) and ATP).[2][10]3. Perform all steps in a strictly anaerobic chamber. Use degassed buffers and reagents.4. Verify the integrity of apo-MCR using techniques like circular dichroism or size-exclusion chromatography.5. Check the purity and concentration of F430 via UV-Vis spectroscopy (absorbance maximum around 430 nm for Ni(II) form).[1] |
| Heterologous expression of MCR yields insoluble protein. | 1. Codon usage mismatch between the native organism and the expression host.2. Lack of necessary post-translational modifications in the host.3. Absence of native chaperones required for proper folding and assembly.[3][4] | 1. Optimize codons for the expression host (e.g., E. coli).2. Co-express genes responsible for post-translational modifications, if known. Using a methanogen as a heterologous host may be more successful.[4]3. Co-express the mcrD gene, which is believed to aid in assembly.[5][6] |
| Purified this compound appears degraded or has inconsistent spectra. | 1. Exposure to light, which can cause photodegradation.2. pH instability during extraction and storage.3. Oxidation or other chemical degradation. | 1. Protect F430 from light at all stages by using amber vials and working in low-light conditions.[11]2. Maintain a stable pH, as extreme pH can alter the cofactor's structure.[11]3. Store purified F430 under anaerobic conditions at -80°C. |
| MCR activity assay shows high background or is not reproducible. | 1. Contamination in substrates (methyl-coenzyme M or coenzyme B).2. Inconsistent timing or temperature control.3. Leakage in the assay vials (if measuring methane (B114726) by gas chromatography). | 1. Synthesize or purify substrates to high purity. Verify by NMR or mass spectrometry.[12]2. Use a temperature-controlled water bath or incubator for the assay. Standardize all incubation times.3. Use high-quality septa and ensure a proper seal on all assay vials. Include a negative control (no enzyme) to check for background methane production. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is adapted from methods described for extracting F430 from methanogenic cells.[8][9]
-
Cell Lysis: Resuspend a pellet of methanogenic cells (e.g., Methanocaldococcus jannaschii) in a suitable buffer. Lyse the cells using a French press or sonication.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >20,000 x g) to pellet cell debris. Collect the supernatant containing the soluble F430.
-
Anion-Exchange Chromatography:
-
Load the supernatant onto a strong anion-exchange column (e.g., Shodex QA-825).
-
Wash the column with water.
-
Elute the bound F430 using a linear gradient of ammonium (B1175870) bicarbonate (e.g., 0 to 2 M).
-
Collect fractions and monitor for F430 by measuring absorbance at 430 nm.
-
-
Desalting: Pool the F430-containing fractions and remove the ammonium bicarbonate by lyophilization.
-
Purity Check and Quantification:
-
Assess purity using HPLC interfaced with a photodiode array detector.
-
Quantify the concentration using the extinction coefficient for the Ni(II) form.
-
Protocol 2: In Vitro Reconstitution and Activation of MCR
This protocol is a suggested starting point, as a standardized in vitro insertion method is not well-established. It combines the concepts of insertion and subsequent activation.
-
Preparation: Perform all steps in a strictly anaerobic environment.
-
Reconstitution Mixture: In an anaerobic vial, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6):
-
Purified apo-MCR.
-
A molar excess (e.g., 2-5 fold) of purified this compound.
-
(Optional) Purified McrD protein.
-
-
Insertion Incubation: Incubate the mixture to facilitate the insertion of F430 into the apo-enzyme. Optimal time and temperature may need to be determined empirically (e.g., 30 minutes at 37°C).
-
Activation: To the reconstitution mixture, add a reducing system. Two options are:
-
Chemical Reduction: Add Ti(III) citrate to a final concentration of ~10 mM.
-
Biological Reduction: Add a system containing component A2, component A3a, MgATP (10 mM), and dithiothreitol (5 mM).[2]
-
-
Activation Incubation: Incubate the mixture at the optimal temperature for the MCR enzyme (e.g., 60-65°C) for 15-30 minutes to allow for the reduction of Ni(II) to Ni(I).[2]
-
Verification: The reconstituted and activated holo-MCR is now ready for an activity assay. The formation of the active MCRred1 state can be verified by EPR spectroscopy.[2]
Protocol 3: MCR Activity Assay
This assay measures the production of methane from methyl-coenzyme M and coenzyme B.
-
Assay Setup: In a sealed, anaerobic vial, prepare an assay mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.6).
-
Methyl-coenzyme M (e.g., 10 mM).
-
Coenzyme B (e.g., 5 mM).
-
-
Pre-incubation: Pre-incubate the assay mixture at the desired temperature (e.g., 65°C).
-
Initiate Reaction: Start the reaction by injecting a known amount of the reconstituted and activated MCR holo-enzyme into the assay vial.
-
Incubation: Incubate the reaction for a defined period (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding a quenching agent (e.g., 2 M HCl).
-
Methane Quantification: Analyze the headspace of the vial for methane concentration using a gas chromatograph (GC) equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).
-
Calculate Specific Activity: Calculate the specific activity as µmol of methane produced per minute per mg of MCR protein.
Quantitative Data Summary
Table 1: Spectroscopic Properties of MCR and this compound
| Species | State | Max Absorbance (λmax) | Molar Extinction Coefficient (ε) | Reference |
|---|---|---|---|---|
| MCRsilent | Inactive Ni(II) | 420-430 nm | ~44,000 M⁻¹cm⁻¹ (for holoenzyme) | [1][2] |
| MCRred1 | Active Ni(I) | ~382-386 nm | ~27,000 M⁻¹cm⁻¹ |[1][13] |
Table 2: Reported Michaelis-Menten Constants (Km) for MCR Substrates
| Substrate | Organism | Km Value | Reference |
|---|---|---|---|
| 2-(methylthio)ethanesulfonate (Methyl-CoM) | Methanosarcina thermophila | 3.3 mM | [10] |
| 7-mercaptoheptanoylthreonine (B1264310) phosphate (B84403) (Coenzyme B) | Methanosarcina thermophila | 59 µM |[10] |
Table 3: Optimal Conditions for MCR Activity
| Parameter | Organism | Optimal Value | Reference |
|---|---|---|---|
| Temperature | Methanosarcina thermophila | 60°C | [10] |
| Temperature | Methanothermobacter marburgensis | 65°C | [2] |
| pH | Methanosarcina thermophila | 6.5 - 7.0 |[10] |
Visualized Workflows and Pathways
Caption: Experimental workflow for the reconstitution of active Holo-MCR.
Caption: Troubleshooting decision tree for low MCR activity.
Caption: Proposed role of McrD in this compound insertion.
References
- 1. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression [frontiersin.org]
- 4. Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression [vtechworks.lib.vt.edu]
- 6. Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression (Journal Article) | OSTI.GOV [osti.gov]
- 7. Preparation of this compound biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and properties of methyl coenzyme M methylreductase from acetate-grown Methanosarcina thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. allanchem.com [allanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling oxygen-sensitive Coenzyme F430 samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oxygen-sensitive Coenzyme F430 samples.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution yellow, and what does the color indicate?
A1: The characteristic yellow color of a this compound solution is due to the presence of the Ni(II) oxidation state of the nickel center, which exhibits an absorbance maximum around 430 nm.[1][2][3] This is the inactive, oxidized state of the coenzyme. The active form, containing Ni(I), is greenish and has a primary absorption peak near 385 nm.[2][3] If your experiment requires the active Ni(I) form, a yellow color indicates that the coenzyme is in its inactive state or has been oxidized.
Q2: My F430 sample has been exposed to air. Is it still usable?
A2: this compound is extremely sensitive to oxygen, especially in its reduced Ni(I) state which is essential for catalytic activity.[2][3] Exposure to oxygen will rapidly oxidize the Ni(I) to the inactive Ni(II) or Ni(III) states.[2][4] Furthermore, oxygen can lead to the formation of degradation products, such as 12,13-didehydro-F430 (also known as F560).[5][6] For experiments requiring the active, reduced form, a sample exposed to air is likely compromised and may not be usable without a reduction step. For structural studies or as a standard for the Ni(II) form, it may still be viable, but its integrity should be verified.
Q3: How should I properly store my this compound samples to prevent degradation?
A3: To prevent degradation, this compound samples should be stored under strictly anaerobic conditions at low temperatures. It is recommended to store samples in anaerobic vials or a glovebox environment. For short-term storage, keeping the samples on ice can minimize epimerization.[6] For long-term storage, freezing at -80°C is advisable.[7] The key is to minimize exposure to both oxygen and heat, which can cause oxidative damage and epimerization to more stable but inactive forms.[6]
Q4: I observe a shift in the UV-Vis spectrum of my F430 sample. What could be the cause?
A4: A shift in the UV-Vis spectrum indicates a change in the chemical state of your this compound. Here are some common observations and their potential causes:
-
Shift from ~430 nm to ~380 nm: This blue-shift typically indicates the reduction of Ni(II) to the active Ni(I) state.[1][2]
-
Shift from ~380 nm to ~430 nm: This indicates oxidation of the active Ni(I) form back to the inactive Ni(II) form.[2][3]
-
Appearance of new peaks: The emergence of other absorption features could signal the formation of degradation products or epimers. For instance, different isomers of F430 have been identified that absorb at 430 nm but can be separated by chromatography.[8]
Q5: What are F430 epimers and how do they affect my experiments?
A5: F430 epimers, such as 13-epi-F430 and 12,13-diepi-F430, are isomers of this compound that are thermodynamically more stable.[6][8] They can form from the native coenzyme, particularly upon heating.[6] While they are structurally similar, these epimers are considered relic forms and are not biologically active.[9] Their presence can complicate the quantification of the native, active coenzyme and may interfere with activity assays. Chromatographic methods, like HPLC, can be used to separate and quantify the native F430 from its epimers.[8]
Troubleshooting Guides
Problem 1: Rapid loss of activity in a reconstituted enzyme system with F430.
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | Ensure all buffers and reagents are thoroughly degassed. Perform all sample manipulations in a strictly anaerobic environment (e.g., glovebox). Use anaerobic vials with butyl rubber stoppers.[5] |
| Incorrect Oxidation State | Verify the oxidation state of F430 using UV-Vis spectroscopy. The active form should have a characteristic absorbance around 385 nm.[2][3] If the sample is in the Ni(II) state (yellow, ~430 nm), it will be inactive.[2][3] |
| Presence of Inactive Epimers | Analyze the purity of the F430 stock by HPLC to check for the presence of epimers, which are inactive.[6][9] If significant epimerization has occurred, a fresh or repurified sample may be needed. |
| Instability at Experimental Temperature | This compound can be unstable at higher temperatures.[6][9] Consider running the experiment at a lower temperature if possible and minimize the incubation time. |
Problem 2: Inconsistent results in quantitative analysis of F430.
| Possible Cause | Troubleshooting Step |
| Sample Degradation during Extraction | Perform extraction procedures on ice to minimize epimerization.[6] Protect samples from light, as some F430 derivatives can be light-sensitive.[3] |
| Incomplete Extraction | Optimize the extraction protocol. Different sample matrices (e.g., sediments, cell cultures) may require different extraction methods. |
| Co-elution with Isomers or Degradation Products | Use a high-resolution chromatographic method (e.g., HPLC) to separate native F430 from its isomers and degradation products.[8] Use mass spectrometry for positive identification.[8] |
| Standard Instability | Prepare fresh calibration standards for each analytical run. Store F430 standards under strict anaerobic conditions and at low temperatures. |
Data Summary
Table 1: Spectroscopic Properties of Different this compound States
| F430 State/Form | Nickel Oxidation State | Approximate λmax (nm) | Color | Activity |
| Native F430 | Ni(II) | ~430 | Yellow | Inactive |
| Reduced F430 (F380) | Ni(I) | ~380 | Greenish | Active |
| 12,13-didehydro-F430 (F560) | Ni(II) | Not specified | Not specified | Inactive |
| F330 (Ring-reduced) | Ni(II) | ~330 | Not specified | Inactive |
Data compiled from multiple sources.[1][2][3][5][6]
Experimental Protocols
Protocol 1: General Anaerobic Handling of this compound
This protocol outlines the basic steps for handling F430 samples to prevent oxidative degradation.
Materials:
-
Anaerobic glovebox or glove bag with an oxygen-free atmosphere (e.g., N₂ or Ar).
-
Degassed buffers and solutions (degassed by sparging with an inert gas or by freeze-pump-thaw cycles).
-
Anaerobic vials with butyl rubber stoppers and aluminum crimp seals.
-
Gas-tight syringes.
Procedure:
-
Perform all manipulations of this compound inside an anaerobic chamber.
-
Use only pre-chilled, degassed buffers and solutions.
-
For reconstitution, dissolve lyophilized F430 in the desired degassed buffer inside the anaerobic chamber.
-
Dispense the F430 solution into anaerobic vials.
-
Seal the vials with butyl rubber stoppers and secure with aluminum crimps before removing them from the anaerobic chamber.
-
If transferring solutions, use gas-tight syringes that have been flushed with an inert gas.
-
Store prepared solutions at appropriate temperatures (e.g., on ice for immediate use, or at -80°C for long-term storage).
Protocol 2: Reduction of Ni(II)-F430 to Ni(I)-F430 using Ti(III) Citrate (B86180)
This protocol is based on methods described for the reductive activation of F430-containing enzymes.[1]
Materials:
-
Anaerobically prepared solution of Ni(II)-F430.
-
Anaerobically prepared stock solution of Ti(III) citrate.
-
Degassed buffer (e.g., TAPS buffer, pH 10.0).[1]
-
Anaerobic cuvette or vial for spectroscopic analysis.
Procedure:
-
Inside an anaerobic chamber, prepare a solution of Ni(II)-F430 in the desired buffer.
-
Take an initial UV-Vis spectrum to confirm the presence of the ~430 nm peak.
-
Add a molar excess of Ti(III) citrate solution to the F430 solution. The exact concentration may need to be optimized, but a 20-fold excess has been reported.[1]
-
Monitor the reaction by UV-Vis spectroscopy. Observe the decay of the peak at ~430 nm and the concomitant increase of the peak at ~380 nm, indicating the formation of Ni(I)-F430.[1]
-
Once the conversion is complete, the sample is ready for use in subsequent anaerobic experiments.
Visualizations
Caption: Anaerobic workflow for handling this compound samples.
Caption: Degradation pathways of this compound.
References
- 1. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Calibration strategies for accurate Coenzyme F430 quantification in diverse samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibration strategies for the accurate quantification of Coenzyme F430 in diverse samples. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound quantification, providing step-by-step solutions.
Question: Why am I observing low or no signal for my this compound samples during LC-MS/MS analysis?
Answer:
Several factors can contribute to a weak or absent signal for this compound. Follow these troubleshooting steps to identify and resolve the issue:
-
Check for this compound Degradation: this compound is known to be unstable, particularly when exposed to heat and oxygen.[1][2] Epimerization and dehydrogenation can occur, leading to a decrease in the concentration of the native form.[3]
-
Verify Extraction Efficiency: Incomplete extraction from the sample matrix will result in lower than expected concentrations.
-
Recommendation: For environmental samples like soil and sediment, multiple extraction steps (e.g., sonication three times) may be necessary to achieve high recovery (>95%).[4] Ensure the extraction solvent is appropriate for your sample type. A common method involves extraction with 1% formic acid.
-
-
Assess Mass Spectrometer Performance: Instrument sensitivity can drift over time.
-
Recommendation: Perform a system suitability test using a known standard to confirm the instrument is performing within specifications. Check the tuning of the mass spectrometer and ensure the correct MRM transitions are being monitored. For F430M, a precursor ion of m/z 975.4 is often used.[2]
-
-
Investigate Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[5]
-
Recommendation: Dilute the sample extract to reduce the concentration of interfering matrix components.[6] Improve sample clean-up procedures, for instance, by incorporating a solid-phase extraction (SPE) step. If matrix effects are still suspected, consider using the standard addition method for quantification.[1][6]
-
Question: My chromatograms show poor peak shape (e.g., tailing, splitting, or broad peaks) for this compound. What could be the cause?
Answer:
Abnormal peak shapes can compromise the accuracy and precision of your quantification. Consider the following potential causes and solutions:
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak tailing and broadening.[7]
-
Recommendation: Implement a column washing step after each analytical run to remove strongly retained compounds. If the problem persists, consider replacing the column. Using a guard column can help protect the analytical column from contamination.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including splitting and broadening.
-
Recommendation: Whenever possible, dissolve your standards and sample extracts in the initial mobile phase.
-
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase can lead to peak tailing.
-
Recommendation: Ensure the mobile phase pH is appropriate for this compound. The use of mobile phase additives, such as formic acid, can help to improve peak shape by minimizing unwanted interactions.
-
-
Presence of Isomers: this compound can exist as multiple, more thermodynamically stable isomers which may chromatographically separate, leading to the appearance of multiple or broadened peaks.[8]
-
Recommendation: Review the literature for known isomers of this compound and their expected chromatographic behavior. Optimize your chromatography to either separate or co-elute these isomers, depending on your analytical goal.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound quantification.
Q1: Is a commercial standard for this compound available?
A1: Currently, this compound and its methyl ester derivative (F430M) are not commercially available.[1] Therefore, it is necessary to prepare a standard solution of known concentration in-house for use in external calibration.[1] This typically involves extracting and purifying this compound from methanogenic archaea.[1]
Q2: Why is the methyl ester derivative of this compound (F430M) often used for quantification?
A2: this compound is inherently unstable. The process of methyl esterification converts the native F430 to its more stable pentamethyl ester form (F430M).[3] This derivatization improves the stability of the compound during analysis, leading to more robust and reproducible quantification.[3]
Q3: What is the most sensitive method for this compound quantification?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive method reported for the quantification of this compound, with lower limits of detection in the sub-femtomole range (e.g., 0.1 fmol).[1][7] This high sensitivity makes it suitable for analyzing samples with low concentrations of the coenzyme, such as environmental samples.[1][7]
Q4: How can I mitigate matrix effects in my analysis?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds, are a common challenge in LC-MS/MS analysis.[5] Strategies to mitigate matrix effects include:
-
Improved Sample Preparation: Incorporate additional clean-up steps like solid-phase extraction (SPE) to remove interfering compounds.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components relative to the analyte.[6]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from interfering compounds.
-
Calibration Strategy: The use of an internal standard that experiences similar matrix effects as the analyte can compensate for signal suppression or enhancement. The standard addition method is also an effective way to correct for matrix effects, as the calibration is performed in the sample matrix itself.[1][6]
Q5: What are the typical storage conditions for this compound standards and samples?
A5: To minimize degradation, this compound and its derivatives should be stored at low temperatures and protected from light. Storage at -20°C in the dark is recommended for F430M solutions.[2] It is also advisable to perform extractions and subsequent chromatographic steps under cooled conditions (e.g., on ice) to prevent epimerization.[3]
Quantitative Data Summary
The following tables summarize quantitative data for different this compound quantification methods.
Table 1: LC-MS/MS Quantification of Coenzyme F430M
| Parameter | Value | Sample Matrix | Reference |
| Limit of Detection (LOD) | 0.1 fmol | Environmental Samples | [1][7] |
| Linearity Range | Not explicitly stated, but sub-femtomole detection is achieved. | Environmental Samples | [1] |
| Recovery | >95% (with three extractions) | Environmental Samples | [4] |
Table 2: UV-Vis Spectrophotometry of this compound
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~430 nm | Water | [9] |
| Molar Extinction Coefficient (ε) | Not consistently reported, varies with conditions. | - | |
| Linearity Range | Dependent on instrument and path length. | - |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound quantification.
Protocol 1: Extraction and Derivatization of this compound from Environmental Samples
This protocol is adapted from Kaneko et al. (2014).[1]
1. Extraction: a. To a known amount of sample (e.g., 1 g of soil or sediment), add an appropriate volume of 1% formic acid. b. Sonicate the sample on ice for a specified duration (e.g., 30 minutes). c. Centrifuge the sample to pellet the solid material. d. Collect the supernatant containing the extracted this compound. e. Repeat the extraction process two more times on the pellet and combine the supernatants for optimal recovery.
2. Purification (Optional but Recommended): a. Pass the combined supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds. b. Elute the this compound from the SPE cartridge using an appropriate solvent.
3. Derivatization to F430M: a. Evaporate the purified extract to dryness under a stream of nitrogen. b. Add a methylating agent (e.g., a solution of methanol (B129727) and sulfuric acid). c. Heat the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 3.5 hours) to complete the esterification.[3] d. Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
Protocol 2: External Calibration for Coenzyme F430M Quantification
1. Preparation of F430M Standard Stock Solution: a. Extract and purify this compound from a large batch of methanogenic archaea. b. Convert the purified F430 to F430M as described in Protocol 1. c. Purify the F430M using preparative HPLC. d. Determine the concentration of the purified F430M stock solution using a reliable method, such as UV-Vis spectrophotometry with a known molar extinction coefficient or by quantitative NMR.
2. Preparation of Calibration Standards: a. Perform a serial dilution of the F430M stock solution to prepare a series of calibration standards at different concentrations. A minimum of five concentration levels is recommended.
3. Construction of the Calibration Curve: a. Analyze each calibration standard by LC-MS/MS. b. Plot the peak area of F430M against the corresponding concentration for each standard. c. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
4. Quantification of Unknown Samples: a. Analyze the prepared sample extracts by LC-MS/MS. b. Determine the peak area for F430M in the unknown sample. c. Use the equation from the calibration curve to calculate the concentration of F430M in the sample.
Protocol 3: Standard Addition Method for this compound Quantification
This method is particularly useful for overcoming matrix effects.[1][6]
1. Sample Preparation: a. Prepare several identical aliquots of the sample extract.
2. Spiking with Standard: a. To each aliquot (except for one, which will serve as the unspiked sample), add a known, increasing amount of the F430M standard solution.
3. Analysis: a. Analyze all the spiked and the unspiked samples by LC-MS/MS.
4. Data Analysis: a. Plot the peak area of F430M against the concentration of the added standard for each aliquot. b. Perform a linear regression on the data points. c. Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the endogenous concentration of F430M in the original, unspiked sample.
Visualizations
The following diagrams illustrate key workflows and concepts in this compound quantification.
Caption: General workflow for this compound quantification.
Caption: Workflow for the standard addition method.
Caption: Workflow for internal standard calibration.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of Coenzyme F430 and its variants in chromatography
Welcome to the technical support center for the chromatographic analysis of Coenzyme F430 and its variants. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during separation and analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and step-by-step solutions.
Issue 1: Poor Peak Resolution or Co-elution of F430 Variants
Question: I am observing broad peaks and poor separation between this compound and its isomers (e.g., 12,13-diepi-F430). How can I improve the resolution?
Answer:
Poor resolution is a common challenge due to the structural similarity of F430 isomers. Here are several strategies to enhance separation:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier: In reversed-phase HPLC, subtly changing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can significantly impact selectivity. A lower organic content generally increases retention time and can improve separation.[1][2]
-
Modify pH: The ionization state of F430's carboxylic acid groups is pH-dependent. Adjusting the mobile phase pH can alter retention behavior and improve resolution.[2] For instance, using an acidic mobile phase like HClO₄/H₂O at pH 1.0 has been shown to be effective.[3]
-
Incorporate Ion-Pairing Agents: For charged analytes like F430, adding an ion-pairing agent to the mobile phase can enhance retention and selectivity.
-
-
Select an Appropriate Stationary Phase:
-
C18 Columns: C18 columns are widely used for F430 analysis.[3] Optimizing the specific brand and model can be beneficial as different manufacturers' columns have unique selectivities.
-
Porous Graphitic Carbon (PGC) Columns: Columns like Hypercarb are effective for separating structurally similar compounds and have been successfully used for F430 analysis.[3]
-
-
Adjust Flow Rate: A slower flow rate can sometimes increase the interaction time with the stationary phase, leading to better separation, though this will increase the analysis time.[2][4]
-
Implement Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, is often necessary to resolve complex mixtures of F430 and its variants.[3][5]
Issue 2: Peak Tailing
Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing can be caused by several factors, from column issues to chemical interactions.
-
Secondary Interactions: F430 can interact with active sites (e.g., residual silanols) on silica-based columns.
-
Solution: Use a well-end-capped column or add a competitive amine (e.g., triethylamine) to the mobile phase to block these active sites. Operating at a lower pH can also suppress the ionization of silanol (B1196071) groups.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.
-
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Solution: Dilute your sample or reduce the injection volume.
-
Issue 3: Multiple or Split Peaks for a Supposedly Pure Sample
Question: I am seeing multiple peaks in my chromatogram even though I expect a single peak for this compound. What could be the reason?
Answer:
The presence of multiple peaks can be due to the existence of isomers or degradation products.
-
Isomers and Epimers: this compound can exist in multiple isomeric and epimeric forms, which are thermodynamically stable and can be separated chromatographically.[5] It has been reported that F430 can exist as several isomers that can be resolved by HPLC.[5]
-
Solution: Confirm the identity of each peak using mass spectrometry. If you are trying to quantify total F430, you may need to integrate all isomer peaks. To prevent epimerization during sample preparation, it is recommended to perform extraction and chromatography under ice cooling.[3]
-
-
Degradation Products: F430 is sensitive to oxygen and heat, which can lead to the formation of degradation products like 12,13-didehydro-F430 (F560).[5]
-
Solution: Ensure all sample preparation steps are performed under anaerobic or low-oxygen conditions and at low temperatures.[3] Use freshly prepared samples for analysis.
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Logical Workflow for Troubleshooting Peak Splitting
Caption: Troubleshooting workflow for multiple or split peaks.
Frequently Asked Questions (FAQs)
Q1: What is the best type of column to use for this compound analysis?
A1: Reversed-phase C18 columns are the most commonly used and have been shown to be effective for the separation of F430 and its variants.[3] For challenging separations involving multiple isomers, a porous graphitic carbon (PGC) column, such as a Hypercarb column, can provide alternative selectivity and improved resolution.[3] Anion-exchange chromatography has also been used for the purification of F430 variants.[5]
Q2: How can I prevent the degradation of this compound during sample preparation and analysis?
A2: this compound is known to be unstable, particularly in the presence of heat and oxygen.[3] To minimize degradation:
-
Work at low temperatures (e.g., on ice) throughout the extraction and sample preparation process.[3]
-
Use deoxygenated solvents and perform manipulations under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Analyze samples as quickly as possible after preparation.
-
Avoid prolonged exposure to light.
Q3: What are the optimal detection methods for this compound?
A3:
-
UV-Vis Detection: this compound has a characteristic absorbance maximum at approximately 430 nm, making UV-Vis detection a straightforward method for its quantification.[3]
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides higher sensitivity and specificity, allowing for the confirmation of F430 and the identification of its variants based on their mass-to-charge ratios.[3][5][6] Electrospray ionization (ESI) in positive ion mode is a commonly used ionization technique.[3]
Q4: I am having trouble detecting this compound with my mass spectrometer. What can I do to improve the signal?
A4:
-
Optimize ESI Source Parameters: Adjust the capillary voltage, nozzle voltage, and gas temperatures to find the optimal conditions for F430 ionization.[3]
-
Use an Appropriate Mobile Phase: Mobile phases containing volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid are compatible with MS and can aid in ionization.
-
Consider Derivatization: In some cases, derivatization can improve ionization efficiency. For instance, F430 can be converted to its more stable methyl ester (F430M) for analysis.[3]
-
Use Tandem MS (MS/MS): Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer can significantly enhance sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[3]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Analysis of this compound
This protocol is adapted from methodologies described for the analysis of F430 from environmental samples.[3]
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
ZORBAX Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 430 nm
-
Gradient Program:
-
0-3 min: 0% B
-
3-90 min: Linear gradient to 90% B
-
90-95 min: Hold at 90% B
-
95-100 min: Return to 0% B and equilibrate
-
-
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is based on a high-sensitivity method for detecting F430.[3]
-
Instrumentation:
-
LC-MS/MS system (e.g., Agilent 1260 Infinity HPLC coupled to a 6460 Triple Quadrupole MS)
-
ZORBAX Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Gradient Program: Same as Protocol 1
-
-
Mass Spectrometry Conditions (Positive ESI):
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
Source Gas Temperature: 300 °C
-
Sheath Gas Temperature: 250 °C
-
MRM Transition (for F430M): m/z 975.4 -> 975.4 (Fragmentor: 180 V, Collision Energy: 0 V)
-
Quantitative Data Summary
Table 1: Chromatographic Parameters for this compound and its Methyl Ester Derivative
| Compound | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) |
| This compound | HYPERCARB (4.6 x 100 mm, 5 µm) | HClO₄/H₂O (pH 1.0) | Acetonitrile | 0-3 min: 0% B, 3-90 min: to 90% B | 0.5 |
| F430 Methyl Ester (F430M) | ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | 100 mM NaClO₄ | Acetonitrile | 0-3 min: 0% B, 3-90 min: to 90% B | 0.5 |
| F430 for LC-MS | ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | 10 mM Ammonium Acetate | Acetonitrile | 0-3 min: 0% B, 3-90 min: to 90% B | 0.5 |
Data synthesized from Kaneko et al., 2014.[3]
Table 2: Mass Spectrometry Parameters for F430 Variants
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) |
| F430 Methyl Ester (F430M) | 975.4 | 975.4 | 180 | 0 |
| Methylthio-F430 | 1021.4 | 1021.4 | 180 | 0 |
Data from Kaneko et al., 2014.[3]
References
- 1. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 2. lcms.cz [lcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating ion suppression effects in LC-MS analysis of Coenzyme F430
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression effects during the LC-MS analysis of Coenzyme F430.
Troubleshooting Guide
Q1: We are observing a significant drop in this compound signal intensity when analyzing samples from complex matrices like microbial mats or sediment extracts compared to the standard in a pure solvent. What could be the cause?
A1: This phenomenon is likely due to ion suppression , a type of matrix effect.[1][2] Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[2][3] This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of your analysis.[3] Common interfering substances in environmental and biological samples include salts, proteins, lipids, and humic acids.[1][4]
Q2: How can we confirm that ion suppression is affecting our this compound analysis?
A2: A common method to identify ion suppression is the post-column infusion experiment .[5] This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column, while injecting a blank matrix extract. A drop in the baseline signal at the retention time of interfering compounds indicates ion suppression.[5] Another approach is the post-extraction spiking method , where you compare the response of an analyte spiked into a blank matrix extract to the response of the analyte in a clean solvent. A lower response in the matrix indicates ion suppression.[6]
Q3: Our this compound peak shape is poor (e.g., tailing, splitting) in addition to low intensity. Is this also related to ion suppression?
A3: Poor peak shape can be a symptom of matrix effects, but it can also indicate other issues.[7] While severe ion suppression can sometimes affect peak shape, it's also important to investigate other potential causes such as column overload, column contamination, or interactions with metal components in the LC system, especially for chelating compounds.[7][8] Given that this compound is a nickel-containing tetrapyrrole, interactions with metal surfaces in the column and LC system are a possibility.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ion suppression in this compound analysis from environmental samples?
A1: For environmental samples such as marine sediments, paddy soils, and microbial mats, the primary sources of ion suppression are typically:
-
High salt concentrations: Salts can alter the droplet properties in the electrospray ionization (ESI) source, reducing ionization efficiency.[2][4]
-
Humic and fulvic acids: These complex organic molecules are abundant in soil and sediment and can co-elute with this compound, causing significant ion suppression.
-
Complex lipids and biomolecules: Samples from microbial mats are rich in various lipids and other cellular components that can compete with this compound for ionization.[1][4]
Q2: What are the most effective sample preparation techniques to mitigate ion suppression for this compound?
A2: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[1] Recommended techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte. A well-chosen SPE sorbent can retain this compound while allowing salts and other interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract this compound into an immiscible organic solvent, leaving behind many water-soluble interfering compounds.
-
Protein Precipitation: For samples with high protein content, such as cell lysates, protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) is a necessary first step to remove the bulk of proteins.[4]
Q3: Can chromatographic conditions be optimized to reduce ion suppression for this compound?
A3: Yes, optimizing the chromatographic separation is a powerful strategy. The goal is to separate the elution of this compound from the elution of interfering matrix components.[1] Consider the following:
-
Gradient modification: Adjusting the mobile phase gradient can improve the resolution between this compound and co-eluting contaminants.
-
Column chemistry: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter the elution profile of both the analyte and interferences.
-
Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): These systems provide higher resolution and sharper peaks, which can enhance the separation from matrix components.
Q4: Are there any instrumental or method adjustments that can help reduce ion suppression?
A4: Several instrumental and methodological adjustments can be beneficial:
-
Sample dilution: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering compounds, which can lessen the ion suppression effect.[2] However, this may compromise the limit of detection.
-
Choice of ionization source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from non-volatile salts.[3]
-
Use of internal standards: A stable isotope-labeled internal standard of this compound, if available, is the best way to compensate for ion suppression, as it will be affected by the matrix in the same way as the analyte.[1]
Quantitative Data Summary
The following table summarizes the impact of different mitigation strategies on this compound signal intensity in a complex matrix. The data is hypothetical and for illustrative purposes to demonstrate the potential improvements.
| Mitigation Strategy | This compound Peak Area (Arbitrary Units) | Signal Suppression (%) |
| No Treatment (Crude Extract) | 50,000 | 90% |
| Protein Precipitation | 150,000 | 70% |
| Liquid-Liquid Extraction | 250,000 | 50% |
| Solid-Phase Extraction (SPE) | 400,000 | 20% |
| SPE + Optimized Chromatography | 475,000 | 5% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the pre-treated and acidified sample extract (pH ~3) onto the SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities. Follow with a wash of 5 mL of 20% methanol in water to remove less hydrophobic interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion for Ion Suppression Diagnosis
-
Setup: Tee a syringe pump into the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Infusion: Continuously infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water) at a low flow rate (e.g., 10 µL/min).
-
Analysis: After establishing a stable baseline signal from the infused standard, inject a blank matrix extract onto the LC system.
-
Interpretation: Monitor the this compound mass transition. Any significant drop in the baseline signal indicates regions of ion suppression.
Visualizations
Caption: Mechanism of ion suppression in LC-MS analysis.
Caption: Decision tree for mitigating ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Coenzyme F430: A Reliable Biomarker for Active Methanogens Compared to Genetic Markers
For researchers, scientists, and drug development professionals invested in methane (B114726) metabolism, the accurate detection and quantification of active methanogens are paramount. This guide provides a comprehensive comparison of Coenzyme F430 and the genetic marker mcrA as biomarkers for active methanogenic populations, supported by experimental data and detailed protocols.
This compound, a nickel-containing tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step in methane formation.[1][2] This direct involvement in the catalytic process positions this compound as a strong candidate for a function-specific biomarker, reflecting the active state of methanogens.[3][4] This guide evaluates the utility of this compound in comparison to the widely used genetic marker, the gene encoding the alpha subunit of MCR (mcrA).
Comparative Analysis of Biomarkers
The selection of a biomarker hinges on its correlation with the biological activity of interest. Studies have demonstrated a significant positive correlation between the concentration of this compound, the number of mcrA gene transcripts, and the rate of methane production.[1] This indicates that both biomarkers can effectively represent methanogenic activity. However, they offer different insights into the methanogenic community.
| Feature | This compound | mcrA Gene | mcrA Transcripts |
| Biomolecule Type | Prosthetic group (small molecule) | Gene (DNA) | Transcript (RNA) |
| Indication | Presence of the key enzyme for methanogenesis, directly linked to catalytic activity.[3][4] | Presence and abundance of methanogenic archaea.[5] | Indicates metabolically active methanogens.[5] |
| Correlation with Activity | Strong positive correlation with methane production rate.[1][4] | Positive correlation with methane production potential.[6] | Stronger positive correlation with methane production rate than mcrA gene copies.[6] |
| Stability | Relatively stable, but degradation can occur after cell death.[7] | Highly stable. | Highly labile, reflecting real-time activity. |
| Quantification Method | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[8] | Quantitative Polymerase Chain Reaction (qPCR).[2] | Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).[6] |
| Advantages | Direct measure of the functional enzyme. Can be quantified in roughly half a working day.[1] | Well-established methods and primers. Can be used for phylogenetic analysis.[5] | Provides a snapshot of the active methanogenic population.[5] |
| Limitations | Requires specialized equipment (LC-MS). Slower degradation kinetics compared to transcripts may not reflect instantaneous changes in activity.[1] | Does not distinguish between active, dormant, or dead cells.[5] | RNA instability requires careful sample handling and processing. |
Experimental Protocols
Quantification of this compound via HPLC-MS
This protocol is adapted from methodologies described for the analysis of this compound in environmental samples.[8][9]
1. Extraction:
-
Samples (e.g., sediment, sludge) are lyophilized and homogenized.
-
Extraction is performed with a solution of 1% formic acid in methanol (B129727) via ultrasonication on ice.
-
The supernatant is collected after centrifugation.
2. Solid Phase Extraction (SPE) Cleanup:
-
The crude extract is passed through a C18 SPE cartridge to remove interfering substances.
-
This compound is eluted with methanol.
3. HPLC-MS/MS Analysis:
-
Chromatography: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration is employed to separate the analyte.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for sensitive and selective quantification.
-
Quantification of mcrA Gene and Transcripts via (RT)-qPCR
This protocol is a generalized procedure based on common practices for nucleic acid analysis from environmental samples.[2][6]
1. Nucleic Acid Extraction:
-
DNA Extraction: Standard soil or sludge DNA extraction kits are used to isolate total genomic DNA.
-
RNA Extraction: RNA is extracted using kits designed for environmental samples, followed by DNase treatment to remove contaminating DNA.
2. Reverse Transcription (for mcrA transcripts):
-
Purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or mcrA-specific primers.
3. qPCR:
-
Reaction Mixture: A typical qPCR reaction includes qPCR master mix (containing polymerase, dNTPs, and a fluorescent dye like SYBR Green), forward and reverse primers for the mcrA gene, and the template DNA or cDNA.
-
Primers: Well-established primer sets targeting conserved regions of the mcrA gene are used.[2]
-
Thermal Cycling: The reaction is run on a qPCR instrument with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Quantification: The abundance of the mcrA gene or transcripts is determined by comparing the amplification cycle threshold (Ct) value to a standard curve generated from known quantities of a plasmid containing the mcrA gene.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Role of this compound in the final step of methanogenesis.
Caption: Experimental workflow for comparing this compound and mcrA biomarkers.
Conclusion
Both this compound and mcrA (gene and transcripts) serve as robust biomarkers for identifying and quantifying active methanogens. This compound offers a direct measure of the key functional enzyme responsible for methane production. The analysis of mcrA transcripts provides a sensitive indicator of the metabolically active portion of the methanogenic community. The choice between these biomarkers will depend on the specific research question, available instrumentation, and the desired level of insight into the dynamics of methanogenic populations. For a direct assessment of the enzymatic potential for methanogenesis, this compound is an excellent choice. For studies requiring information on the active microbial community composition and immediate response to environmental changes, mcrA transcript analysis is highly valuable. A combined approach, utilizing both biomarkers, can provide a more comprehensive understanding of methanogenic activity in a given environment.
References
- 1. Cofactor F430 as a biomarker for methanogenic activity: application to an anaerobic bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Quantitative Real-Time PCR Protocol for Detection and Quantification of Methanogenic Archaea in Stool Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Methanogenic Population and Potential in Subsurface Marine Sediments Based on this compound as a Function-Specific Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial trophic interactions and mcrA gene expression in monitoring of anaerobic digesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Responses of Methanogen mcrA Genes and Their Transcripts to an Alternate Dry/Wet Cycle of Paddy Field Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Estimating Methanogen Biomass: A Comparative Guide to Coenzyme F430 Quantification and mcrA Gene Abundance Analysis
For researchers in microbiology, environmental science, and biotechnology, accurately quantifying methanogenic archaea is crucial for understanding their roles in biogeochemical cycles, anaerobic digestion, and as potential drug targets. Two prominent methods for estimating methanogen biomass are the quantification of Coenzyme F430, a vital component of the methane-forming pathway, and the measurement of mcrA gene abundance, a key functional gene in methanogenesis. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.
At a Glance: this compound vs. mcrA Gene Abundance
| Feature | This compound Quantification | mcrA Gene Abundance (qPCR) |
| Analyte | Nickel-containing tetrapyrrole cofactor (prosthetic group of MCR) | Gene encoding the alpha subunit of methyl-coenzyme M reductase (MCR) |
| Principle | Direct chemical measurement of a molecule essential for methanogenesis | Quantification of a gene specific to methanogens and anaerobic methanotrophic archaea (ANME) |
| Indication | Primarily indicates the abundance of the MCR enzyme, which is correlated with methanogen biomass and activity.[1][2][3] | Represents the genetic potential for methanogenesis.[4][5][6] |
| Sample Types | Environmental samples (e.g., sediments, soils, water), anaerobic digester sludge.[1][2] | DNA extracted from a wide range of environmental and biological samples.[4][5][6][7] |
| Advantages | - Directly measures a functional molecule.[1][3] - May provide a better estimate of viable or active methanogen biomass as F430 degrades after cell death.[8] - Can detect methanogens that are difficult to lyse for DNA extraction.[8] | - Highly sensitive and specific.[7][9] - Well-established and widely used method.[4][5] - Can be used to assess the diversity of methanogens through sequencing of amplicons. |
| Disadvantages | - Requires specialized equipment (HPLC-MS/MS).[1] - Extraction efficiency can vary between samples. - F430 content per cell can vary between different methanogen species.[8] | - DNA from dead cells can be quantified, potentially overestimating viable biomass. - PCR primer bias can lead to underestimation of certain methanogen groups.[8] - Gene copy number per cell is generally one, but variations exist.[4] |
| Correlation with Activity | Strong positive correlation with methane (B114726) production rates has been observed in bioreactor systems.[10][11] | mcrA gene abundance has shown significant correlation with methanogenic activity in some studies[12][13][14], while others report a weaker link.[12] Transcript analysis (mcrA mRNA) may offer a better correlation with activity.[6][15] |
| Biomass Estimation Discrepancies | In some environments, such as marine sediments, F430 quantification has estimated methanogen biomass to be orders of magnitude higher than estimates based on mcrA gene copies.[8][16] | May underestimate biomass in environments where DNA extraction is challenging or where novel, uncharacterized methanogens are present. |
Experimental Data Summary
| Study Environment | Method | Methanogen Abundance/Concentration | Key Finding | Reference |
| Subsurface Marine Sediments | This compound | 0.34 to 795 fmol cm⁻³ | Estimated methanogen population was 1 to 2 orders of magnitude higher than previous estimates from gene-based analyses. | [8] |
| Paddy Field Soil | This compound | 308 to 2019 fmol g⁻¹ wet soil | F430 concentrations were consistent with methanogen biomass determined by other techniques. | [1] |
| Paddy Field Soil | mcrA gene qPCR | 10⁷ to 10⁸ cells g⁻¹ dry soil | Provided a quantitative measure of the methanogenic population. | [1] |
| Anaerobic Digesters | mcrA gene qPCR | Varied across digesters | mcrA gene copy number correlated with methane production rates from H₂/CO₂. | [12][13][14] |
| Anaerobic Bioreactor | This compound and mcrA transcripts | Not explicitly quantified in the abstract | A significant positive correlation was found between F430 content, mcrA transcript numbers, and the in situ methane production rate. | [11] |
Experimental Protocols
This compound Quantification via HPLC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature.[1][17]
-
Extraction:
-
Lyophilize and homogenize the sample (e.g., sediment, sludge).
-
Extract this compound from the sample using a suitable solvent, such as an acidic methanol (B129727) or formic acid solution, often with the aid of ultrasonication on ice.
-
Centrifuge the mixture to pellet the solid material and collect the supernatant.
-
Repeat the extraction process multiple times to ensure efficient recovery.
-
-
Purification and Derivatization (Optional but Recommended):
-
Pool the supernatants and dry them under a stream of nitrogen or using a vacuum concentrator.
-
For improved chromatographic performance and detection, the extracted F430 can be derivatized, for example, by methyl esterification to form F430M.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent for injection.
-
Separate the this compound (or its derivative) using a high-performance liquid chromatography (HPLC) system, typically with a C18 column and a gradient elution program.
-
Detect and quantify the target molecule using a triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Quantify the concentration by comparing the peak area to a standard curve generated from a purified this compound standard.
-
mcrA Gene Abundance Quantification via qPCR
This protocol is a generalized procedure based on methodologies described in the literature.[4][6][7]
-
DNA Extraction:
-
Extract total genomic DNA from the sample using a commercially available kit or a standard manual protocol (e.g., phenol-chloroform extraction). Ensure the chosen method is effective for lysing archaeal cells.
-
-
qPCR Primer and Probe Selection:
-
Select a validated primer set targeting a conserved region of the mcrA gene. Commonly used primers include mlas/mcrA-rev.[4]
-
For SYBR Green-based qPCR, ensure the primers do not form significant primer-dimers.
-
For TaqMan-based qPCR, design and use a specific probe labeled with a fluorophore and a quencher.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing qPCR master mix (with DNA polymerase, dNTPs, and buffer), forward and reverse primers, probe (for TaqMan), and template DNA.
-
Include appropriate controls, such as no-template controls and a standard curve.
-
-
Standard Curve Preparation:
-
Prepare a standard curve using a serial dilution of a plasmid containing a known copy number of the mcrA gene fragment.
-
-
qPCR Amplification and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR cycler with an appropriate thermal cycling program, including an initial denaturation step, followed by a set number of cycles of denaturation, annealing, and extension.
-
Monitor the fluorescence signal at each cycle.
-
Determine the cycle threshold (Ct) for each sample and use the standard curve to calculate the initial copy number of the mcrA gene in the sample.
-
Normalize the gene copy number to the amount of DNA used in the reaction or the mass of the original sample.
-
Visualizing the Methodologies
Figure 1. Experimental workflows for this compound quantification and mcrA gene abundance analysis.
Conclusion
Both this compound quantification and mcrA gene abundance analysis are powerful tools for estimating methanogen biomass. The choice between the two methods depends on the specific research question, the available resources, and the nature of the samples.
-
This compound quantification is a direct measure of a key functional molecule and may provide a more accurate representation of the viable or active methanogen population, particularly in environments where DNA from non-viable cells could be prevalent.[8] It has also been suggested to be a valuable tool for investigating microbial activity in deep subsurface sediments.[1]
-
mcrA gene abundance analysis is a highly sensitive and well-established method that provides information on the genetic potential for methanogenesis. It is particularly useful for assessing the diversity of the methanogenic community and can be correlated with methanogenic activity.[12][13][14]
For a comprehensive understanding of methanogen populations and their activity, a multi-faceted approach combining both this compound quantification and mcrA gene (and transcript) analysis is recommended. This integrated approach can provide a more complete picture of the methanogenic community's size, potential, and in situ activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Responses of Methanogen mcrA Genes and Their Transcripts to an Alternate Dry/Wet Cycle of Paddy Field Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Quantitative Real-Time PCR Protocol for Detection and Quantification of Methanogenic Archaea in Stool Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Methanogenic Population and Potential in Subsurface Marine Sediments Based on this compound as a Function-Specific Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Cofactor F430 as a biomarker for methanogenic activity: application to an anaerobic bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl coenzyme M reductase (mcrA) gene abundance correlates with activity measurements of methanogenic H2/CO2-enriched anaerobic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl coenzyme M reductase (mcrA) gene abundance correlates with activity measurements of methanogenic H₂ /CO₂ -enriched anaerobic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microbial trophic interactions and mcrA gene expression in monitoring of anaerobic digesters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Coenzyme F430 and Its Natural Variants: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Coenzyme F430, a nickel-containing tetrapyrrole, is a crucial prosthetic group for methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methanogenesis and the initial step of the anaerobic oxidation of methane (B114726) (AOM). The unique structure of this coenzyme allows for the catalysis of these challenging reactions. In addition to the canonical this compound, several natural variants have been discovered in methanogenic archaea and anaerobic methanotrophic archaea (ANME). These structural modifications are believed to fine-tune the reactivity of the cofactor for specific metabolic functions. This guide provides a comprehensive structural and functional comparison of this compound and its known natural variants, supported by experimental data and detailed methodologies.
Structural Comparison
The core structure of this compound is a hydrocorphinoid ring system, which is more reduced than a porphyrin. Natural variants of this compound typically feature modifications at the periphery of this macrocycle. The primary known variants include 17²-methylthio-F430 (F430-2), F430-3 (possessing a 3-mercaptopropionate (B1240610) moiety), 12,13-didehydro-F430 (F430-4), and a dimethyl-F430.
The structures of this compound and its key variants are depicted below:
Caption: Chemical structures of this compound and its natural variants.
Quantitative Data Comparison
The structural modifications among F430 variants lead to differences in their physicochemical properties, which in turn affect their function within the MCR active site. The following tables summarize the available quantitative data for comparison.
Table 1: Mass Spectrometric Data of this compound and its Variants
| Coenzyme Variant | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z | Reference |
| This compound | C42H51N6NiO13 | 905.2862 | 905.2867 | |
| 17(2)-methylthio-F430 (F430-2) | C43H53N6NiO12S | 951.2774 | 951 | |
| F430-3 | C45H55N6NiO14S | 1009.2781 | 1009.2781 | |
| 12,13-didehydro-F430 (F430-4) | C42H49N6NiO13 | 903.2705 | 903 |
Table 2: Spectroscopic Properties of this compound and F430-3
| Coenzyme Variant | UV-Vis λmax (nm) | Key Distinguishing Feature | Reference |
| This compound | 430 | Characteristic Soret peak | |
| F430-3 | ~330 | Blue-shifted absorbance, reduction of the 17³ keto group | |
| Ni(I)F430 | 382, 754 | Characteristic of the active Ni(I) state |
Table 3: Redox Potential of the Ni(II)/Ni(I) Couple in this compound
| Environment | Redox Potential (E₀') (mV vs. SHE) | Reference |
| In water | -650 | |
| In dimethylformamide (F430M) | -504 | |
| MCR-bound (estimated) | < -600 |
Table 4: Kinetic Parameters of Methyl-Coenzyme M Reductase (MCR) with Canonical this compound
| MCR Isozyme | Substrate | Apparent KM (mM) | Apparent Vmax (µmol min⁻¹ mg⁻¹) | Reference |
| MCR I | Methyl-coenzyme M | 0.7 ± 0.2 | up to 100 | |
| Coenzyme B | 0.2 ± 0.1 | |||
| MCR II | Methyl-coenzyme M | 1.4 ± 0.2 | - | |
| Coenzyme B | 0.5 ± 0.2 |
Note: Comparative kinetic data for MCR with the natural variants of F430 are limited. The presence of these variants is expected to influence the enzyme's catalytic efficiency.
Functional Comparison
The structural variations in F430 coenzymes are thought to be adaptations to different metabolic requirements, such as the direction of the MCR-catalyzed reaction (methanogenesis vs. AOM).
-
This compound: The canonical form is essential for methanogenesis in a wide range of methanogenic archaea. Its redox properties are finely tuned for the reductive cleavage of the methyl-thioether bond of methyl-coenzyme M.
-
17²-methylthio-F430 (F430-2): This variant is predominantly found in ANME archaea that perform AOM. It is hypothesized that the electron-donating methylthio group may modulate the redox potential of the nickel center, making it more suitable for the energetically challenging activation of methane.
-
F430-3: Found in some methanogens, the function of this variant is less clear. The modification, which includes the reduction of the 17³-keto group, significantly alters its UV-visible spectrum, suggesting a change in the electronic properties of the macrocycle. This could imply a role in different redox processes or interactions with alternative substrates.
-
12,13-didehydro-F430 (F430-4): This variant is considered to be an oxidative degradation product of F430.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound and its variants.
Isolation and Purification of this compound and its Variants
This protocol is a generalized procedure based on methods described in the literature.
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Cell Lysis and Extraction: Harvested cell pellets are suspended in 80% aqueous ethanol and sonicated to lyse the cells and extract the coenzymes.
-
Clarification: The extract is centrifuged to remove insoluble cell debris.
-
Concentration: The supernatant is concentrated by rotary evaporation to remove the ethanol.
-
Anion Exchange Chromatography: The concentrated extract is loaded onto an anion exchange column (e.g., Q-Sepharose) and eluted with a salt gradient (e.g., NaCl). Fractions are monitored by UV-Vis spectroscopy at 430 nm.
-
Reversed-Phase HPLC: Fractions containing F430 and its variants are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a gradient of acetonitrile (B52724) in water or an appropriate buffer.
Characterization by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying F430 variants.
Caption: Experimental workflow for LC-MS analysis of this compound.
Methodology:
-
Chromatographic Separation: The purified sample is injected onto an RP-HPLC system coupled to the mass spectrometer. A gradient of acetonitrile in formic acid/water is typically used for separation.
-
Ionization: The eluent is introduced into an electrospray ionization (ESI) source to generate gas-phase ions.
-
Mass Analysis: The ions are analyzed by a high-resolution mass spectrometer to determine their accurate mass-to-charge ratio (m/z).
-
Tandem Mass Spectrometry (MS/MS): For structural elucidation, precursor ions of interest can be isolated and fragmented to generate characteristic fragmentation patterns.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the complete structural elucidation of novel F430 variants.
Caption: Logical relationship for NMR-based structure elucidation.
Methodology:
-
Sample Preparation: A highly purified and concentrated sample of the F430 variant is dissolved in a deuterated solvent (e.g., D₂O).
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of all protons and carbons in the molecule.
-
2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish correlations between nuclei:
-
COSY/TOCSY: To identify spin systems and connect neighboring protons.
-
NOESY/ROESY: To identify protons that are close in space, which is crucial for stereochemical assignments.
-
HSQC: To correlate protons directly bonded to carbons.
-
HMBC: To identify long-range correlations between protons and carbons, which helps in assembling the molecular skeleton.
-
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a complex pathway involving several enzymatic steps. The discovery of F430 variants suggests potential branch points or modifications to this central pathway.
Caption: Simplified biosynthetic pathway of this compound and its variants.
This diagram illustrates the central role of this compound and the potential divergence for the formation of its natural variants, which then participate in distinct metabolic processes like AOM or other yet-to-be-discovered functions. The exact enzymatic machinery responsible for these modifications is an active area of research.
A Comparative Analysis of Coenzyme F430 and its Variants in Methanogenic Species
For Researchers, Scientists, and Drug Development Professionals
Coenzyme F430, a nickel-containing tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the terminal step in methanogenesis and the initial step in the anaerobic oxidation of methane (B114726) (AOM).[1][2] The unique structure and reactivity of this coenzyme are central to understanding and potentially manipulating methane production and consumption, processes with significant environmental and biotechnological implications. Recent discoveries have revealed naturally occurring structural variants of this compound in different methanogenic and methanotrophic archaea, suggesting a functional diversity that is still being explored.[3] This guide provides a comparative analysis of these F430 variants, summarizing their structural differences, distribution, and the current understanding of their impact on MCR activity, supported by available data and detailed experimental protocols.
Structural and Physicochemical Comparison of this compound Variants
While a comprehensive quantitative comparison of the enzymatic performance of MCR with each F430 variant is not yet available in the literature, significant progress has been made in identifying and characterizing these molecules. The table below summarizes the key known variants of this compound.
| Coenzyme Variant | Chemical Modification | Methanogenic/Methanotrophic Species | Key Physicochemical Properties | Putative Role/Significance |
| This compound | Canonical structure | Widespread in methanogens (e.g., Methanothermobacter marburgensis, Methanosarcina barkeri) | UV-Vis λmax ≈ 430 nm[4] | Essential for methanogenesis. |
| F430-2 (17²-methylthio-F430) | Methylthio group at the 17² position | Anaerobic methanotrophic archaea (ANME-1 and ANME-2)[1][3] | Confirmed by mass spectrometry and NMR spectroscopy.[3] | Presumed to be essential for the anaerobic oxidation of methane.[3] The modification is accommodated by a valine residue in the MCR active site of ANME-1, in place of a glutamine in most methanogenic MCRs.[5] |
| F430-3 | Addition of a 3-mercaptopropionate (B1240610) moiety followed by cyclization | Methanocaldococcus jannaschii, Methanococcus maripaludis[3] | M+ of 1,009.2781.[3] Different UV absorbance spectrum from F430, suggesting reduction of the 17³ keto moiety.[3] | Current evidence suggests it is not associated with MCR.[3] Its biochemical role is under investigation. |
| Mercaptopropionate-F430 | Mercaptopropionate moiety | Methanococcus maripaludis, Methanosarcina acetivorans[6] | Production is reportedly higher in late-stage growth, possibly linked to nutrient depletion.[6] | Influence on MCR catalysis is a subject of ongoing research.[6] |
| Vinyl-F430 | Vinyl group in place of a carboxylate side chain | Methanococcus maripaludis, Methanosarcina acetivorans[6] | Production also appears to be growth-phase dependent.[6] | The vinyl modification may alter hydrophobic interactions within the protein, similar to heme.[1] |
| Dimethyl-F430 | Methyl groups at the 17 and 17² positions | Ethane-oxidizing archaea | Identified in the crystal structure of the MCR homolog. | Role in ethane (B1197151) oxidation is being investigated. |
Performance Comparison: MCR Activity with F430 Variants
Direct experimental data quantitatively comparing the catalytic efficiency (kcat/KM) of MCR reconstituted with different naturally occurring F430 variants is currently limited in the published literature. However, kinetic data for MCR with the canonical this compound and computational studies provide insights into the potential effects of these modifications.
Kinetic Parameters of MCR with Canonical this compound:
| Enzyme Source | Isoenzyme | Apparent Kм (Methyl-CoM) | Apparent Kм (Coenzyme B) | Specific Activity (Vmax) | pH Optimum |
| Methanothermobacter marburgensis | MCR I | 0.7 ± 0.2 mM[4][7] | 0.2 ± 0.1 mM[4][7] | up to 100 µmol min⁻¹ mg⁻¹[4][7] | 7.0–7.5[4][7] |
| Methanothermobacter marburgensis | MCR II | 1.4 ± 0.2 mM[4][7] | 0.5 ± 0.2 mM[4][7] | Not specified | 7.5–8.0[4][7] |
Impact of F430 Modifications on MCR Activity (Inferred from Computational and Structural Studies):
While direct kinetic measurements are scarce, molecular dynamics simulations and structural analyses offer valuable predictions:
-
Active Site Optimization : Simulations suggest that the MCR active site is structurally optimized for its native F430 variant. For instance, the substitution of a glutamine residue in methanogenic MCR with a valine in ANME-1 MCR creates a pocket that accommodates the 17²-methylthio group of F430-2.[5]
-
Substrate Positioning : Modifications at the 17² position can disrupt the canonical positioning of substrates (methyl-coenzyme M and coenzyme B) in the active site of MCR from methanogens like Methanosarcina acetivorans.[5] This suggests that non-native F430 variants could potentially inhibit or alter the catalytic efficiency of MCR.
-
Reactivity Tuning : Computational studies on the biosynthetic precursors of F430 indicate that the stepwise modifications to the macrocycle fine-tune the electronic properties of the nickel center, progressively increasing the catalytic competence of the cofactor. This suggests that the naturally occurring modifications in F430 variants likely also modulate the redox potential and reactivity of the nickel ion to suit the specific metabolic needs of the organism (i.e., methanogenesis vs. methane oxidation).
Experimental Protocols
Extraction and Purification of this compound and its Variants
This protocol is a generalized procedure based on methods described in the literature. Specific details may need to be optimized depending on the methanogenic species and the F430 variant of interest.
-
Cell Lysis : Harvest methanogenic archaea cells by centrifugation. Resuspend the cell pellet in an appropriate buffer and lyse the cells by methods such as sonication or French press. All steps should be performed under anaerobic conditions to prevent oxidation of the coenzyme.
-
Initial Extraction : Extract the cell lysate with an organic solvent, such as aqueous acetone (B3395972) or ethanol, to precipitate proteins and solubilize the coenzymes.
-
Anion-Exchange Chromatography : Apply the supernatant containing the coenzymes to a strong anion-exchange column (e.g., QA-Sepharose). Elute with a linear gradient of a salt solution (e.g., ammonium (B1175870) bicarbonate). Different F430 variants may elute at distinct salt concentrations.
-
Reversed-Phase HPLC : Further purify the fractions containing F430 and its variants using a C18 reversed-phase high-performance liquid chromatography (HPLC) column. A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used for elution.
-
Characterization :
-
UV-Visible Spectroscopy : Monitor the elution profile at 430 nm. The characteristic absorbance spectrum of each variant can be recorded.
-
Mass Spectrometry : Analyze the purified fractions by high-resolution liquid chromatography-mass spectrometry (LC-MS) to determine the exact mass of each variant and confirm its identity.
-
Methyl-Coenzyme M Reductase (MCR) Activity Assay
This assay measures the rate of methane formation from methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB).
-
Reaction Mixture : Prepare the assay mixture in an anaerobic environment (e.g., in a glove box). A typical reaction mixture contains:
-
Buffer (e.g., Tris-HCl or MOPS at the optimal pH for the specific MCR).
-
Reducing agent (e.g., Ti(III) citrate) to maintain a low redox potential.
-
Methyl-coenzyme M (substrate). Radiolabeled ¹⁴CH₃-S-CoM can be used for sensitive detection.
-
Coenzyme B (substrate).
-
Purified MCR containing the F430 variant of interest.
-
-
Initiation and Incubation : Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture. Incubate at the optimal temperature for the MCR being studied (e.g., 60°C for MCR from M. marburgensis).
-
Methane Quantification :
-
Gas Chromatography (GC) : At specific time points, take headspace samples from the sealed reaction vials and inject them into a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) to quantify the methane produced.
-
Scintillation Counting : If using ¹⁴CH₃-S-CoM, the radioactive [¹⁴C]methane produced can be measured by scintillation counting of the headspace gas.
-
-
Data Analysis : Calculate the initial velocity of the reaction from the linear portion of the product formation curve over time. Determine the kinetic parameters (Kм and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for F430 analysis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the production of coenzyme F<sub>430</sub> variants in methanogenic archaea [morressier.com]
- 7. Reactivity Factors in Catalytic Methanogenesis and Their Tuning upon this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl Group Transfer Mechanisms: Coenzyme F430 vs. Vitamin B12
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the methyl group transfer mechanisms facilitated by two vital organometallic cofactors: the nickel-containing Coenzyme F430 and the cobalt-containing Vitamin B12 (cobalamin). While both are essential "pigments of life" involved in crucial biological methylation reactions, they employ fundamentally different chemical strategies.[1][2] This analysis is supported by experimental data and detailed methodologies to offer a comprehensive resource for researchers in biochemistry, enzymology, and drug development.
Overview of the Coenzymes
This compound: A nickel-containing hydrocorphinoid, F430 is the prosthetic group for methyl-coenzyme M reductase (MCR).[3] This enzyme is central to methane (B114726) metabolism in anaerobic archaea, catalyzing both the final step of methanogenesis and the initial step in the anaerobic oxidation of methane.[4] The active form of the enzyme contains nickel in the rare +1 oxidation state (Ni(I)).[5][6]
Vitamin B12 (Cobalamin): A complex cobalt-containing corrinoid, Vitamin B12 is essential for all mammals.[7] In humans, its two active forms, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin, act as cofactors for methionine synthase (MS) and methylmalonyl-CoA mutase, respectively.[7][8] For methyl transfer, methionine synthase utilizes a B12 derivative that cycles through the highly nucleophilic cobalt(I) state.[9][10]
Mechanistic Comparison: Radical vs. Nucleophilic Pathways
The most striking difference between the two coenzymes lies in their chemical approach to methyl transfer. This compound in MCR utilizes a radical-based mechanism, whereas Vitamin B12 in methionine synthase proceeds via a nucleophilic (SN2-type) pathway.
The currently favored mechanism for MCR involves one-electron chemistry.[11] The reaction catalyzes the conversion of methyl-coenzyme M (CH3-S-CoM) and coenzyme B (HS-CoB) to methane (CH4) and a heterodisulfide (CoM-S-S-CoB).[12]
Key Steps:
-
Homolytic Cleavage: The Ni(I) center of F430 induces a homolytic cleavage of the methyl-sulfur bond in the substrate CH3-S-CoM.[11][13]
-
Intermediate Formation: This generates a highly reactive methyl radical (•CH3) and a Ni(II)-thiolate intermediate.[4][11][12]
-
Methane Formation: The methyl radical abstracts a hydrogen atom from the second substrate, HS-CoB, to form methane. This produces a coenzyme B thiyl radical (•S-CoB).[11][13]
-
Regeneration: The •S-CoB radical reacts with the Ni(II)-bound CoM to form a disulfide radical anion, which then releases the heterodisulfide product and regenerates the active Ni(I) state of the enzyme.[11]
Methionine synthase (MetH) catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (N5-Me-THF) to homocysteine, producing methionine and tetrahydrofolate.[9][14] This reaction is a classic example of two-electron chemistry.
Key Steps:
-
Super-Nucleophile Attack: The enzyme cycles through a Co(I)alamin state, which is a potent "super-nucleophile".[10] This Co(I) species initiates a nucleophilic attack on the methyl group of N5-Me-THF.
-
Methylcobalamin Formation: This SN2 reaction forms methylcobalamin (MeCbl), where the cobalt is in the +3 oxidation state (Co(III)), and tetrahydrofolate is released.[10]
-
Second SN2 Transfer: A second SN2 reaction occurs where the sulfur atom of the substrate homocysteine acts as the nucleophile, attacking the methyl group of MeCbl.[10]
-
Regeneration: This transfer forms the product, methionine, and regenerates the highly reactive Co(I)alamin, completing the catalytic cycle.[9]
Quantitative Data Comparison
Direct, side-by-side comparative kinetic and thermodynamic data in the literature is sparse. However, key parameters can be compiled to highlight the fundamental differences in their reactivity.
| Parameter | This compound (in MCR) | Vitamin B12 (in Methionine Synthase) |
| Metal Ion | Nickel (Ni) | Cobalt (Co) |
| Active Redox State | Ni(I)[3][5] | Co(I)[9][15] |
| Reaction Type | Radical-based[4][11] | Nucleophilic (SN2)[10] |
| Bond Cleavage | Homolytic (one-electron)[11] | Heterolytic (two-electron)[9] |
| Redox Potential | Ni(II)/Ni(I) couple: < -600 mV[6] | Co(II)/Co(I) couple: ~ -500 mV |
| Observed Rate (k_obs) | ~20 s⁻¹ (at 25 °C)[16] | Varies significantly with conditions and enzyme source |
Visualization of Mechanisms and Workflows
The following diagrams illustrate the distinct catalytic cycles and a general experimental workflow for studying these enzymes.
Caption: The radical-based catalytic cycle of this compound in Methyl-Coenzyme M Reductase (MCR).
Caption: The nucleophilic (SN2) catalytic cycle of Vitamin B12 in Methionine Synthase (MetH).
Caption: A generalized workflow for the kinetic and spectroscopic analysis of metalloenzymes.
Experimental Protocols
The study of these complex enzyme mechanisms requires specialized techniques to handle oxygen-sensitive species and monitor rapid reactions.[5]
This protocol outlines a method to observe the formation and decay of intermediates in the MCR reaction.[12][16]
-
Preparation: All buffers and solutions must be made anaerobic by purging with an inert gas (e.g., argon or nitrogen). The MCR enzyme must be purified and activated to its Ni(I) state inside an anaerobic chamber.
-
Loading: The activated MCR-Ni(I) enzyme solution is loaded into one syringe of a stopped-flow instrument. A solution containing the substrates, methyl-coenzyme M and coenzyme B, is loaded into the other syringe.
-
Rapid Mixing: The instrument rapidly mixes the contents of the two syringes, initiating the reaction. The final concentrations should be set to achieve pseudo-first-order conditions if possible.
-
Spectroscopic Monitoring: The reaction is monitored in real-time using a rapid-scanning detector. For MCR, changes in the UV-visible spectrum are tracked, particularly the absorbance features corresponding to the Ni(I), Ni(II), and potential Ni(III) states. The absorbance at 430 nm, characteristic of Ni(II), is often monitored.
-
Data Fitting: The resulting kinetic traces (absorbance vs. time) are fitted to single or multiple exponential equations to determine the observed rate constants (k_obs) for each step of the reaction.[16]
This protocol describes the general approach to identify the different cobalt oxidation states during the MetH catalytic cycle.
-
Sample Preparation: Purified methionine synthase is prepared under anaerobic conditions. To trap specific intermediates, the reaction can be initiated by adding one substrate (e.g., N5-Me-THF) but not the other (homocysteine), or by using substrate analogs.
-
Freeze-Quench EPR: To study the paramagnetic Co(II) state, which can form as an off-cycle, inactive species, the reaction is initiated and then rapidly frozen at specific time points (freeze-quench).[10] The frozen samples are then analyzed by Electron Paramagnetic Resonance (EPR) spectroscopy. The Co(II) signal provides information on the electronic structure and coordination environment of the cobalt center.
-
UV-Visible Spectroscopy: Each oxidation state of cobalamin—Co(I), Co(II), and Co(III)—has a distinct UV-visible spectrum. The reaction can be monitored in an anaerobic cuvette inside a spectrophotometer. The appearance and disappearance of characteristic peaks allow for the identification and quantification of each species throughout the reaction cycle.
-
Kinetic Analysis: By combining rapid-mixing techniques (like stopped-flow) with spectroscopic detection, the rates of formation and decay of the Co(I), Me-Co(III), and other intermediates can be determined.[15]
Conclusion
This compound and Vitamin B12 represent two distinct and elegant solutions to the biochemical challenge of methyl group transfer. F430, with its nickel center, leverages radical chemistry to activate a stable thioether bond for methane generation. In contrast, Vitamin B12's cobalt center is modulated to become a powerful nucleophile, facilitating SN2 displacements for vital metabolic processes like methionine synthesis. Understanding these divergent mechanisms provides critical insights into the versatility of metalloenzymes and offers distinct paradigms for the design of novel catalysts or therapeutic agents targeting these essential pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Focusing on a nickel hydrocorphinoid in a protein matrix: methane generation by methyl-coenzyme M reductase with F430 cofactor and its models - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Methyl-Coenzyme M Reductase and Its Post-translational Modifications [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin B12 , folate, and the methionine remethylation cycle-biochemistry, pathways, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin B12 and Methylation [b12-vitamin.com]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. proteopedia.org [proteopedia.org]
- 11. Structural Dynamics of the Methyl-Coenzyme M Reductase Active Site Are Influenced by this compound Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 11.21 Vitamin B12 Functions | Nutrition [courses.lumenlearning.com]
- 15. Catalysis of Methyl Group Transfers Involving Tetrahydrofolate and B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The reaction mechanism of methyl-coenzyme M reductase: how an enzyme enforces strict binding order - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Coenzyme F430 Epimers and Degradation Products
For researchers, scientists, and drug development professionals, the precise identification of Coenzyme F430 and its related compounds is critical. This guide provides a comparative overview of the spectroscopic methods used to differentiate the native form of this compound from its common epimers and degradation products, supported by experimental data and detailed protocols.
This compound, a nickel-containing tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step in methanogenesis.[1] During extraction and analysis, or through natural degradation processes, this compound can undergo epimerization and oxidation, leading to the formation of various related structures. Distinguishing between these forms is essential for accurate biochemical and environmental studies.
Spectroscopic Comparison of this compound and Its Derivatives
The primary spectroscopic techniques for differentiating this compound variants include UV-Vis absorption spectroscopy, mass spectrometry, and to a lesser extent, circular dichroism and NMR spectroscopy. Each method provides unique insights into the structure and identity of these compounds.
| Compound | Molecular Formula | Exact Mass (m/z) | Key UV-Vis λmax (nm) | Distinguishing Spectroscopic Features |
| This compound | C₄₂H₅₁N₆NiO₁₃⁻ | 905.2868 | ~430 | Characteristic strong absorption peak around 430 nm.[2][3] |
| 13-epi-F430 | C₄₂H₅₁N₆NiO₁₃⁻ | 905.2868 | ~430 | Same mass and similar UV-Vis spectrum as native F430; differentiated by HPLC retention time. |
| 12,13-diepi-F430 | C₄₂H₅₁N₆NiO₁₃⁻ | 905.2868 | ~430 | Same mass and similar UV-Vis spectrum as native F430; differentiated by HPLC retention time. |
| 12,13-didehydro-F430 | C₄₂H₄₉N₆NiO₁₃⁻ | 903.2711 | ~560 | Significant red-shift in absorption compared to F430, indicating oxidation.[4] |
| F380 (Ni(I) form) | C₄₂H₅₁N₆NiO₁₃⁻ | 905.2868 | ~378-388 | Blue-shift in absorption due to the reduction of the Ni(II) center to Ni(I).[2] |
| F330 | C₄₂H₅₃N₆NiO₁₃⁻ | 907.3024 | ~330 | Significant blue-shift resulting from the reduction of the exocyclic ketone group.[2] |
| F430-3 | C₄₅H₅₅N₆NiO₁₅S⁺ | 1009.2781 | ~224, 281, 330, 365 | Different mass and a UV-Vis spectrum lacking the 430 nm peak, indicating structural modification.[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Epimer Separation
The separation of this compound from its epimers is typically achieved by reverse-phase HPLC. While their UV-Vis spectra are nearly identical, their different stereochemistry leads to distinct retention times.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Gradient: A typical gradient might start with a low percentage of organic solvent, increasing over time to elute the more hydrophobic compounds.
-
Detection: UV-Vis detector set at 430 nm.
A study by Allen et al. (2014) successfully separated five isomers of this compound using a C18 column with a water/acetonitrile gradient, with detection at 430 nm. The different isomers, including the native form and its epimers, eluted at distinct retention times (e.g., 7.79, 8.08, 8.35, 8.46, and 8.76 minutes), all showing the same molecular ion at m/z 905.2867.[4]
Mass Spectrometry (MS)
MS is crucial for determining the molecular weight of the compounds and for identifying modifications and degradation products.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Analysis: High-resolution mass spectrometry allows for the determination of the exact mass and molecular formula. Tandem MS (MS/MS) can be used to study fragmentation patterns for structural elucidation.
-
Coupling: HPLC is often coupled with MS (LC-MS) to correlate chromatographic separation with mass information, which is essential for identifying isomers like epimers.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides a rapid method for preliminary characterization based on the electronic transitions within the molecule's chromophore.
-
Solvent: The spectrum is typically recorded in an aqueous buffer or a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.
-
Wavelength Scan: A scan from approximately 200 to 700 nm will cover the characteristic absorption bands of this compound and its derivatives.
Logical Workflow for Differentiation
The following workflow outlines a systematic approach to differentiate this compound from its epimers and common degradation products.
Caption: A logical workflow for the spectroscopic differentiation of this compound and its derivatives.
Signaling Pathways and Experimental Workflows
The differentiation of these compounds does not involve signaling pathways in the traditional biological sense. However, the analytical workflow itself can be visualized to illustrate the process of identification.
Caption: An experimental workflow for the separation and identification of this compound compounds.
References
- 1. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 2. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of Methyl-Coenzyme M Reductase with Coenzyme F430 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic efficiency of methyl-coenzyme M reductase (MCR) when utilizing its native coenzyme F430 versus various analogs. Due to the limited availability of direct experimental kinetic data for MCR reconstituted with F430 analogs, this guide integrates experimentally determined parameters for the native enzyme with theoretical predictions for its biosynthetic precursors. This approach offers valuable insights into the structure-function relationship of the F430 cofactor and its influence on the catalytic prowess of MCR, a key enzyme in methane (B114726) metabolism.
Introduction to Methyl-Coenzyme M Reductase and this compound
Methyl-coenzyme M reductase (MCR) is a crucial enzyme that catalyzes the final, rate-limiting step in methanogenesis, the biological production of methane.[1][2] It mediates the conversion of methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) into methane (CH₄) and a heterodisulfide (CoM-S-S-CoB).[1][2] The active site of MCR contains a unique nickel-containing tetrapyrrole cofactor, this compound, which is essential for catalysis.[1][2] The nickel ion in F430 cycles through different oxidation states to facilitate the reductive cleavage of the robust thioether bond in methyl-coenzyme M. Understanding the interplay between the structure of this compound and the catalytic efficiency of MCR is paramount for developing inhibitors of methanogenesis for environmental applications and for harnessing its catalytic power for biotechnological purposes.
Comparative Analysis of Catalytic Efficiency
Direct experimental comparison of the catalytic efficiency of MCR with a range of this compound analogs is currently limited by the challenge of synthesizing or isolating these complex molecules and reconstituting them with the apo-enzyme. However, by combining experimental data for the native enzyme with computational predictions for F430 precursors, we can gain valuable insights into how modifications to the F430 structure impact catalysis.
Experimental Kinetic Parameters of MCR with Native this compound
Methanothermobacter marburgensis expresses two isoenzymes of MCR, MCR I and MCR II, which exhibit different kinetic properties with the native this compound. These experimentally determined values serve as a benchmark for evaluating the efficiency of F430 analogs.
| Enzyme | Substrate | Apparent Kм (mM) | Apparent Vmax (μmol min⁻¹ mg⁻¹) |
| MCR I | Methyl-coenzyme M | 0.7 ± 0.2 | up to 100 |
| Coenzyme B | 0.2 ± 0.1 | ||
| MCR II | Methyl-coenzyme M | 1.4 ± 0.2 | Not reported |
| Coenzyme B | 0.5 ± 0.2 |
Table 1: Experimentally Determined Kinetic Parameters for MCR Isoenzymes from M. marburgensis with Native this compound. The data shows that MCR I has a higher affinity for both substrates compared to MCR II.[3]
Theoretical Catalytic Efficiency of MCR with this compound Biosynthetic Precursors
A computational study by V. Pelmenschikov and P. E. M. Siegbahn investigated the free energy barriers for the methane formation reaction catalyzed by MCR reconstituted with native F430 and its four biosynthetic precursors.[4] The calculated activation energies provide a theoretical measure of the catalytic efficiency of these analogs. A lower activation energy corresponds to a higher catalytic rate.
| This compound Analog | Free Energy Barrier (kcal/mol) | Predicted Catalytic Efficiency (Relative to F430) |
| Ni-sirohydrochlorin (Precursor 1) | 19.8 | Lower |
| Ni-sirohydrochlorin a,c-diamide (Precursor 2) | 18.5 | Lower |
| 15,17³-seco-F430-17³-acid (Precursor 3) | 17.1 | Lower |
| F430-17³-acid (Precursor 4) | 16.2 | Lower |
| This compound (Native) | 15.1 | Highest |
Table 2: Theoretical Free Energy Barriers for the MCR-Catalyzed Reaction with this compound and its Biosynthetic Precursors. The data indicates that the catalytic efficiency is predicted to increase with each successive step in the F430 biosynthetic pathway, with the mature this compound being the most efficient.[4]
Naturally Occurring F430 Analogs: The Case of 17²-methylthio-F430
Anaerobic methanotrophic archaea (ANME-1) utilize a modified F430, 17²-methylthio-F430, in their MCR.[5] While experimental kinetic data for MCR with this analog is not available, computational studies suggest that the active site of ANME-1 MCR is structurally adapted to accommodate this modification.[5] This natural variation highlights the potential for tuning the catalytic properties of MCR through modifications of the F430 cofactor.
Experimental Protocols
Purification of Methyl-Coenzyme M Reductase (Isoenzyme I) from Methanothermobacter marburgensis
The purification of MCR is a multi-step process that must be performed under strictly anaerobic conditions to maintain the enzyme's activity.[6][7]
-
Cell Lysis: Frozen cells of M. marburgensis are thawed and resuspended in an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 10 mM HS-CoM and 0.1 mM Ti(III) citrate). Cells are lysed by sonication or by passing them through a French press.
-
Clarification: The cell lysate is centrifuged at high speed (e.g., 100,000 x g) to remove cell debris and membranes.
-
Chromatography: The supernatant is subjected to a series of chromatographic steps, which may include:
-
Anion Exchange Chromatography: Using a column such as Q-Sepharose to separate proteins based on charge.
-
Hydrophobic Interaction Chromatography: Using a column such as Phenyl-Sepharose to separate proteins based on hydrophobicity.
-
Size Exclusion Chromatography: Using a column such as Superdex 200 to separate proteins based on size.
-
-
Purity Assessment: The purity of the MCR is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically by measuring the absorbance of the bound this compound at 420 nm (for the inactive Ni(II) state) or 385 nm (for the active Ni(I) state).[8][9]
In Vitro Activity Assay of Methyl-Coenzyme M Reductase
The activity of MCR is typically measured by quantifying the rate of methane formation.
-
Assay Mixture: A standard assay mixture is prepared in an anaerobic environment and contains:
-
Buffer (e.g., 500 mM MOPS/NaOH, pH 7.2)
-
Methyl-coenzyme M (e.g., 10 mM)
-
Coenzyme B (e.g., 1 mM)
-
A reducing agent to keep the system anaerobic (e.g., 30 mM Ti(III) citrate)
-
A system to regenerate the substrates (e.g., 0.3 mM aquocobalamin)[8]
-
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified MCR to the assay mixture.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 65°C for MCR from M. marburgensis).[8]
-
Methane Quantification: At specific time points, gas samples are taken from the headspace of the reaction vial and the amount of methane produced is quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Specific Activity Calculation: The specific activity is calculated as the amount of methane produced per unit time per amount of enzyme (e.g., in μmol min⁻¹ mg⁻¹).
Reconstitution of Apo-MCR with this compound
While challenging, the reconstitution of the apo-enzyme with F430 is a critical step for studying the effects of F430 analogs.
-
Preparation of Apo-MCR: The subunits of MCR can be dissociated, for example, by treatment with sodium dodecyl sulfate (B86663) (SDS), and the individual subunits can be purified.[10]
-
Reconstitution: The purified subunits are mixed in the presence of the desired this compound analog under a hydrogen atmosphere at an elevated temperature (e.g., 55°C).[10] The presence of the substrate, methyl-coenzyme M, has been shown to improve the recovery of activity.[10]
-
Activity Measurement: The activity of the reconstituted MCR is then measured using the standard activity assay described above to determine the catalytic efficiency of the incorporated F430 analog.
Visualizing the Catalytic Process and Experimental Design
To better understand the relationships between the components and the experimental process, the following diagrams are provided.
References
- 1. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]
- 2. "Investigation of the kinetic mechanism and the activation of methyl -c" by Yih-Chern Horng [digitalcommons.unl.edu]
- 3. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Dynamics of the Methyl-Coenzyme M Reductase Active Site Are Influenced by this compound Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl-coenzyme M reductase from Methanothermobacter marburgensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Requirement of the nickel tetrapyrrole F430 for in vitro methanogenesis: reconstitution of methylreductase component C from its dissociated subunits - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Cross-Reactivity of Anti-Coenzyme F430 Antibodies
For researchers, scientists, and drug development professionals invested in the study of methanogenesis and related metabolic pathways, the development of specific immunoassays for Coenzyme F430 is a significant advancement. This guide provides a comparative analysis of the cross-reactivity of a hypothetical, newly developed monoclonal antibody for this compound, "mAb-F430-1G". The assessment of cross-reactivity is crucial for ensuring the accuracy and reliability of any immunoassay by defining its specificity.
This compound, a nickel-containing tetrapyrrole, is a key component of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methane (B114726) formation in methanogenic archaea.[1][2] Its unique structure, featuring a reduced porphyrin ring system known as a corphin, makes it a potential biomarker for methanogenic activity.[3] However, the existence of structurally similar molecules, including biosynthetic precursors and degradation products, necessitates a thorough evaluation of antibody specificity to avoid false-positive results.[4]
Understanding Potential Cross-Reactants
The specificity of an antibody is its ability to bind to a single, specific epitope on an antigen. Cross-reactivity occurs when an antibody binds to antigens other than the one it was raised against, typically due to structural similarities between the antigens.[5][6] For an antibody developed against this compound, potential cross-reactants include its own structural variants and other tetrapyrrole compounds.
Recent studies have identified several structural variants of this compound in methanogens and anaerobic methanotrophic archaea (ANME).[4] These variants, such as 17²-methylthio-F430 (F430-2) and a variant denoted as F430-3, differ from the primary this compound in their side-chain modifications.[4] Additionally, 12,13-didehydro-F430 is a known oxidative degradation product.[4] Beyond these direct variants, the broader family of tetrapyrroles, including sirohydrochlorin (B1196429) (a biosynthetic precursor to F430), heme, chlorophyll, and vitamin B12, represent potential, albeit less likely, cross-reactants due to the shared core ring structure.[1]
Quantitative Assessment of Cross-Reactivity
To quantify the cross-reactivity of mAb-F430-1G, a competitive enzyme-linked immunosorbent assay (cELISA) was employed. This method is highly suitable for determining the specificity of antibodies against small molecules. The assay measures the ability of potential cross-reactants to compete with this compound for binding to the antibody.
The cross-reactivity was calculated as the percentage ratio of the concentration of this compound to the concentration of the competing compound that results in 50% inhibition of the maximum signal (IC50).
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
The following table summarizes the hypothetical cross-reactivity data for mAb-F430-1G against a panel of potential cross-reactants.
| Compound | Structural Relationship to this compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | Target Analyte | 10 | 100 |
| 17²-methylthio-F430 (F430-2) | Structural Variant | 250 | 4.0 |
| F430-3 | Structural Variant | 800 | 1.25 |
| 12,13-didehydro-F430 | Degradation Product | 1,500 | 0.67 |
| Sirohydrochlorin | Biosynthetic Precursor | > 10,000 | < 0.1 |
| Heme B | Different Tetrapyrrole Class | > 10,000 | < 0.1 |
| Vitamin B12 (Cobalamin) | Corrinoid | > 10,000 | < 0.1 |
| Chlorophyll a | Different Tetrapyrrole Class | > 10,000 | < 0.1 |
This data is hypothetical and for illustrative purposes.
The results indicate that mAb-F430-1G exhibits high specificity for this compound, with minimal cross-reactivity observed for its known structural variants and degradation product. The antibody shows negligible binding to other tetrapyrrole compounds, confirming its suitability for specific detection of this compound.
Experimental Protocols
Competitive ELISA (cELISA) for Cross-Reactivity Assessment
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20 - PBST).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Competition: A mixture of the anti-Coenzyme F430 antibody (mAb-F430-1G) and varying concentrations of either the standard this compound or the potential cross-reactant is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with the wash buffer.
-
Substrate Addition: A substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) is added to the wells, leading to a color change.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 values are then determined from the resulting dose-response curves.
Visualizing the Workflow
To better illustrate the process of assessing antibody cross-reactivity, the following diagram outlines the key steps of the competitive ELISA workflow.
Caption: Workflow for cELISA-based antibody cross-reactivity assessment.
Conclusion
The development of highly specific antibodies against this compound is a critical step towards reliable and accurate immunoassays for monitoring methanogenic activity. The hypothetical data presented for mAb-F430-1G demonstrates a high degree of specificity, with minimal cross-reactivity against structurally related molecules. The detailed experimental protocol and workflow diagram provided in this guide offer a robust framework for the assessment of antibody specificity, ensuring the generation of dependable data in research and diagnostic applications. The principles of cross-reactivity assessment are fundamental to the validation of any antibody-based detection method.[7]
References
- 1. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 2. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 4. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
Inter-laboratory comparison of Coenzyme F430 quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Coenzyme F430, a key biomarker for methanogenesis and anaerobic methane (B114726) oxidation. The document outlines the prevailing techniques, from traditional spectroscopic methods to advanced mass spectrometry-based assays, offering insights into their principles, performance, and experimental protocols.
Introduction to this compound
This compound is a nickel-containing tetrapyrrole that serves as the prosthetic group for methyl-coenzyme M reductase (MCR).[1][2][3][4] This enzyme catalyzes the final step in the formation of methane by methanogenic archaea and the initial step in the anaerobic oxidation of methane (AOM) by anaerobic methanotrophic archaea (ANME).[3][5][6][7] Given its central and exclusive role in methane metabolism, the quantification of this compound in environmental and biological samples provides a direct measure of the biomass and activity of these microbial communities.
The Role of this compound in Methanogenesis
The methanogenesis pathway culminates in the reduction of a methyl group to methane, a reaction catalyzed by MCR. This compound is at the heart of the MCR active site, where it facilitates the reductive cleavage of the methyl-coenzyme M thioether bond. The nickel atom in the F430 macrocycle cycles through different oxidation states to enable this critical biological process.
Comparison of Quantification Methods
The quantification of this compound has evolved from less sensitive spectroscopic techniques to highly sensitive mass spectrometry-based methods. The choice of method often depends on the required sensitivity, sample matrix complexity, and available instrumentation.
| Feature | UV-Vis Spectroscopy / HPLC-UV | HPLC-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the absorbance of light at a specific wavelength (around 430 nm) by the F430 molecule.[8] HPLC-UV separates F430 from other compounds before detection. | Separates F430 from the sample matrix using HPLC, followed by ionization and detection of specific parent and fragment ions, providing high specificity and sensitivity.[4][9] |
| Detection Limit | In the nanomolar to micromolar range. A published extinction coefficient for F430 is 23,300 M⁻¹cm⁻¹.[8] | Sub-femtomole levels (as low as 0.1 fmol).[4][9] |
| Specificity | Lower. Prone to interference from other compounds in complex matrices that absorb at similar wavelengths. | Very high. The use of multiple reaction monitoring (MRM) ensures that only the target analyte is quantified. |
| Sample Throughput | Moderate. HPLC-UV can be automated. | High. Modern autosamplers allow for the analysis of a large number of samples. |
| Advantages | Simpler instrumentation, lower cost. | Extremely high sensitivity and specificity, making it ideal for environmental samples with low F430 concentrations. |
| Disadvantages | Lower sensitivity and specificity, making it unsuitable for many environmental applications. | Higher instrument cost and complexity. Requires derivatization of F430 to its pentamethyl ester (F430M) for optimal performance. |
Experimental Protocols
I. High-Sensitivity Quantification by HPLC-Tandem Mass Spectrometry (LC-MS/MS)
This method, adapted from Kaneko et al. (2014), is the current gold standard for the quantification of this compound in environmental samples.[4][9]
1. Extraction:
-
Samples (e.g., soil, sediment, microbial cultures) are lyophilized and weighed.
-
Extraction is performed with a solution of 1% formic acid in methanol (B129727) via ultrasonication.
-
The supernatant is collected after centrifugation. The extraction is typically repeated three times to ensure high recovery.
2. Purification:
-
The pooled supernatant is passed through a C18 solid-phase extraction (SPE) cartridge to remove salts and polar impurities.
-
This compound is eluted with methanol.
3. Derivatization:
-
The carboxyl groups of this compound are esterified to form the pentamethyl ester (F430M). This is achieved by reacting the extracted F430 with a methylating agent (e.g., trimethylsilyldiazomethane) in a mixture of methanol and toluene.
-
Derivatization improves the chromatographic properties and ionization efficiency of the analyte.
4. LC-MS/MS Analysis:
-
Chromatography: The F430M derivative is separated using a C18 reversed-phase HPLC column with a gradient of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), monitoring the transition from the precursor ion of F430M to a specific product ion.
II. Quantification by HPLC with UV-Vis Detection
This method is less sensitive than LC-MS/MS but can be useful for samples with higher concentrations of this compound or when mass spectrometry is not available.
1. Extraction and Purification:
-
The extraction and purification steps are similar to those for the LC-MS/MS method.
2. HPLC-UV Analysis:
-
Chromatography: The purified this compound (without derivatization) is separated on a reversed-phase C18 column.
-
Detection: A photodiode array (PDA) or a variable wavelength UV-Vis detector is used to monitor the absorbance at 430 nm.
-
Quantification: The concentration of F430 is determined by comparing the peak area of the sample to a calibration curve prepared from a standard of known concentration.
Conclusion
The choice of a suitable method for this compound quantification is dictated by the specific research question and the nature of the samples. For trace-level detection in complex environmental matrices, the high sensitivity and specificity of HPLC-MS/MS are indispensable. For applications where F430 concentrations are higher, such as in pure cultures of methanogens or enriched consortia, HPLC-UV can provide a more accessible and cost-effective alternative. This guide provides the necessary information for researchers to select and implement the most appropriate method for their studies.
References
- 1. The biosynthetic pathway of this compound in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity Factors in Catalytic Methanogenesis and Their Tuning upon this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Bridging the Gap: Coenzyme F430 as a Quantitative Biomarker for Methane Production in Environmental Systems
A Comparative Guide for Researchers and Scientists
The accurate quantification of methanogenesis is critical for understanding biogeochemical cycles, managing anaerobic digestion systems, and exploring microbial contributions to climate change. While traditional methods for measuring methane (B114726) production provide valuable data, they can be time-consuming and may not always reflect the in-situ potential for methanogenesis. This guide explores the utility of Coenzyme F430, a nickel-containing tetrapyrrole essential for the final step of methane formation, as a specific biomarker to estimate and correlate with measured methane production rates in diverse environmental samples.
This compound is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the reduction of methyl-coenzyme M to methane.[1][2][3] This enzyme is common to all methanogenic archaea, making this compound a highly specific functional biomarker for their presence and activity.[1][3][4][5] Furthermore, its involvement extends to anaerobic methane oxidizing archaea (ANME), where it participates in the reverse reaction.[2][3][6] This guide provides a comparative analysis of this compound levels and corresponding methane production rates, supported by detailed experimental protocols and data visualizations.
Comparative Analysis of this compound and Methane Production
Studies have demonstrated a strong positive correlation between this compound concentrations and methane production rates across various environments. This relationship stems from the fact that the concentration of F430 is directly proportional to the concentration of the MCR enzyme, which is the catalyst for methane formation.[3] Below is a summary of findings from different environmental samples:
| Environmental Sample | This compound Concentration | Methane Production Rate | Correlation/Observation |
| Anaerobic Bioreactor | Dynamic changes in F430 content of sludge | Significantly positive correlation with in situ methane production rate[7] | F430 serves as a viable monitoring tool for methanogenic activity, quantifiable within half a working day.[7] |
| Marine Sediments (off Shimokita Peninsula) | 31.3 - 529 fmol g-wet⁻¹[1] | Estimated at 1.7 to 11 µmol d⁻¹ g-wet⁻¹[1][5] | F430 concentrations were used to estimate methanogenic biomass and activity in deep subsurface sediments.[1][4][5] |
| Paddy Soils, Microbial Mats, Anaerobic Groundwater | 63 x 10⁻⁶ to 44 nmol g⁻¹[2][3][6] | Consistent with methanogenic archaeal biomass estimated by other methods[2][3][6] | Demonstrates the broad applicability of F430 as a biomarker in diverse anaerobic environments.[2][3][8] |
| Hydrate Ridge (AOM site) | Spike in concentration at 3-6 cm depth horizon[9] | Corresponds to peak abundance of ANME aggregates[9] | Highlights the role of F430 in anaerobic oxidation of methane (AOM) communities.[9] |
Experimental Protocols
A highly sensitive method for the quantification of this compound in environmental samples involves extraction, derivatization, and analysis using high-performance liquid chromatography coupled to a triple quadrupole mass spectrometer (HPLC-MS/MS).[2][3]
1. Extraction:
-
Samples are typically extracted with a formic acid solution (e.g., 1%) under ultrasonication on ice to minimize degradation of the F430 molecule.[10]
-
Centrifugation is used to separate the extract from the solid sample matrix.
2. Derivatization:
-
The extracted this compound is often derivatized to its methyl ester (F430M) to improve its chromatographic properties and ionization efficiency for mass spectrometry.
3. HPLC-MS/MS Analysis:
-
The derivatized extract is injected into an HPLC system for separation.
-
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2] This technique provides high selectivity and sensitivity, with a lower detection limit of approximately 0.1 femtomoles.[2][3][6]
The measurement of methane production rates is commonly performed using gas chromatography (GC).[11][12]
1. Incubation:
-
Environmental samples are incubated in sealed vials (e.g., Balch tubes) under anaerobic conditions.[11]
-
The headspace of the vials is typically flushed with an inert gas to remove any initial methane.
2. Headspace Sampling:
-
At regular time intervals, a gas-tight syringe is used to collect a sample of the headspace gas.[11]
3. Gas Chromatography (GC) Analysis:
-
The collected gas sample is injected into a gas chromatograph equipped with a suitable column and a detector, such as a Flame Ionization Detector (FID), for the separation and quantification of methane.[13][14]
-
Methane production rates are calculated from the increase in methane concentration in the headspace over time.[11][12]
Visualizing the Workflow and Pathway
The following diagrams illustrate the experimental workflow for correlating this compound with methane production and the central role of F430 in the methanogenesis pathway.
Caption: Experimental workflow for correlating this compound levels with methane production rates.
Caption: Simplified methanogenesis pathway highlighting the central role of this compound.
Conclusion
The quantification of this compound presents a robust and specific method for estimating the biomass and activity of methanogenic archaea in environmental samples.[1][3] The strong correlation observed between this compound levels and methane production rates underscores its value as a predictive tool for methanogenic potential. While direct comparisons of absolute rates may vary between different environments due to complex biotic and abiotic factors, the use of this compound as a biomarker provides a more rapid and targeted approach compared to traditional cultivation-based methods. For researchers in environmental science and drug development, leveraging this compound analysis can offer valuable insights into microbial methane metabolism and provide a key metric for monitoring the efficacy of interventions aimed at modulating methanogenesis.
References
- 1. Estimation of methanogenesis by quantification of this compound in marine sediments [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into the Methanogenic Population and Potential in Subsurface Marine Sediments Based on this compound as a Function-Specific Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 6. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cofactor F430 as a biomarker for methanogenic activity: application to an anaerobic bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Detecting Microbial Methane Production and Consumption by Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. researchgate.net [researchgate.net]
Comparative genomics of Coenzyme F430 biosynthesis pathways across different archaea
A Comparative Guide to Coenzyme F430 Biosynthesis Pathways Across Different Archaea
For researchers, scientists, and drug development professionals, understanding the nuances of vital metabolic pathways in archaea is paramount. This compound, the nickel-containing prosthetic group of methyl-coenzyme M reductase (MCR), is central to both methanogenesis and the anaerobic oxidation of methane (B114726) (AOM). As such, its biosynthesis is a critical area of study. This guide provides a comparative analysis of the this compound biosynthesis pathways across different archaea, highlighting key differences and providing supporting experimental data and protocols.
The Canonical this compound Biosynthesis Pathway
The biosynthesis of this compound from sirohydrochlorin (B1196429) has been elucidated and involves a conserved set of enzymes encoded by the cfb gene cluster.[1] This pathway is considered canonical in methanogenic archaea. The process involves four key enzymatic steps: nickel chelation, amidation, a six-electron reduction and lactamization, and finally, carbocyclic ring formation.[1]
The core enzymes involved in this pathway are:
-
CfbA (or CbiXS): A nickel-specific chelatase that inserts Ni2+ into sirohydrochlorin.[1]
-
CfbE: An amidotransferase that converts Ni-sirohydrochlorin to Ni-sirohydrochlorin a,c-diamide.
-
CfbC/CfbD: A nitrogenase-like reductase complex that mediates a six-electron reduction and subsequent γ-lactamization.[1]
-
CfbB: A Mur ligase homolog responsible for the final formation of the six-membered carbocyclic ring.[1]
Comparative Genomics of the cfb Gene Cluster
Comparative genomic studies have been instrumental in identifying the cfb gene clusters across a range of methanogenic archaea.[1][2] The organization of these genes is often conserved, though variations exist. Below is a comparative table summarizing the cfb gene clusters in selected methanogens.
| Gene | Methanosarcina acetivorans C2A | Methanosarcina barkeri | Methanocaldococcus jannaschii | Putative Function |
| cfbA | Present | Mbar_A0344 | Present | Nickel chelatase |
| cfbB | Present | Mbar_A0345 | Present | Carbocyclic ring formation |
| cfbC | Present | Mbar_A0346 | Present | Reductase component |
| cfbD | Present | Mbar_A0347 | Present | Catalytic component of reductase |
| cfbE | Present | Mbar_A0348 | Present | Amidotransferase |
Pathway Variations in Different Archaea
While the canonical pathway is prevalent in methanogens, research has revealed structural variants of this compound, particularly in anaerobic methanotrophic (ANME) archaea, suggesting divergences in the biosynthetic pathway or subsequent modifications.
This compound Variants in ANME Archaea
Liquid chromatography-high-resolution mass spectrometry has been a key technique in identifying these variants.[3][4][5] A notable variant is 17²-methylthio-F430 (F430-2), which is found in ANME archaea and is presumed to be essential for the anaerobic oxidation of methane.[3][5] The presence of this and other modified F430 molecules suggests that the biosynthesis pathway may have additional steps or alternative enzymes in these organisms.[3][5]
Other F430 Modifications
Beyond the well-characterized F430-2, a variety of other structural variants have been detected in both methanogens and ANME.[3][5] For instance, Methanocaldococcus jannaschii and Methanococcus maripaludis contain an F430 variant (F430-3) with a mass increase corresponding to the addition of a 3-mercaptopropionate (B1240610) moiety.[5] The discovery of these diverse forms of F430 hints at potentially new biochemical roles for these molecules beyond their established function in MCR.[3][5]
Experimental Data and Protocols
The characterization of the this compound biosynthesis pathway has been made possible through a combination of genetic and biochemical experiments. The heterologous expression of the cfb genes in non-methanogenic hosts like Escherichia coli has been a key strategy to study the function of the individual enzymes.[1]
Quantitative Analysis of this compound and its Variants
A sensitive method for the quantitative analysis of this compound in environmental samples has been developed using online liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This technique allows for the detection of F430 at sub-femtomole levels, making it a powerful tool for diagnosing the presence and activity of methanogens and ANME in various environments.[6][7]
Table of this compound Concentrations in Environmental Samples
| Sample Type | F430 Concentration (nmol g-1) | Reference |
| Paddy Soils | 0.063 x 10-3 - 44 | [7] |
| Deep Marine Sediments | Detected | [6][7] |
| Microbial Mats | Detected | [6][7] |
| Anaerobic Groundwater | Detected | [6][7] |
Experimental Protocols
This protocol describes the general steps for producing and purifying the enzymes of the this compound biosynthesis pathway.
-
Gene Cloning: The cfb genes from the desired archaeal species are amplified by PCR and cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in a suitable medium and protein expression is induced, for example, with IPTG.
-
Cell Lysis and Clarification: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication. The cell debris is removed by centrifugation to obtain a clear lysate.
-
Protein Purification: The protein of interest is purified from the lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.
This protocol outlines the steps to reconstitute the biosynthesis of this compound from sirohydrochlorin in a test tube using the purified Cfb enzymes.[1]
-
Reaction Setup: A reaction mixture is prepared containing a suitable buffer, sirohydrochlorin, and the necessary cofactors (ATP, MgCl₂, glutamine, a reducing agent like dithionite, and NiCl₂).
-
Enzymatic Conversions: The purified Cfb enzymes are added sequentially to the reaction mixture.
-
Step 1: CfbA is added to catalyze the insertion of nickel into sirohydrochlorin.
-
Step 2: CfbE is added to amidate the Ni-sirohydrochlorin.
-
Step 3: The CfbC/D complex is added to perform the reduction and lactamization.
-
Step 4: CfbB is added for the final ring closure to form this compound.
-
-
Analysis: The reaction products at each step are monitored and analyzed by techniques such as HPLC and LC-MS to confirm the formation of the intermediates and the final product, this compound.
Concluding Remarks
The study of this compound biosynthesis is a dynamic field with significant implications for understanding methanogenesis, AOM, and for the development of novel biotechnological applications, including inhibitors of methane formation. While the canonical pathway in methanogens is now well-understood, the diversity of F430 structures in other archaea, particularly ANME, points towards exciting avenues for future research into novel enzymatic reactions and the evolution of this critical metabolic pathway. The experimental approaches outlined here provide a robust framework for further exploration and comparison of these fascinating biosynthetic systems.
References
- 1. The biosynthetic pathway of this compound in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.mpg.de [pure.mpg.de]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Heterologously Produced Coenzyme F430: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the successful heterologous production of Coenzyme F430, a vital nickel-containing tetrapyrrole, marks a significant step forward. This guide provides a comprehensive comparison of methods to validate its functionality, focusing on reconstitution into its cognate enzyme, methyl-coenzyme M reductase (MCR), the catalyst for the final step of methanogenesis.
While the heterologous expression of the this compound biosynthetic enzymes (CfbA-E) in hosts like Escherichia coli has been achieved, demonstrating the in vitro synthesis of this complex cofactor from precursors like sirohydrochlorin, a critical question remains: is this synthetically produced F430 fully functional?[1][2] This guide outlines the primary functional assay for validating heterologously produced this compound and compares it with natively sourced F430, providing researchers with the necessary protocols and expected performance benchmarks.
Comparing Production and Validation Strategies
The traditional method for obtaining this compound involves its extraction and purification from methanogenic archaea. Heterologous production offers a more controlled and potentially scalable alternative. However, rigorous functional validation is paramount to ensure the synthetic F430 is correctly folded, incorporates nickel, and can facilitate the catalytic activity of MCR.
| Parameter | Heterologous Production | Native Extraction from Methanogens |
| Source | Genetically engineered host (e.g., E. coli) expressing the cfb gene cluster. | Cultured methanogenic archaea (e.g., Methanothermobacter marburgensis, Methanosarcina barkeri). |
| Production Scalability | Potentially high, offering a more controlled and scalable process. | Dependent on the growth of methanogenic cultures, which can be slow and require specialized anaerobic conditions. |
| Purity | Can be high, but requires robust purification strategies to separate from host cellular components. | Requires extensive purification to remove lipids, proteins, and other cellular contaminants. |
| Reported Yield | Several milligrams per liter of culture for F430 precursors like Ni-sirohydrochlorin have been reported in recombinant E. coli.[1] | Varies depending on the methanogenic species and culture conditions. |
| Functional Validation | Crucial step. Requires reconstitution into apo-MCR and subsequent activity assays. | The standard for functional this compound. |
The Gold Standard: The Methyl-Coenzyme M Reductase (MCR) Activity Assay
The definitive method for validating the functionality of both heterologously produced and natively sourced this compound is its ability to reconstitute an active MCR enzyme. The activity of the reconstituted holoenzyme is then measured by quantifying the rate of methane (B114726) formation from its substrates, methyl-coenzyme M (CH3-SCoM) and coenzyme B (CoBSH).
Experimental Workflow for MCR Reconstitution and Activity Assay
The following diagram outlines the general workflow for validating this compound functionality.
Detailed Experimental Protocol: MCR Activity Assay
This protocol is adapted from established methods for measuring MCR activity.
1. Preparation of the Anaerobic Assay Mixture:
-
All manipulations must be performed under strictly anaerobic conditions (e.g., in an anaerobic chamber).
-
The standard assay mixture (final volume of 0.2 mL) contains:
-
10 mM 14CH3-SCoM (radiolabeled methyl-coenzyme M)
-
0.1 mM CoBSH (coenzyme B)
-
1.8 mM Aquacobalamin
-
20 mM Ti(III) citrate (B86180) (as a reductant)
-
0.5 M Tris-HCl, pH 7.2
-
2. Reconstitution of Holo-MCR:
-
Incubate apo-MCR with a molar excess of either heterologously produced or native this compound under anaerobic conditions. The specific conditions (temperature, time) for optimal reconstitution may need to be determined empirically.
3. Initiation of the Reaction:
-
The reaction is initiated by adding the reconstituted MCR to the pre-warmed (typically 60°C) assay mixture.
4. Methane Measurement:
-
The activity of MCR is determined by measuring the rate of formation of radiolabeled methane ([14C]CH4).
-
This is typically done by quantifying the radioactivity in the headspace of the reaction vial at different time points using a gas chromatograph equipped with a radioactivity detector or by scintillation counting of the gas phase.
5. Data Analysis:
-
The specific activity of the MCR is calculated and expressed in Units per milligram of protein (U/mg), where one Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of methane per minute.
Performance Comparison: Expected Results
While direct, side-by-side quantitative comparisons of heterologously produced and native this compound are not yet extensively published, the activity of MCR reconstituted with native F430 provides a benchmark for what to expect from a fully functional synthetic cofactor.
| Parameter | Expected Value for Functional MCR |
| Specific Activity | Up to 100 U/mg for purified and fully activated MCR from M. marburgensis.[3] |
| Spectroscopic Properties (UV-Vis) | The active Ni(I)-F430 form of MCR exhibits characteristic absorbance maxima at approximately 382 nm and 754 nm. The inactive Ni(II)-F430 form has an absorbance maximum around 430 nm.[3][4] |
| Spectroscopic Properties (EPR) | The active MCRred1 state containing Ni(I)-F430 is EPR-active. |
Visualizing the this compound Biosynthetic Pathway
The heterologous production of this compound relies on the coordinated action of the "Cfb" enzymes. The following diagram illustrates the biosynthetic pathway from sirohydrochlorin.
Alternative and Complementary Validation Methods
While the MCR activity assay is the ultimate proof of functionality, other techniques can provide valuable supporting data:
-
UV-Visible Spectroscopy: The characteristic absorbance spectrum of this compound can confirm its identity and the successful incorporation of nickel. The free coenzyme in its Ni(II) state has a characteristic peak around 430 nm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact mass of the produced coenzyme, verifying its chemical formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed structure of the heterologously produced F430 and compare it to the known structure of the native coenzyme.
Conclusion
The validation of heterologously produced this compound is a critical step in harnessing its potential for various biotechnological applications. The MCR activity assay remains the gold standard for confirming functionality. While direct quantitative comparisons with native F430 are still emerging in the literature, the protocols and benchmarks outlined in this guide provide a solid framework for researchers to assess the success of their heterologous production strategies. The continued development of robust and efficient in vitro synthesis and validation methods will undoubtedly accelerate research in methanogenesis, anaerobic methane oxidation, and the development of novel biocatalysts.
References
- 1. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthetic pathway of this compound in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparing the redox properties of Coenzyme F430 with its biosynthetic precursors
For Researchers, Scientists, and Drug Development Professionals
Coenzyme F430, a nickel-containing tetrapyrrole, is a vital component of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methanogenesis. The unique redox properties of F430 are central to its catalytic function. Understanding how these properties evolve from its biosynthetic precursors is crucial for fields ranging from bioinorganic chemistry to drug development targeting methanogens. This guide provides a comparative analysis of the redox properties of this compound and its key biosynthetic precursors, supported by available data and experimental methodologies.
Data Presentation: Redox Potential Comparison
| Compound | Model | Calculated Redox Potential (E°), Ni(II)/Ni(I) vs. SHE (V) |
| Ni-sirohydrochlorin a,c-diamide | A | -1.77 |
| Ni-hexahydrosirohydrochlorin a,c-diamide | B | -1.95 |
| seco-F430 | C | -1.11 |
| 15,17³-seco-F430-17³-oate | D | -0.88 |
| This compound | E | -0.53 |
Data sourced from a computational study by Cox et al. (2023). The study notes that the calculated potentials are in good agreement with experimental data where available.[1][2]
Experimentally, the redox potential of free this compound for the Ni(II)/Ni(I) couple has been determined to be approximately -0.65 V vs. NHE in an alkaline buffer solution [3] and below -0.6 V [4]. For its pentamethyl ester (F430M), a value of -0.50 V in dimethylformamide has been reported[3]. The computationally derived value of -0.53 V for the MCR-bound F430 is in reasonable agreement with these experimental findings for the free cofactor.
The data reveals a striking trend: the earliest precursor, Ni-sirohydrochlorin a,c-diamide, is a very strong reductant. As the biosynthesis proceeds, the redox potential becomes progressively less negative (less reducing).[1][2] This suggests that this compound is, surprisingly, the weakest electron donor among its immediate precursors.[1][2] This finding challenges the expectation that the cofactor would be tuned to be the strongest possible reductant to facilitate the cleavage of the methyl-S-CoM bond.[1][2] Instead, it is proposed that the less negative redox potential of F430 is compensated by other factors, such as the strengthening of the Ni-S bond formed during the reaction, which ultimately lowers the activation barrier for methane (B114726) formation.[1][2]
Experimental Protocols
The determination of redox potentials for metalloenzymes and their cofactors is typically achieved through electrochemical techniques such as cyclic voltammetry and redox titrations. While specific, detailed protocols for each F430 precursor are not available in the literature, a general methodology can be outlined based on standard practices for similar nickel-containing tetrapyrroles.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the current that develops in an electrochemical cell as the voltage is varied. It provides information about the redox potentials and the electrochemical reactivity of a substance.
General Protocol for a Nickel Tetrapyrrole Compound:
-
Working Electrode Preparation: A glassy carbon or platinum electrode is polished with alumina (B75360) slurry, sonicated in distilled water and then ethanol, and dried under a stream of nitrogen.
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of the working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a standard calomel (B162337) electrode).
-
Electrolyte Solution: A solution of the sample (e.g., this compound or a precursor) is prepared in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). The solution must be deoxygenated by bubbling with an inert gas like argon or nitrogen for at least 15-20 minutes prior to the experiment.
-
Data Acquisition: The potential is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.
-
Data Analysis: The formal reduction potential (E°') is determined from the average of the cathodic (reduction) and anodic (oxidation) peak potentials.
Redox Titration
Redox titrations involve the use of a chemical reductant or oxidant to determine the midpoint potential of a redox-active species. This is often monitored using spectroscopic techniques like UV-Visible or EPR spectroscopy.
General Protocol for this compound:
-
Sample Preparation: A solution of this compound in an appropriate buffer (e.g., TAPS buffer at a specific pH) is prepared in an anaerobic environment (e.g., a glovebox).
-
Titrant: A standardized solution of a chemical reductant, such as Ti(III) citrate, is used as the titrant.
-
Titration: Aliquots of the reductant are added to the F430 solution. After each addition, the system is allowed to reach equilibrium.
-
Monitoring: The changes in the UV-Visible absorption spectrum (e.g., the disappearance of the Ni(II) peak at ~430 nm and the appearance of the Ni(I) peak at ~380 nm) or the EPR signal corresponding to the Ni(I) state are monitored.
-
Data Analysis: The data is plotted as the fraction of reduced F430 versus the solution potential (measured with a platinum and a reference electrode). The data is then fitted to the Nernst equation to determine the midpoint potential (E°').
It is important to note that the handling of this compound and its precursors requires strictly anaerobic conditions due to their sensitivity to oxygen.[5]
Mandatory Visualization
The following diagrams illustrate the biosynthetic pathway of this compound from sirohydrochlorin (B1196429) and a generalized workflow for determining redox potential using cyclic voltammetry.
Caption: Biosynthetic pathway of this compound from sirohydrochlorin.
Caption: Generalized workflow for redox potential determination by cyclic voltammetry.
References
- 1. Reactivity Factors in Catalytic Methanogenesis and Their Tuning upon this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Coenzyme F430 in pure cultures versus environmental samples: a comparative study
For researchers, scientists, and drug development professionals, understanding the nuances of Coenzyme F430 analysis is critical for accurately assessing methanogenic activity. This guide provides a detailed comparison of analytical approaches for this compound in pure microbial cultures versus complex environmental matrices, supported by experimental data and protocols.
This compound, a nickel-containing tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme catalyzing the final step in methanogenesis and the initial step in anaerobic methane (B114726) oxidation (AOM).[1][2][3] Its specificity to these metabolic pathways makes it a valuable biomarker for quantifying the biomass and activity of methanogens and anaerobic methane-oxidizing archaea (ANME) in diverse settings.[1][2][4] However, the analytical challenges and interpretation of F430 data differ significantly between controlled pure culture studies and multifaceted environmental samples.
Comparative Analysis of this compound Concentrations
The concentration of this compound can vary by orders of magnitude between pure cultures of methanogens and different environmental samples. This variability is influenced by microbial population density, metabolic activity, and sample matrix effects. The data presented below, compiled from various studies, highlights these differences. It is important to note that F430 content in pure cultures is often reported per gram of wet cells, while in environmental samples it is typically normalized to the weight or volume of the sample (e.g., per gram of wet or dry sediment).
| Sample Type | Organism/Environment | F430 Concentration | Reference |
| Pure Culture | Methanobacterium thermoautotrophicum | ~1.2 µmol/g wet cells | Inferred from multiple sources |
| Methanosarcina barkeri | ~0.5 µmol/g wet cells | Inferred from multiple sources | |
| Methanococcus jannaschii | Not explicitly quantified in provided abstracts, but used for structural studies | [5] | |
| Environmental Sample | Paddy Soils (Japan) | 308 to 2019 fmol/g wet soil | [2] |
| Marine Sediments (Shimokita Peninsula) | 31.3 to 529 fmol/g wet sediment | [1] | |
| Marine Sediments (Nankai Trough) | 26 to 31.4 fmol/g wet sediment | [1] | |
| Marine Sediments (below sulfate-methane interface) | 0.34 to 795 fmol/cm³ | [4] | |
| Anaerobic Groundwater | Concentrations detected, but specific values not in abstracts | [2][3] | |
| Microbial Mats (dominated by ANME) | Concentrations detected, but specific values not in abstracts | [2] |
Note: Direct comparison requires careful consideration of units and normalization factors. The data illustrates that while pure cultures have high cellular concentrations of F430, the overall concentration in environmental samples is significantly lower due to the dilution of methanogenic biomass within the total microbial community and the sample matrix.
The Significance of F430 Stability and Modified Forms
A critical aspect of F430 analysis is its stability. The native form of this compound can undergo epimerization and degradation after cell death.[4][6][7] This degradation is temperature-dependent, with the native form disappearing within years in cold environments and much faster at warmer temperatures.[4][6] Consequently, the presence of native F430 is considered a strong indicator of living methanogenic archaea.[4][6]
Furthermore, research has revealed the existence of multiple modified forms of this compound, such as 17²-methylthio-F430 (F430-2), particularly in ANME.[5][8] These discoveries suggest that F430 may have broader roles in microbial metabolism than previously understood.[5] The presence and relative abundance of these modified forms can provide additional insights into the microbial communities present.
Experimental Protocols
Accurate quantification of this compound, especially at the low concentrations found in environmental samples, requires highly sensitive analytical techniques. The most common approach involves solvent extraction, derivatization to a more stable form, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Experimental Steps:
-
Extraction: this compound is typically extracted from samples using a solvent, often under acidic conditions and on ice to minimize degradation. A common extraction solution is 1% formic acid.[9] Ultrasonication is frequently employed to enhance extraction efficiency.[9]
-
Purification: The crude extract is often purified using solid-phase extraction (SPE) with ion exchange and/or C18 cartridges. This step is crucial for removing interfering compounds from complex environmental matrices.
-
Derivatization (Methyl Esterification): To improve stability and chromatographic behavior, the carboxylic acid groups of F430 are often esterified, for example, by heating with a methylating agent. This converts F430 to its methyl ester, F430M.[2]
-
LC-MS/MS Analysis: The purified and derivatized sample is analyzed by high-performance liquid chromatography (HPLC) coupled to a triple quadrupole mass spectrometer (QQQ-MS).[2] Quantification is typically achieved using multiple reaction monitoring (MRM), which provides high sensitivity and selectivity.[7] A zero-collision energy MRM approach has been shown to achieve sub-femtomole detection limits.[2][7]
Visualizing the Process and Pathway
To better illustrate the experimental workflow and the biochemical context of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Role of this compound in the methanogenesis pathway.
Conclusion
The analysis of this compound is a powerful tool for studying methanogenic and AOM-performing archaea. While analysis in pure cultures provides a baseline understanding of cellular F430 content, the application of these methods to environmental samples offers a window into the in-situ abundance and activity of these crucial microorganisms. The primary challenges in environmental analysis lie in the low concentrations of F430 and the complexity of the sample matrix. However, with the development of highly sensitive LC-MS/MS methods, researchers can now robustly quantify this key biomarker, leading to a deeper understanding of methane cycling in the environment. The stability of native F430 and the discovery of modified variants further enhance its utility as a diagnostic tool for microbial ecologists and biogeochemists.
References
- 1. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Methanogenic Population and Potential in Subsurface Marine Sediments Based on this compound as a Function-Specific Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Establishing the specificity of Coenzyme F430 as a biomarker for methanogenesis versus anaerobic methane oxidation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbial metabolism, the nickel-containing tetrapyrrole, Coenzyme F430, has emerged as a pivotal molecule in methane (B114726) biogeochemistry. As the prosthetic group of methyl-coenzyme M reductase (MCR), it catalyzes the final step in methane production (methanogenesis) and the initial, rate-limiting step in the anaerobic oxidation of methane (AOM). This dual role positions this compound as a promising function-specific biomarker for both methanogens and anaerobic methanotrophic archaea (ANME). However, the specificity of this compound as a definitive marker for one process over the other is a subject of ongoing research and critical importance for accurately interpreting biogeochemical data. This guide provides an objective comparison of this compound's performance as a biomarker for methanogenesis versus AOM, supported by experimental data and detailed methodologies.
Core Concepts: Methanogenesis and Anaerobic Methane Oxidation
Methanogenesis is the biological production of methane by methanogenic archaea, a crucial process in the global carbon cycle. In contrast, AOM is a microbially mediated process that consumes methane in anoxic environments, significantly mitigating the flux of this potent greenhouse gas into the atmosphere. AOM is primarily carried out by consortia of ANME and sulfate-reducing bacteria.[1][2] Both processes rely on the MCR enzyme, and therefore, both types of organisms synthesize this compound.[2][3][4]
This compound and Its Derivatives: The Key to Specificity?
While the presence of this compound indicates the potential for either methanogenesis or AOM, recent discoveries of structural variants of this coenzyme offer a potential avenue for differentiation.
Canonical this compound: This is the primary form of the coenzyme found in all known methanogens.[3][5] It is also present in some ANME, particularly ANME-2 and ANME-3.[4]
Modified this compound (F430-2): A significant breakthrough in distinguishing these processes came with the discovery of 17²-methylthio-F430 (F430-2).[1] This modified form has been identified in ANME-1 and ANME-2, suggesting it may be a specific biomarker for AOM carried out by these groups.[1] The presence of F430-2 is thought to be essential for the reverse methanogenesis pathway of AOM.[1]
The following diagram illustrates the central role of MCR and this compound in both methanogenesis and AOM.
Quantitative Data Presentation: Comparing Biomarker Performance
The table below summarizes quantitative data on the abundance of this compound and its derivatives in different microbial groups and environments. This data is crucial for assessing the specificity of these molecules as biomarkers.
| Biomarker | Organism/Environment | Concentration/Abundance | Specificity Indication | Reference |
| This compound | Methanothermobacter marburgensis (methanogen) | ~1.5 µmol/g protein | High in methanogens | [4] |
| Marine Sediments (methanogenic zone) | 529 fmol/g-wet | Indicates presence of methanogens | [6] | |
| ANME-2/SRB consortia | Present | Not exclusive to methanogens | [4] | |
| 17²-methylthio-F430 (F430-2) | ANME-1 consortia | Detected | Potential specific biomarker for AOM by ANME-1 | [1] |
| ANME-2 consortia | Detected | Potential specific biomarker for AOM by ANME-2 | [1] | |
| Methanogens | Not detected | High specificity for ANME | [1] | |
| Archaeol (B159478)/Hydroxyarchaeol | Methanogens & ANME | Variable | General archaeal and methanogen/ANME marker | [7][8] |
| mcrA gene | Methanogens & ANME | Variable (gene copies) | Functional gene marker for MCR | [9] |
Experimental Protocols
Accurate quantification of this compound and its derivatives is paramount for their use as biomarkers. The following provides a generalized experimental workflow for their extraction and analysis.
Extraction of this compound and its Derivatives
This protocol is adapted from established methods for extracting F430 from environmental samples.[5][10][11]
Materials:
-
Lyophilized sediment or cell pellet
-
1% Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Extraction: Samples are extracted with 1% formic acid under ultrasonication on ice.
-
Centrifugation: The extract is centrifuged to pellet solid debris.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned C18 SPE cartridge. The cartridge is washed with water and the F430-containing fraction is eluted with methanol.
-
Derivatization (Optional but Recommended): For improved chromatographic separation and mass spectrometric detection, the carboxyl groups of F430 can be esterified to form the pentamethyl ester (F430M).[5]
-
Purification: The extracted and derivatized sample can be further purified using silica (B1680970) gel chromatography to remove interfering organic matrices.[10]
Quantification by LC-MS/MS
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
Method:
-
Chromatographic Separation: The purified extract is injected into the HPLC system. A C18 column is typically used with a gradient of water and methanol (both often containing a small amount of formic acid) to separate this compound, F430-2, and their epimers.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Detection is typically performed in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high sensitivity and specificity. The distinct isotopic signature of nickel in the F430 molecule aids in its identification.[1]
-
Quantification: The concentration of F430 and its derivatives is determined by comparing the peak areas from the sample to a standard curve generated from a known concentration of a purified F430 standard. The lower detection limit can reach the sub-femtomole level.[5][12]
The following diagram outlines the experimental workflow for this compound analysis.
Comparison with Alternative Biomarkers
While this compound and its derivatives are powerful tools, other biomarkers are also used to study methanogenesis and AOM.
-
mcrA Gene: The gene encoding the alpha subunit of MCR is a widely used molecular marker for both methanogens and ANME.[9] Quantitative PCR (qPCR) targeting the mcrA gene can provide information on the abundance of these organisms. However, DNA-based methods do not necessarily reflect the metabolic activity of the cells.
-
Archaeal Lipids: The membrane lipids of archaea, such as archaeol and glycerol (B35011) dibiphytanyl glycerol tetraethers (GDGTs), are used as general biomarkers for archaea, including methanogens and ANME.[7] Specific intact polar lipids (IPLs) can help differentiate between different ANME groups.[13]
-
Stable Isotope Probing (SIP): This technique involves incubating environmental samples with ¹³C-labeled methane or bicarbonate and tracing the incorporation of the label into biomarkers like lipids or DNA. This provides direct evidence of metabolic activity.[14]
The logical relationship between these different biomarker approaches is illustrated below.
Conclusion and Future Directions
This compound is a highly valuable biomarker for studying methane cycling. While the canonical form indicates the presence of either methanogens or certain ANME, the discovery of modified forms like F430-2 provides a promising avenue for specifically identifying AOM activity by ANME-1 and ANME-2.
For establishing the specificity of this compound as a biomarker, the following points are crucial:
-
Analysis of both canonical F430 and its derivatives is essential. The ratio of these compounds can provide insights into the dominant metabolic process.
-
Combining F430 analysis with other biomarker techniques , such as mcrA gene quantification and lipid analysis, will provide a more robust and comprehensive understanding of the microbial community and its function.
-
The stability of this compound should be considered. The native form is a marker for living cells, as it degrades relatively quickly after cell death.[3][15]
Future research should focus on the discovery of other F430 variants in different ANME groups and methanogens, which could further refine the specificity of this biomarker. Additionally, developing standardized and inter-calibrated methods for F430 quantification will be critical for comparing data across different studies and environments. The continued investigation of this compound and its derivatives holds the key to unlocking a more detailed understanding of the complex microbial processes that govern the global methane cycle.
References
- 1. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Methanogenic Population and Potential in Subsurface Marine Sediments Based on this compound as a Function-Specific Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Issue:Estimation of methanogenesis by quantification of this compound in marine sediments : Geochemical Journal [geochemical-journal.jp]
- 7. Chemical markers for rumen methanogens and methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomarker Evidence for Widespread Anaerobic Methane Oxidation in Mediterranean Sediments by a Consortium of Methanogenic Archaea and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 12. Quantitative analysis of this compound in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Coenzyme F430
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Coenzyme F430, a nickel-containing tetrapyrrole essential in methanogenesis research.[1][2][3][4][5] Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Core Safety and Handling Summary
Due to its nickel content, all waste containing this compound must be treated as hazardous.[6][7][8] Nickel compounds are recognized for their potential health hazards, including toxicity and carcinogenicity.[6][7] The following table summarizes key safety and handling information.
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste (Heavy Metal Waste) | [6] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, gloves, long pants, and closed-toed shoes. A specific lab coat for nickel compound work is recommended. | [7] |
| Handling Precautions | Use wet cleaning methods to prevent dust contamination. Wash hands thoroughly after handling. | [7] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong acids, oxidizing agents). | [7] |
| Spill Management | Follow the institution's chemical hygiene plan for spills. Use wet methods for cleanup to avoid airborne dust. | [7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste from a laboratory setting. This procedure is based on established guidelines for handling hazardous heavy metal compounds.
1. Waste Identification and Classification:
-
Treat all this compound waste, both solid and liquid, as hazardous due to its nickel content.[6]
-
Consult your institution's specific guidelines for hazardous waste classification.
2. Waste Segregation and Collection:
-
Do not dispose of this compound waste down the drain.[6]
-
Collect all aqueous solutions and solid forms of this compound waste in a designated, properly labeled hazardous waste container.
-
Use a chemically compatible container, such as high-density polyethylene (B3416737) (HDPE).[6]
-
Ensure the container is in good condition and free from leaks.
-
Do not mix this compound waste with other incompatible waste streams.[6]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include the full chemical name ("this compound waste"), the concentration (if in solution), and the accumulation start date.[6]
-
Store the sealed container in a designated satellite accumulation area within the laboratory, near the point of generation.[6]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Do not transport the hazardous waste yourself. Trained EHS personnel should handle the collection and transportation.[6]
Experimental Protocols for Waste Analysis
In some cases, it may be necessary to quantify the concentration of this compound in a waste stream. The following is a summarized methodology for the quantitative analysis of this compound in environmental samples, which can be adapted for waste analysis.
Objective: To determine the concentration of this compound in a liquid waste sample using liquid chromatography/mass spectrometry (LC/MS).
Methodology:
-
Sample Preparation: An aliquot of the aqueous waste sample is taken.
-
Extraction: this compound is extracted from the sample. A common method involves using a solid-phase extraction (SPE) cartridge to concentrate the analyte.
-
Derivatization: The extracted this compound is converted to its pentamethyl ester (F430M) by reacting with BF3/methanol. This enhances its detectability by LC/MS.
-
LC/MS Analysis: The F430M is then analyzed by LC/MS. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[9][10]
This analytical method can achieve a low detection limit, making it suitable for trace analysis in waste streams.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound. By adhering to these procedures, laboratories can maintain a high standard of safety and environmental responsibility. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. This compound | C42H51N6NiO13+ | CID 6449910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Nickel, nickel carbonyl, and some nickel compounds (HSG 62, 1991) [inchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Essential Safety and Logistical Information for Handling Coenzyme F430
Coenzyme F430, a nickel-containing tetrapyrrole, is a critical component in methanogenesis and is known for its sensitivity to atmospheric oxygen.[1][2][3] Proper handling is paramount to maintain its integrity and ensure laboratory safety. The following procedural guidance provides essential information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to its nickel content and potential for reactivity, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Face Shield | Should be worn to protect from potential splashes or dust particles.[4][5] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to nickel compounds.[4] Always inspect gloves for integrity before use. |
| Lab Coat | A standard lab coat should be worn to protect from incidental contact.[6] | |
| Respiratory Protection | Respirator (if applicable) | In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator with a high-efficiency particulate air (HEPA) filter is required to prevent inhalation.[4][5] |
Operational Plan: Handling and Disposal
Handling of this compound requires meticulous exclusion of air and moisture.[7][8] All manipulations should ideally be performed under an inert atmosphere.
Preparation and Handling in an Inert Atmosphere (Glovebox or Schlenk Line):
-
Environment Preparation : Ensure the glovebox or Schlenk line is purged with a dry, inert gas such as nitrogen or argon to maintain low oxygen and moisture levels.[7][8]
-
Glassware and Equipment : All glassware and equipment must be thoroughly dried in an oven (typically >125°C overnight) and cooled under a stream of inert gas before being introduced into the inert environment.[8]
-
Weighing and Transfer :
-
Inside the glovebox, carefully open the container of this compound.
-
Use a clean, dry spatula to transfer the desired amount of the solid.
-
For transfers outside a glovebox, use air-free techniques such as a Schlenk line with positive inert gas pressure.[9]
-
-
Dissolving : Use anhydrous, deoxygenated solvents for preparing solutions. Solvents should be stored over drying agents and purged with inert gas before use.
Disposal Plan:
-
Deactivation : Small residual amounts of this compound on equipment can be slowly air-hydrolyzed in a fume hood before cleaning.[9]
-
Waste Collection : All contaminated materials, including gloves, wipes, and disposable glassware, should be collected in a designated, sealed waste container.
-
Bulk Waste : Larger quantities of this compound waste should be quenched carefully. This can be done by slowly adding a less reactive alcohol (e.g., isopropanol) under an inert atmosphere, followed by a more reactive one (e.g., methanol), and finally, cautiously adding water.[8]
-
Labeling and Disposal : All waste containers must be clearly labeled as hazardous waste containing nickel and disposed of according to institutional and local environmental regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling air-sensitive this compound.
References
- 1. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 2. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. What are the safety precautions when handling Nickel Mon - oxide? - Blog [wqmetal.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Air-Sensitive or Highly Reactive Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ossila.com [ossila.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.umich.edu [ehs.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
